4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)10-5-3-9(4-6-10)11-7-8-12(19-11)13(15)16/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOPFTSILPZGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389626 | |
| Record name | Ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333435-04-4 | |
| Record name | Ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Comprehensive Protocol and Analysis of a Key Heterocyclic Building Block
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of this compound, a versatile bifunctional building block. This compound incorporates a reactive acyl chloride, a stable ethyl ester, and a rigid furan-phenyl core, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document outlines a validated, multi-step synthetic pathway, beginning with a logical retrosynthetic analysis and culminating in a detailed, step-by-step experimental protocol. Furthermore, it presents a comprehensive characterization profile, including predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, to ensure verifiable product identity and purity. The causality behind critical experimental choices is explained, providing researchers with the foundational knowledge to adapt and troubleshoot the methodology.
Introduction: The Strategic Value of Furan-Based Intermediates
Heterocyclic compounds containing furan rings are privileged scaffolds in medicinal chemistry and materials science. The unique electronic properties and conformational rigidity of the furan ring, coupled with its ability to participate in hydrogen bonding, contribute to its prevalence in a wide array of biologically active molecules and organic electronic materials. The target molecule, this compound (CAS 333435-04-4), is a particularly strategic intermediate.[1][2] It provides two distinct reactive handles:
-
The Acyl Chloride: A highly reactive group ideal for forming stable amide or ester linkages. This functionality is paramount for coupling the core scaffold to amine- or alcohol-containing molecules, a common strategy in late-stage drug functionalization and polymer synthesis.
-
The Ethyl Ester: A more stable group that can be hydrolyzed to the corresponding carboxylic acid under specific conditions, offering an orthogonal site for subsequent chemical modifications.
This guide provides the necessary technical details to empower researchers to confidently synthesize and validate this high-value chemical entity.
Retrosynthetic Analysis and Strategy
A robust synthesis begins with a logical deconstruction of the target molecule. The primary disconnection point is the acyl chloride, which is reliably formed from its corresponding carboxylic acid. This precursor, 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid, contains the core bi-aryl linkage. This bond can be strategically formed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a furan building block and a phenyl building block. This leads to a convergent and efficient synthetic strategy.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Protocol
This synthesis is presented in two main stages: the construction of the carboxylic acid precursor followed by its conversion to the final acyl chloride product.
Part A: Synthesis of 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid
This stage involves a Suzuki cross-coupling reaction to form the C-C bond between the phenyl and furan rings, followed by oxidation of the aldehyde to a carboxylic acid.
Step A1: Synthesis of Ethyl 4-(5-formylfuran-2-yl)benzoate [3]
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-bromobenzoate (10.0 g, 43.6 mmol), 2-formylfuran-5-boronic acid (6.7 g, 47.9 mmol), and potassium carbonate (18.1 g, 131 mmol).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of dimethoxyethane (DME) and water (120 mL). Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (50 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product as a solid.
Step A2: Oxidation to 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid
-
Reaction Setup: Dissolve ethyl 4-(5-formylfuran-2-yl)benzoate (from Step A1) in a suitable solvent such as a mixture of acetone and water.
-
Oxidant Addition: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) in water. Maintain the temperature below 30 °C using an ice bath. The addition is continued until a persistent purple color is observed.
-
Quenching: Quench the excess oxidant by adding a small amount of sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with dilute hydrochloric acid (e.g., 2N HCl) to a pH of 2-3, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid precursor.
Part B: Synthesis of this compound
This final step converts the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its volatile byproducts (SO₂ and HCl), which simplifies purification.[4][5][6]
Caption: Experimental workflow for acyl chloride formation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid (5.0 g, 19.2 mmol).
-
Solvent and Catalyst: Add anhydrous dichloromethane (DCM) or toluene (50 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (2.8 mL, 38.4 mmol, 2.0 equivalents) dropwise via a syringe. Caution: The reaction is exothermic and evolves gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (40-50 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude oil or solid is the target product, this compound. It is often used in the subsequent step without further purification due to its reactivity. If high purity is required, vacuum distillation can be performed.
Characterization Profile
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 333435-04-4 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₄ | [1] |
| Molecular Weight | 278.69 g/mol | [1] |
| IUPAC Name | ethyl 4-(5-chlorocarbonylfuran-2-yl)benzoate | [] |
| Synonyms | 5-(4-Ethoxycarbonylphenyl)-2-furoyl chloride |[1] |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | d | 2H | Aromatic C-H (ortho to ester) | Deshielded by the ester group. |
| ~7.80 | d | 2H | Aromatic C-H (ortho to furan) | Influenced by the furan ring system. |
| ~7.45 | d | 1H | Furan C-H (adjacent to C=OCl) | Strongly deshielded by the acyl chloride. |
| ~7.00 | d | 1H | Furan C-H (adjacent to phenyl) | Influenced by the phenyl substituent. |
| 4.40 | q | 2H | -O-CH₂-CH₃ | Typical ethyl ester quartet.[8][9] |
| 1.41 | t | 3H | -O-CH₂-CH₃ | Typical ethyl ester triplet.[8][9] |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.0 | Ester C=O | Standard chemical shift for an ethyl ester carbonyl.[10] |
| ~160.0 | Acyl Chloride C=O | Highly deshielded carbonyl carbon due to chlorine. |
| ~158.0, ~145.0 | Furan C-O, C-C | Quaternary carbons of the furan ring. |
| ~135.0, ~130.5 | Phenyl C-ester, C-furan | Quaternary carbons of the benzene ring. |
| ~129.8, ~125.5 | Phenyl C-H | Aromatic methine carbons. |
| ~122.0, ~115.0 | Furan C-H | Furan methine carbons. |
| ~61.2 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester.[10] |
| ~14.3 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[10] |
Table 4: Key Infrared (IR) Absorption Frequencies
| Frequency (cm⁻¹) | Vibration | Functional Group | Rationale |
|---|---|---|---|
| ~1795 | C=O Stretch | Acyl Chloride | Characteristic, strong, and sharp peak at high frequency. |
| ~1720 | C=O Stretch | Ethyl Ester | Strong absorption, typical for aromatic esters.[11] |
| ~1605, ~1480 | C=C Stretch | Aromatic Rings | Medium intensity peaks for phenyl and furan rings. |
| ~1270, ~1100 | C-O Stretch | Ester and Furan | Strong C-O stretching vibrations. |
Table 5: Expected Mass Spectrometry (EI-MS) Data
| m/z | Ion | Rationale |
|---|---|---|
| 278/280 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 243 | [M-Cl]⁺ | Loss of the chlorine radical. |
| 233 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |
| 205 | [M-COOC₂H₅]⁺ | Loss of the entire ethoxycarbonyl group. |
Safety, Handling, and Storage
-
Reagents: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Product: As an acyl chloride, the target compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to air. It is also corrosive.
-
Storage: The product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.
Applications and Future Outlook
This compound is not an end-product but a valuable starting point for more complex molecular architectures. Its primary utility lies in its ability to serve as a linker or scaffold in:
-
Drug Discovery: For coupling with pharmacologically relevant amines or alcohols to generate libraries of potential therapeutic agents.
-
Polymer Chemistry: As a monomer or functionalizing agent for creating high-performance polymers with tailored electronic or physical properties.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
The synthetic and characterization framework provided in this guide serves as a reliable foundation for researchers aiming to leverage this potent chemical tool in their scientific endeavors.
References
- The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry.
- The Royal Society of Chemistry. 4 - The Royal Society of Chemistry.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- CP Lab Safety. Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate, min 95%, 1 gram.
- PubChem. Ethyl benzoate | C9H10O2 | CID 7165.
- P212121 Store. This compound | CAS 333435-04-4.
- ChemicalBook. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum.
- Sobekbio Biosciences. This compound ag003k58.
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023-01-22).
- NIST. Ethyl 4-methylbenzoate - NIST WebBook.
- ChemicalBook. Ethyl 4-methylbenzoate(94-08-6)IR1.
- ChemicalBook. Ethyl benzoate(93-89-0) IR Spectrum.
- ResearchGate. IR spectrum for ethyl benzoate | Download Scientific Diagram.
- BOC Sciences. CAS 333435-04-4 Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate.
- MDPI. Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- ChemicalBook. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis.
- PubChem. Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | C14H12O4 | CID 608139.
- ResearchGate. Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
- Google Patents. CN109160880B - A kind of preparation method of ethyl benzoate.
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.
- Moodle. Carboxylic Acids to Acid Chlorides.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. store.p212121.com [store.p212121.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 11. Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
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IUPAC name ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate properties
An In-Depth Technical Guide to Ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate: Synthesis, Properties, and Applications
Abstract
Ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate is a complex organic molecule featuring a central furan ring linking an ethyl benzoate moiety and a reactive acyl chloride group. While not extensively documented as a standalone compound, its structure suggests significant potential as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and specialty chemicals. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential applications, drawing upon established principles of organic chemistry and data from analogous compounds. This document is intended for researchers and professionals in drug development and materials science, offering a technical foundation for the utilization of this and related furan-based chemical entities.
Introduction: The Furan Scaffold in Modern Chemistry
The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds and advanced materials.[1] Its derivatives are integral to a wide range of therapeutic agents, exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of the furan nucleus is a recognized strategy in drug discovery, often enhancing binding affinity, selectivity, and pharmacokinetic profiles.[1] Furthermore, furan-based monomers like furan-2,5-dicarboxylic acid (FDCA) are key to producing bio-based polymers such as polyethylene furanoate (PEF), a promising sustainable alternative to petroleum-derived plastics.[3][4]
Ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate represents a bifunctional building block. The ethyl benzoate portion provides a site for further modification or can influence the electronic properties of the molecule, while the highly reactive acyl chloride group is a gateway for forming a multitude of derivatives, including amides, esters, and ketones.[5] This guide will delineate a logical synthetic pathway, predict the physicochemical and spectroscopic characteristics, and explore the potential utility of this compound.
Proposed Synthesis Pathway
The synthesis of ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate can be logically approached in a three-step sequence starting from commercially available precursors. The proposed pathway involves a Suzuki coupling to form the core aryl-furan structure, followed by an oxidation and subsequent chlorination.
Step 1: Synthesis of Ethyl 4-(5-formylfuran-2-yl)benzoate (3)
The initial step involves the formation of the C-C bond between the ethyl benzoate and furan rings. This is commonly achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a boronic acid derivative and a halide. The precursor, ethyl 4-(5-formylfuran-2-yl)benzoate, is a known compound.[6][7]
-
Reaction: 4-ethoxycarbonylphenylboronic acid (1) reacts with 5-bromo-2-furaldehyde (2) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to yield ethyl 4-(5-formylfuran-2-yl)benzoate (3).
Caption: Step 1: Suzuki coupling to form the aryl-furan aldehyde.
Step 2: Oxidation to 5-(4-ethoxycarbonylphenyl)furan-2-carboxylic acid (4)
The aldehyde group of (3) is then oxidized to a carboxylic acid. Several methods are available for this transformation, including the use of mild oxidizing agents to avoid side reactions. The oxidation of 5-aryl-2-formylfurans is a well-established process.[3][8][9]
-
Reaction: Ethyl 4-(5-formylfuran-2-yl)benzoate (3) is treated with an oxidizing agent like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger such as 2-methyl-2-butene.
Caption: Step 2: Oxidation of the aldehyde to a carboxylic acid.
Step 3: Conversion to Ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate (5)
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10][11]
-
Reaction: 5-(4-ethoxycarbonylphenyl)furan-2-carboxylic acid (4) is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to yield the final product, ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate (5).[10]
Caption: Step 3: Formation of the final acyl chloride product.
Physicochemical and Spectroscopic Properties
Direct experimental data for ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate is unavailable. However, its properties can be predicted based on its structural components and data from analogous compounds like 2-furoyl chloride and ethyl benzoate.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale / Analogous Compound Data |
| Molecular Formula | C₁₄H₁₁ClO₄ | Derived from structure |
| Molar Mass | ~278.69 g/mol | Derived from structure |
| Appearance | Colorless to light yellow/brown liquid or low-melting solid | 2-Furoyl chloride is a colorless to yellow liquid.[12][13] The larger aromatic system may lead to a solid state. |
| Boiling Point | > 174 °C | Higher than 2-furoyl chloride (173-174 °C) due to increased molecular weight and aromaticity.[12][14] |
| Melting Point | Likely above room temperature | The precursor, ethyl 4-(5-formylfuran-2-yl)benzoate, has a melting point of 113-115 °C.[7] |
| Solubility | Soluble in common organic solvents (DCM, THF, ether, acetone); reacts with protic solvents (water, alcohols).[12][15] | Acyl chlorides are generally soluble in aprotic organic solvents and are reactive towards protic solvents.[15][16] |
| Stability | Moisture-sensitive; decomposes in water and alcohols.[12][14][16] Requires storage under anhydrous conditions.[16][17] | Acyl chlorides are highly reactive and susceptible to hydrolysis, even from atmospheric moisture.[15][16] |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzoate and furan rings. The protons on the furan ring adjacent to the electron-withdrawing groups would be shifted downfield.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the ester (~165 ppm) and the acyl chloride (~160-170 ppm). Signals for the aromatic and furan carbons would also be present.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl group would be expected near 1750-1800 cm⁻¹.[18] Another strong band for the ester carbonyl would appear around 1720 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic M+2 peak due to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the chlorine atom, the ethoxy group, and carbon monoxide.
Reactivity, Handling, and Safety
Chemical Reactivity
The primary site of reactivity is the acyl chloride functional group. As with other acyl chlorides, it is a potent electrophile and will readily undergo nucleophilic acyl substitution reactions.[16]
-
Hydrolysis: Reacts with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrochloric acid.[16]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia and primary/secondary amines to form amides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.
The furan ring itself can be susceptible to electrophilic attack, though the electron-withdrawing nature of the substituents at the 2 and 5 positions deactivates the ring towards this type of reaction.
Handling and Storage
Due to its high reactivity and moisture sensitivity, ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate must be handled with care.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[17]
-
Handling: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[19] Avoid contact with skin, eyes, and clothing.[19] Do not breathe vapors.[20]
Safety and Hazards
Based on analogous compounds like 2-furoyl chloride, the target molecule should be treated as hazardous.
-
Corrosive: Causes severe skin burns and eye damage.[20][21][22]
-
Lachrymator: Substance which increases the flow of tears.[20][22]
-
Harmful if Swallowed or Inhaled: Causes burns to the gastrointestinal and respiratory tracts.[20][23]
-
Incompatibilities: Incompatible with strong bases, strong oxidizing agents, alcohols, and water.[14][20][22]
-
Hazardous Decomposition Products: Upon combustion or decomposition, it may release toxic fumes of hydrogen chloride, carbon monoxide, and carbon dioxide.[22][23]
Potential Applications
The structure of ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate makes it a valuable intermediate for several applications, particularly in drug discovery and materials science.
Pharmaceutical Synthesis
Furan-2-carboxylic acid derivatives are being investigated for various therapeutic applications, including the treatment of type 2 diabetes and as antitubercular agents.[24][25] The acyl chloride functionality allows for the easy introduction of the furoyl moiety into larger molecules, enabling the synthesis of diverse libraries of compounds for biological screening.[5] For example, it can be used to create a series of amides and esters, which are common functional groups in active pharmaceutical ingredients.
Polymer and Materials Science
Furan-based dicarboxylic acids are important monomers for creating bio-based polymers.[26] While the target molecule is a mono-acyl chloride, it can be used to synthesize polymers with pendant functional groups or to create specialized monomers. The rigid, aromatic structure of the molecule could impart desirable thermal and mechanical properties to resulting polymers.
Conclusion
Ethyl 4-(5-carbonochloridoylfuran-2-yl)benzoate, while not a well-documented compound, stands as a promising and versatile chemical intermediate. Through a logical, multi-step synthesis involving well-established organic reactions, it can be prepared from available starting materials. Its predicted properties, dominated by the highly reactive acyl chloride group, make it a powerful tool for synthetic chemists. Proper handling and safety precautions are paramount due to its probable corrosive and moisture-sensitive nature. The potential applications in synthesizing novel pharmaceutical candidates and advanced materials underscore the value of this and similar furan-based building blocks in advancing scientific research and development.
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An In-Depth Technical Guide to Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate (CAS Number: 333435-04-4): A Key Intermediate in the Synthesis of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in the realm of medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a cornerstone in the development of a diverse array of therapeutic agents. Furan-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The inherent ability of the furan moiety to engage in various non-covalent interactions with biological targets, coupled with its favorable metabolic profile, makes it an attractive building block for the design of novel drugs. This technical guide focuses on Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate (CAS No. 333435-04-4), a key chemical intermediate that serves as a gateway to a wide range of biologically active furan-2-carboxamide derivatives.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Properties of Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate
| Property | Value |
| CAS Number | 333435-04-4 |
| IUPAC Name | ethyl 4-[5-(chlorocarbonyl)furan-2-yl]benzoate |
| Synonyms | 4-(5-Chlorocarbonyl-2-furyl)benzoic acid ethyl ester, 5-(4-Ethoxycarbonylphenyl)-2-furoyl chloride |
| Molecular Formula | C₁₄H₁₁ClO₄ |
| Molecular Weight | 278.69 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Information not available |
Safety and Handling:
Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acyl chlorides are sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, it is essential to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Pathways: From Precursors to a Versatile Intermediate
The synthesis of Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate is a multi-step process that begins with the construction of the core furan-aryl structure, followed by the activation of the carboxylic acid to the corresponding acyl chloride. A plausible and efficient synthetic route involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and benzene rings, followed by conversion of the resulting carboxylic acid to the target acyl chloride.
Part 1: Synthesis of the Key Precursor: 5-(4-(Ethoxycarbonyl)phenyl)furan-2-carboxylic acid
The initial step involves the synthesis of the carboxylic acid precursor, 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable furan derivative and an arylboronic acid.
A-Level Analysis of the Reactivity of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides an in-depth analysis of the reactivity of the furan ring in the bifunctional aromatic compound, 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity is dictated by the interplay of three key structural features: the aromatic furan core, a strongly deactivating chlorocarbonyl group at the C5 position, and an ethyl benzoate substituent at the C2 position. This document will explore the electronic landscape of the furan ring, predict its behavior in key reaction classes, and provide validated protocols for its derivatization.
Introduction: The Furan Moiety in Synthesis
Furan, a five-membered aromatic heterocycle, is a cornerstone in the synthesis of a vast array of chemical entities.[1] Its π-rich system makes it significantly more reactive towards electrophiles than its carbocyclic counterpart, benzene.[2] However, this inherent reactivity can be finely tuned by the introduction of substituents. In the case of this compound, the furan ring is flanked by two potent electron-withdrawing groups (EWGs). This substitution pattern dramatically alters the electron density distribution across the ring, thereby deactivating it towards classical electrophilic aromatic substitution and influencing its stability and participation in other transformations like cycloaddition reactions.[3][4] Understanding these electronic effects is paramount for predicting reaction outcomes and designing rational synthetic routes.
Molecular Structure and Electronic Profile
The subject molecule, with CAS Number 333435-04-4, possesses a molecular formula of C14H11ClO4 and a molecular weight of 278.69 g/mol .[5][6] The key to its reactivity lies in the electronic tug-of-war between the electron-donating oxygen heteroatom and the two powerful EWGs at the α-positions (C2 and C5).
-
Furan Core: The endocyclic oxygen atom donates a lone pair of electrons to the π-system, increasing the electron density of the ring and rendering it susceptible to electrophilic attack, preferentially at the C2 and C5 positions.[2][7]
-
Substituent Effects:
-
5-Chlorocarbonyl Group (-COCl): This is a very strong acylating agent and a powerful deactivating group due to both resonance and inductive effects. It significantly reduces the electron density of the furan ring.
-
2-(4-ethoxycarbonylphenyl) Group: The entire phenyl benzoate moiety acts as an electron-withdrawing substituent, further diminishing the nucleophilicity of the furan ring.
-
The cumulative effect of these two EWGs is a significant deactivation of the furan ring towards electrophilic attack. The positions most susceptible to attack in unsubstituted furan (C2 and C5) are now occupied.[8] This leaves the C3 and C4 positions as the only available sites for substitution, though they are also electronically impoverished.
Reactivity Analysis of the Furan Ring
Electrophilic Aromatic Substitution (EAS)
The furan ring in the title compound is strongly deactivated, making electrophilic aromatic substitution challenging. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation, which proceed readily with unsubstituted furan, will require harsh conditions and may lead to low yields or decomposition.[3]
-
Regioselectivity: Should an electrophilic substitution be forced, it would be directed to the C4 position. The C2-substituent deactivates the adjacent C3 position more strongly, making the C4 position the least deactivated site for an incoming electrophile.[1]
-
Reaction Conditions: Milder reagents and carefully controlled temperatures are essential to avoid degradation. For instance, nitration with acetyl nitrate at low temperatures is used for furan itself, and similar mild conditions would be a starting point.[3] However, the success of such reactions on this highly deactivated substrate is not guaranteed.
Caption: Reactivity overview of the substituted furan ring.
Cycloaddition Reactions
Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions.[9] However, the presence of strong electron-withdrawing groups significantly reduces the reactivity of the furan as a diene.[4] Therefore, this compound is expected to be a poor diene in thermally-driven Diels-Alder reactions with typical dienophiles. Reactions with highly reactive dienophiles or under high pressure might yield cycloadducts, but this is not a primary reactive pathway for this molecule.
Ring Stability
While furan itself is susceptible to degradation and ring-opening under strongly acidic conditions, the presence of electron-withdrawing substituents can enhance its stability.[3][10][11] The EWGs decrease the ring's basicity, making protonation—the initiating step of acid-catalyzed degradation—less favorable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can still lead to decomposition.[12][13] Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[12][13]
Reactivity of the Chlorocarbonyl Group
The most significant site of reactivity in this molecule is not the furan ring itself, but the highly electrophilic chlorocarbonyl (acyl chloride) group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[14][15]
This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[15][16] The high reactivity of the acyl chloride allows for the synthesis of a variety of furan-2-carboxylic acid derivatives under mild conditions.
Caption: Key reactions at the chlorocarbonyl group.
Experimental Protocols
The following protocols are representative examples of the primary reactivity of the chlorocarbonyl group.
Protocol 1: Synthesis of an Amide Derivative (Amidation)
Objective: To synthesize Ethyl 4-(5-(phenylcarbamoyl)furan-2-yl)benzoate.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of aniline (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Synthesis of a New Ester Derivative (Esterification)
Objective: To synthesize a mixed diester via reaction with an alcohol.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add pyridine (1.2 eq) to the solution, followed by the desired alcohol (e.g., benzyl alcohol, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with water, 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate. Purify the resulting ester by column chromatography.
Spectroscopic Data Analysis (Predicted)
While specific experimental spectra for this exact molecule are not widely published, the expected spectroscopic features can be predicted based on data from analogous structures like 2-furancarboxylic acid and its derivatives.[17][18][19]
| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Furan H3, H4 | ~7.0 - 7.5 ppm (doublets) |
| Benzene Ring | ~7.5 - 8.2 ppm (doublets) | |
| Ethyl Ester -CH₂- | ~4.4 ppm (quartet) | |
| Ethyl Ester -CH₃ | ~1.4 ppm (triplet) | |
| ¹³C NMR | Furan C2, C5 | ~145 - 155 ppm |
| Furan C3, C4 | ~115 - 125 ppm | |
| Benzene Ring | ~125 - 135 ppm | |
| Carbonyl (Ester) | ~165 ppm | |
| Carbonyl (Acyl Chloride) | ~160 ppm | |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | ~1780 cm⁻¹ (strong) |
| C=O Stretch (Ester) | ~1720 cm⁻¹ (strong) | |
| C-O-C Stretch (Furan) | ~1020-1250 cm⁻¹ |
Conclusion
The reactivity of the furan ring in this compound is substantially suppressed due to the presence of two strong electron-withdrawing groups at the C2 and C5 positions. Consequently, the molecule is a poor candidate for electrophilic aromatic substitution and acts as a deactivated diene in cycloaddition reactions. The primary site of chemical reactivity is the highly electrophilic chlorocarbonyl group, which readily undergoes nucleophilic acyl substitution. This feature makes the title compound a versatile intermediate for the synthesis of a wide range of amides, esters, and other carboxylic acid derivatives, while the substituted furan-phenyl core remains intact. Synthetic strategies utilizing this molecule should focus on derivatization at the acyl chloride position.
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The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2).
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The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
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[4+2] Cycloaddition Chemistry of Substituted Furans. (n.d.). ResearchGate.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. (2025). BenchChem.
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Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. (n.d.). ACS Publications.
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5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (2022). National Institutes of Health.
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5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (2022). ACS Publications.
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5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (2022). ACS Publications.
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Furan Ring Stability and Degradation. (2025). BenchChem.
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Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
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General scheme of the study of furan stability. (n.d.). ResearchGate.
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Spectroscopic Profile of 2-Furancarboxylic Acid: A Technical Guide. (2025). BenchChem.
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Electrophilic Reactions of Furan. (2022). ChemicalBook.
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Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson.
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Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry, 21(38), 7767-7775.
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Why does the electrophilic substitution of furan happen at 2 and 5 positions?. (2019). Quora.
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Based on your knowledge of electrophilic aromatic substitution, predict the preferential position of attack on an electrophile on furan. (n.d.). Homework.Study.com.
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.
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4-(Chlorocarbonyl)benzoic acid. (n.d.). PubChem.
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Nucleophilic Acyl Substitution. (2020). YouTube.
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A Technical Guide to the Research Applications of Furan-Containing Benzoic Acid Esters
Abstract
Furan-containing benzoic acid esters represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural and electronic properties of the furan scaffold, often acting as a bioisostere for a phenyl ring, contribute to a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of these compounds. We will delve into their roles as anti-inflammatory, antimicrobial, and anticancer agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to facilitate further investigation into this promising area of research.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in the design of pharmacologically active molecules.[3] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, such as enzymes and receptors.[4] When incorporated into the structure of benzoic acid esters, the furan moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furan derivatives have demonstrated a broad range of biological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and cardiovascular activities.[2][5] The versatility of the furan ring allows for diverse chemical modifications, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[1][2]
Synthetic Strategies for Furan-Containing Benzoic Acid Esters
The synthesis of furan-containing benzoic acid esters can be achieved through several established organic chemistry reactions. A common and straightforward method is the Fischer esterification of a furan-containing carboxylic acid with an appropriate alcohol under acidic catalysis.[6] Alternatively, enzymatic synthesis using lipases offers a greener and more sustainable approach, often proceeding under mild conditions with high specificity.[7] Another prevalent method involves the acylation of a furan-containing alcohol with a benzoic acid derivative, such as benzoyl chloride, often under basic conditions as seen in the Schotten-Baumann reaction.[8]
Representative Synthetic Protocol: Fischer Esterification
This protocol describes the synthesis of a generic furan-containing benzoic acid ester via Fischer esterification.
Materials:
-
Furan-containing carboxylic acid (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid)
-
Alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the furan-containing carboxylic acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography to yield the pure furan-containing benzoic acid ester.
Key Therapeutic Areas of Investigation
Anti-inflammatory Applications
Inflammation is a complex biological response implicated in numerous diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9][10] Several furan-containing compounds have been investigated as inhibitors of these enzymes.[3] The furan ring can mimic the phenyl group of known COX inhibitors, potentially leading to enhanced binding affinity and selectivity.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Workflow for cytotoxicity screening.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of furan-containing benzoic acid esters against COX-1 and COX-2 enzymes. [11][12][13] Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (furan-containing benzoic acid esters)
-
Positive control (e.g., celecoxib for COX-2, ibuprofen for non-selective)
-
Assay buffer
-
Detection system (e.g., ELISA kit for prostaglandin E2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds or controls to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for a defined period to allow for prostaglandin formation.
-
Stop the reaction according to the detection kit's instructions.
-
Quantify the amount of prostaglandin E2 produced using an ELISA kit and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound. [14][15][16][17] Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (furan-containing benzoic acid esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of furan-containing benzoic acid esters is highly dependent on their chemical structure. [1]Key modifications that can influence activity include:
-
Substituents on the furan ring: The nature and position of substituents on the furan ring can significantly impact potency and selectivity. Electron-withdrawing groups, for instance, can enhance the antimicrobial and anticancer activity of some furan derivatives. * Substituents on the benzoic acid ring: The substitution pattern on the benzoic acid moiety can affect the compound's lipophilicity, electronic properties, and steric interactions with the target, thereby influencing its biological activity.
-
The ester linkage: The type of alcohol used to form the ester can modulate the compound's solubility, stability, and pharmacokinetic profile.
Diagram: Key Structural Modifications
Caption: Key areas for structural modification.
Future Perspectives and Challenges
Furan-containing benzoic acid esters hold considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in animal models of disease.
-
Development of Novel Synthetic Methodologies: Exploration of more efficient and sustainable synthetic routes.
Challenges in this field include overcoming potential toxicity associated with the furan ring, as some furan-containing compounds can undergo metabolic activation to reactive intermediates. [1]Careful structural design and toxicological evaluation will be crucial for the successful translation of these compounds into clinical candidates.
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PubMed. Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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ResearchGate. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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PubMed Central. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]
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Preprints.org. Pharmacological activity of furan derivatives. [Link]
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MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]
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PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
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Furan: A Promising Scaffold for Biological Activity. [Link]
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ResearchGate. Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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PubMed. Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). [Link]
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An In-depth Technical Guide to 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, a versatile scaffold for the development of novel therapeutic agents. We will delve into its synthesis, key derivatives, and analogs, with a focus on their applications in modern drug discovery, particularly in oncology. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Significance of the 2,5-Disubstituted Furan Scaffold
The furan ring is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic and steric properties make it an attractive isostere for other aromatic systems, often leading to improved pharmacokinetic profiles and target engagement.[1] The 2,5-disubstituted furan scaffold, in particular, offers a spatially well-defined arrangement for introducing diverse functionalities, enabling the fine-tuning of a molecule's interaction with biological targets.
The subject of this guide, this compound, serves as a key intermediate in the synthesis of a diverse range of derivatives. The presence of a reactive acyl chloride group at the 5-position of the furan ring allows for the facile introduction of various amide and ester functionalities, while the ethyl benzoate moiety at the 2-position provides another site for modification or can contribute to the overall pharmacological profile of the final compound.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a multi-step process that begins with the formation of its precursor, 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Synthesis of 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid
A common and effective method for the synthesis of this key precursor involves a Suzuki coupling reaction. This approach couples methyl 5-bromofuran-2-carboxylate with (4-(ethoxycarbonyl)phenyl)boronic acid. The resulting ester is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis of 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid
-
Step 1: Suzuki Coupling. To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (0.05 eq). A base, typically a 2M aqueous solution of sodium carbonate (2.0 eq), is then added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 90-100 °C and stirred overnight. After completion, the reaction is cooled, filtered through celite, and the solvent is removed under reduced pressure. The crude product, methyl 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylate, is then purified by column chromatography.[2]
-
Step 2: Hydrolysis. The purified methyl ester from the previous step is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide (3.0 eq), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 2N HCl) to precipitate the carboxylic acid. The solid product, 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid, is collected by filtration, washed with water, and dried.[2]
Caption: Conversion of the carboxylic acid to the acyl chloride.
Derivatives and Analogs: Expanding the Chemical Space
The reactivity of the acyl chloride group in this compound makes it an ideal starting point for the synthesis of a wide variety of derivatives, primarily amides and esters.
Amide Derivatives
The reaction of the acyl chloride with primary or secondary amines yields the corresponding amide derivatives. This is a robust and high-yielding reaction that allows for the introduction of a vast array of substituents.
General Experimental Protocol: Synthesis of Amide Derivatives
To a solution of the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Ester Derivatives
Similarly, reaction with alcohols or phenols in the presence of a base affords the corresponding ester derivatives.
Applications in Drug Discovery: Focus on Anticancer Activity
Derivatives of the 4-(5-furan-2-yl)benzoic acid scaffold have shown significant promise as anticancer agents, particularly as inhibitors of P-glycoprotein (P-gp) to overcome multidrug resistance (MDR) in cancer cells. [3]
P-glycoprotein (P-gp) Inhibition and Overcoming Multidrug Resistance
P-gp is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby conferring MDR. The development of P-gp inhibitors that can be co-administered with anticancer drugs is a key strategy to resensitize resistant tumors.
Several studies have reported the synthesis and biological evaluation of 2,5-disubstituted furan derivatives as potent P-gp inhibitors. [3]For instance, a series of derivatives featuring a benzamide motif were designed and synthesized, leading to the discovery of compounds with significant P-gp inhibitory activity. Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the amide nitrogen is crucial for activity. Aromatic and heteroaromatic rings are often favored.
-
The presence of specific functional groups, such as methoxy groups on the terminal aromatic ring, can enhance potency.
-
The overall lipophilicity and molecular shape play a significant role in the interaction with the P-gp binding site.
A notable example is a compound that demonstrated potent P-gp inhibitory activity, leading to a significant reversal of doxorubicin resistance in MCF-7/ADR cells. [3]Molecular docking studies have suggested that these compounds bind to the transmembrane domain of P-gp, often forming hydrogen bonds with key residues like Asn721 and Met986.
Caption: Key structural features influencing biological activity.
Other Potential Therapeutic Applications
While the primary focus of recent research has been on anticancer applications, the versatile nature of the furan scaffold suggests that derivatives of this compound could be explored for other therapeutic targets. Furan-containing compounds have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. [1]
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the acyl chloride group provide a gateway to a vast chemical space of novel derivatives. The demonstrated success of its analogs as potent P-gp inhibitors highlights the potential of this scaffold in addressing the significant challenge of multidrug resistance in cancer therapy.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the lead compounds through systematic SAR studies to enhance potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Areas: Screening of derivative libraries against a broader range of biological targets to uncover new therapeutic applications.
-
Development of Novel Analogs: Introduction of greater structural diversity by modifying both the amide/ester functionality and the ethyl benzoate moiety.
By leveraging the chemical tractability and proven biological potential of this scaffold, researchers can continue to develop innovative drug candidates to address unmet medical needs.
References
-
Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. ([Link])
-
Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. ([Link])
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. ([Link])
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. ([Link])
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molecules. ([Link])
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. ([Link])
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Topic: Stability and Storage Conditions for 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
An In-depth Technical Guide for Researchers
Introduction: A Structural Overview and Application Context
4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester (CAS No. 333435-04-4) is a highly functionalized organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its utility as a synthetic building block stems from its distinct reactive sites: a highly electrophilic acyl chloride, a stable ethyl ester, and a rigid biphenyl-like core scaffold provided by the furan and benzene rings. This structure allows for selective, sequential reactions, making it a valuable intermediate in the synthesis of complex target molecules.
However, the very features that make this compound a versatile reagent also render it susceptible to specific degradation pathways. The presence of a furan-2-carbonyl chloride moiety, in particular, dictates stringent requirements for its storage and handling.[4][5] This guide provides a comprehensive analysis of the compound's stability profile and outlines field-proven protocols to ensure its integrity from receipt to reaction.
Section 1: Physicochemical Properties and Structural Analysis
A thorough understanding of the stability of this compound begins with an analysis of its constituent functional groups and their inherent reactivity.
Table 1: Compound Identification and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate | [3] |
| Synonyms | 4-(5-Chlorocarbonyl-2-furyl)benzoic acid ethyl ester; 5-(4-Ethoxycarbonylphenyl)-2-furoyl chloride | [2] |
| CAS Number | 333435-04-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁ClO₄ | [3] |
| Molecular Weight | 278.69 g/mol |[3] |
The Acyl Chloride: The Epicenter of Reactivity
The chlorocarbonyl group (-COCl) is the most significant determinant of the compound's instability. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. This makes it an exceptionally reactive site for nucleophilic attack.[6] The chloride ion is an excellent leaving group, which facilitates a nucleophilic addition-elimination mechanism with a wide range of nucleophiles, including water, alcohols, and amines.[4][7][8]
The Furan Ring: A Latent Point of Thermal Stress
The furan ring, while aromatic, is less stable than its benzene analogue. It is susceptible to thermal decomposition, which can proceed through complex pathways including ring-opening isomerizations, carbene intermediate formation, or radical chemistry, particularly at elevated temperatures.[9][10][11] While stable under recommended storage conditions, its thermal lability is a key consideration for long-term storage and handling in heated reaction setups.
The Ethyl Ester: A Point of Secondary, Slower Hydrolysis
The ethyl ester functional group is significantly more stable than the acyl chloride. While it can undergo hydrolysis to the corresponding carboxylic acid, this reaction typically requires more forcing conditions, such as the presence of strong acids or bases and heat. Under the recommended anhydrous storage conditions for preserving the acyl chloride, the ester group remains stable.
Section 2: Primary Degradation Pathways
The principal threat to the integrity of this compound is exposure to atmospheric moisture.
Hydrolytic Instability: The Dominant Degradation Route
The most immediate and critical stability concern is the rapid hydrolysis of the acyl chloride group upon contact with water. Even trace amounts of moisture in the atmosphere or from solvents can initiate this degradation.
The reaction proceeds via a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon of the acyl chloride.[7][8]
-
Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: A base (such as another water molecule) removes a proton from the oxonium ion to yield the final carboxylic acid product and hydrochloric acid (HCl).[12][13]
This degradation is autocatalytic, as the generated HCl can potentially catalyze further decomposition of the furan ring or the ethyl ester under certain conditions. The formation of the carboxylic acid derivative fundamentally alters the compound's reactivity, rendering it unsuitable for subsequent reactions intended for the acyl chloride.
Thermal Decomposition
Studies on furan and its derivatives show that thermal decomposition becomes significant at elevated temperatures.[9][11][14] The decomposition can lead to ring opening and the formation of various smaller molecules and radical species.[10][15] While not a concern at standard storage temperatures, this pathway underscores the importance of avoiding exposure to high heat during storage or shipping.
Section 3: Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-layered approach to storage and handling is mandatory. The core principle is the rigorous exclusion of atmospheric moisture.
Long-Term Storage Conditions
The self-validating system for storage relies on creating an environment that is consistently cold, dark, and dry.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C or -20°C | Reduces the rate of any potential degradation reactions. -20°C is preferred for long-term ( > 6 months) storage. |
| Atmosphere | Dry Argon or Nitrogen | CRITICAL. Inert gas displaces moist air, directly preventing hydrolysis of the acyl chloride.[16] |
| Container | Amber glass vial/bottle with a PTFE-lined cap | Prevents potential photodegradation and provides an excellent seal against moisture ingress. |
| Location | Well-ventilated, designated chemical storage area (refrigerator/freezer) | Ensures safety and prevents accidental exposure. |
Experimental Protocol: Safe Handling Workflow
Handling the compound requires procedures that prevent its exposure to the laboratory atmosphere. The use of a glovebox or Schlenk line techniques is highly recommended.
-
Preparation: Move the sealed container from cold storage to a desiccator and allow it to equilibrate to room temperature completely before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment Transfer: Transfer the required amount of the compound inside a glovebox filled with nitrogen or argon.
-
Weighing: Weigh the compound directly into a pre-dried reaction vessel within the inert atmosphere.
-
Dissolution: Add anhydrous solvent (e.g., from a solvent purification system or a freshly opened Sure/Seal™ bottle) to the reaction vessel via syringe or cannula.
-
Sealing and Resealing: Tightly reseal the main container. Before returning to storage, flush the headspace with dry inert gas. This can be done by inserting a needle connected to the inert gas line and a second vent needle, allowing the gas to flow for 1-2 minutes before removing the needles and sealing.
Monitoring for Degradation
-
Visual Inspection: Degradation to the carboxylic acid may result in a change in the material's physical appearance (e.g., from a free-flowing powder to a waxy or clumpy solid).
-
Olfactory Test (with extreme caution): Upon opening a degraded sample, the sharp, acrid smell of HCl may be noticeable.
-
Analytical Confirmation: An IR spectrum of a degraded sample would show a broad O-H stretch (~3000 cm⁻¹) and a shift in the carbonyl peak, characteristic of a carboxylic acid.
Conclusion
The stability of this compound is fundamentally dictated by the high reactivity of its acyl chloride functional group. Its primary degradation pathway is rapid hydrolysis upon exposure to moisture. Therefore, the cornerstone of its preservation is the strict, unwavering exclusion of water. By implementing the recommended storage conditions—cold, dark, and under an inert atmosphere—and adhering to meticulous anhydrous handling techniques, researchers can ensure the compound's integrity and achieve reliable, reproducible results in their synthetic endeavors.
References
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- MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
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- Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of Furan-Containing Amides
The amide bond is a cornerstone of modern medicinal chemistry and materials science, ubiquitous in pharmaceuticals, natural products, and advanced polymers. The strategic incorporation of rigid, heteroaromatic scaffolds like furan into molecular design offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. The title compound, 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester , serves as a versatile bifunctional building block. Its acyl chloride moiety provides a highly reactive handle for amide bond formation, while the furan-benzoic acid ethyl ester portion offers a tunable platform for further chemical elaboration, making it a valuable intermediate in the synthesis of novel bioactive compounds and functional materials.
These application notes provide a comprehensive guide to the synthesis of amides utilizing this specialized reagent. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide guidance on the characterization of the resulting products, with a focus on ensuring high yield and purity.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The synthesis of amides from acyl chlorides and amines proceeds via a well-established nucleophilic acyl substitution mechanism. This reaction is typically rapid and exothermic.[1]
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), removes the proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.[2]
The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction. Failure to do so would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
Special Considerations for the Furan Moiety
The furan ring is an electron-rich heterocycle that is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening or polymerization.[3] Therefore, it is imperative to employ mild reaction conditions and to ensure the efficient scavenging of the HCl byproduct. The use of a non-nucleophilic organic base is strongly recommended over inorganic bases in aqueous solutions to prevent hydrolysis of the acyl chloride.
Visualizing the Reaction Workflow
Sources
Application Notes and Protocols: Acylation of Primary Amines with 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The acylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of amide bonds that form the backbone of peptides, pharmaceuticals, and a vast array of functional materials. This guide provides a comprehensive overview and detailed protocols for the acylation of primary amines using the specialized reagent, 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester . This bifunctional molecule, containing a reactive acyl chloride and a stable ethyl ester, serves as a valuable building block in medicinal chemistry and materials science.
The protocols and discussions herein are grounded in the fundamental principles of nucleophilic acyl substitution. The choice of reaction conditions, particularly the base and solvent system, is critical for achieving high yields and purity. This document will delve into the mechanistic underpinnings of these choices, offering insights gleaned from established chemical literature to empower researchers to optimize this transformation for their specific substrates.
Mechanistic Overview: The Nucleophilic Acyl Substitution Pathway
The reaction between a primary amine and an acyl chloride, such as this compound, proceeds via a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][2] This forms a tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the neutral amide product and a salt. This final step is crucial as it drives the reaction to completion.[4] The hydrogen chloride (HCl) generated as a byproduct must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic.[4]
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism.
Synthesis of the Acylating Agent
The reagent, this compound, is typically synthesized from its corresponding carboxylic acid. While commercially available from some suppliers, an in-house synthesis may be necessary.[5][6] A standard method involves the reaction of 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Procedure for Acyl Chloride Formation: To a solution of the carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of N,N-dimethylformamide (DMF), the chlorinating agent (e.g., thionyl chloride) is added dropwise at 0 °C. The reaction is then typically stirred at room temperature or gently heated until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acyl chloride, which can often be used without further purification.
Experimental Protocols
Two primary protocols are presented below, catering to different substrate solubilities and reaction scales: a standard Schotten-Baumann protocol and a method employing an organic base in an aprotic solvent.
Protocol 1: Modified Schotten-Baumann Conditions
The Schotten-Baumann reaction is a classic method for amide synthesis, typically conducted in a two-phase solvent system.[7][8] This protocol is particularly useful for water-soluble or partially water-soluble primary amines. An aqueous base neutralizes the HCl byproduct, while the reactants and product remain primarily in the organic phase.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Commercial Supplier |
| Primary Amine | ≥98% | Commercial Supplier |
| Dichloromethane (DCM) | Anhydrous | Commercial Supplier |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | Commercial Supplier |
| Deionized Water | High Purity | In-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercial Supplier |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM). In a separate flask, prepare a 1 M aqueous solution of sodium carbonate.
-
Addition of Acyl Chloride: To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in DCM dropwise at 0 °C (ice bath).
-
Base Addition: Simultaneously, add the 1 M sodium carbonate solution dropwise to maintain the pH of the aqueous layer between 9 and 11.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10][11] The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[12]
Protocol 2: Acylation in an Aprotic Solvent with an Organic Base
This protocol is suitable for amines that are soluble in organic solvents and is often preferred for reactions sensitive to water. An organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is used as an acid scavenger.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | Commercial Supplier |
| Primary Amine | ≥98% | Commercial Supplier |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Commercial Supplier |
| Triethylamine (Et₃N) or DIPEA | ≥99%, distilled | Commercial Supplier |
| 1 M Hydrochloric Acid (HCl) | - | Prepared in-house |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercial Supplier |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC for the consumption of the primary amine.[9][10][13]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude amide can be purified by flash column chromatography or recrystallization.[12]
Experimental Workflow Diagram
Caption: General experimental workflow for amine acylation.
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction.[9][10][11] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting amine, the acyl chloride, and the amide product. The disappearance of the starting amine spot is a reliable indicator of reaction completion. A co-spot of the starting material and the reaction mixture can help in confirming the identity of the spots.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to confirm the mass of the desired product, LC-MS is a powerful technique.[14] It can also help in identifying any side products formed during the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final product. The formation of the amide bond can be confirmed by the appearance of a characteristic N-H signal in the ¹H NMR spectrum and the carbonyl carbon signal of the amide in the ¹³C NMR spectrum.
Potential Side Reactions and Troubleshooting
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are sensitive to moisture.[15] Hydrolysis of this compound will lead to the formation of the corresponding carboxylic acid, which will not react with the amine under these conditions. Using anhydrous solvents and an inert atmosphere is crucial to minimize this side reaction.[16]
-
Double Acylation: In some cases, particularly with a large excess of the acylating agent, the initially formed amide can be further acylated to form an imide.[17] Using a slight excess of the acyl chloride (1.05-1.1 equivalents) is generally sufficient to drive the reaction to completion without significant formation of the diacylated product.
-
Reaction with Solvent: Certain solvents can react with acyl chlorides. For instance, alcohols will react to form esters.[18] Therefore, the use of inert, aprotic solvents like DCM, THF, or toluene is recommended.
Safety Precautions
Acyl chlorides are corrosive and react violently with water.[19][20] They are also lachrymatory. All manipulations should be carried out in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[20][21][22] Triethylamine is a flammable and corrosive liquid. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Conclusion
The acylation of primary amines with this compound is a robust and versatile method for the synthesis of novel amide-containing compounds. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently and reliably synthesize their target molecules. The protocols provided in this guide offer a solid foundation for this important transformation, and the troubleshooting tips will aid in overcoming common challenges.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Save My Exams. (2025). Acylation Mechanism. [Link]
-
Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
AQA A-Level Chemistry. Acylation. [Link]
-
Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
ResearchGate. What is the best technique for amide purification? [Link]
-
P212121. This compound. [Link]
Sources
- 1. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. store.p212121.com [store.p212121.com]
- 6. This compound [sobekbio.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. How To [chem.rochester.edu]
- 11. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. fishersci.com [fishersci.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. chemistrystudent.com [chemistrystudent.com]
- 19. geneseo.edu [geneseo.edu]
- 20. wcu.edu [wcu.edu]
- 21. chemos.de [chemos.de]
- 22. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
Application Notes and Protocols: 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, with CAS Number 333435-04-4, is a highly functionalized intermediate poised for significant applications in modern heterocyclic synthesis and medicinal chemistry.[] Its structure incorporates a stable ethyl ester at one end of a rigid phenyl-furan scaffold and a reactive acyl chloride at the other. This bifunctional nature allows for sequential and site-selective reactions, making it an ideal starting material for the construction of complex molecular architectures. The furan moiety is a well-established pharmacophore found in numerous clinically approved drugs, contributing to diverse therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[2][3][4] This guide provides a comprehensive overview of the synthesis of this valuable building block and detailed protocols for its application in the synthesis of novel heterocyclic compounds.
Physicochemical Properties
| Property | Value |
| CAS Number | 333435-04-4 |
| Molecular Formula | C₁₄H₁₁ClO₄ |
| Molecular Weight | 278.69 g/mol |
| IUPAC Name | ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available starting materials. This multi-step synthesis is designed to be robust and scalable for laboratory settings.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Synthetic Protocols
Part 1: Synthesis of Ethyl 4-(5-formylfuran-2-yl)benzoate
This initial phase involves the esterification of 4-bromobenzoic acid followed by a Suzuki coupling to introduce the formyl-furan moiety.
Step 1.1: Esterification of 4-Bromobenzoic Acid to Ethyl 4-bromobenzoate
-
Rationale: The carboxylic acid is protected as an ethyl ester to prevent interference in the subsequent Suzuki coupling reaction. Fischer-Speier esterification is a classic and reliable method for this transformation.[5]
-
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Anhydrous ethanol (10-20 volumes)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
Suspend 4-bromobenzoic acid in anhydrous ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or recrystallization if necessary.
-
Step 1.2: Suzuki Coupling to form Ethyl 4-(5-formylfuran-2-yl)benzoate
-
Rationale: The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.
-
Materials:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
5-Formylfuran-2-boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/water or Toluene/water mixture)
-
-
Equipment:
-
Schlenk flask or three-necked flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with magnetic stirring
-
-
Procedure:
-
To a degassed mixture of the solvent and base, add ethyl 4-bromobenzoate, 5-formylfuran-2-boronic acid, and the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Synthesis of this compound
This final stage involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the acyl chloride.
Step 2.1: Oxidation to 4-(5-Carboxyfuran-2-yl)benzoic acid ethyl ester
-
Rationale: The formyl group is selectively oxidized to a carboxylic acid. A mild oxidizing agent is chosen to avoid hydrolysis of the ethyl ester.
-
Materials:
-
Ethyl 4-(5-formylfuran-2-yl)benzoate (1.0 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Monosodium phosphate (NaH₂PO₄) (1.5 eq)
-
2-Methyl-2-butene (as a scavenger)
-
Solvent (t-BuOH/water mixture)
-
-
Equipment:
-
Round-bottom flask with magnetic stirring
-
Ice bath
-
-
Procedure:
-
Dissolve ethyl 4-(5-formylfuran-2-yl)benzoate in a mixture of t-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare an aqueous solution of sodium chlorite and monosodium phosphate.
-
Cool the aldehyde solution in an ice bath and add the aqueous oxidant solution dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Step 2.2: Chlorination to this compound
-
Rationale: The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent. Thionyl chloride is a common and effective choice for this transformation.[6][7]
-
Materials:
-
4-(5-Carboxyfuran-2-yl)benzoic acid ethyl ester (1.0 eq)
-
Thionyl chloride (SOCl₂) (2-5 eq, can be used as solvent)
-
Anhydrous dichloromethane (DCM) or Toluene (as solvent)
-
Catalytic amount of DMF (optional)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes)
-
Inert atmosphere setup
-
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride is often used directly in the next step without further purification due to its reactivity.
-
Application in Heterocyclic Synthesis: Protocols and Insights
The acyl chloride functionality of this compound makes it an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the construction of various heterocyclic systems.
Protocol 1: Synthesis of N-Substituted Amides and Subsequent Cyclization
-
Rationale: The reaction with primary amines or amino-heterocycles yields amides, which can be precursors to oxadiazoles, thiazoles, and other nitrogen-containing heterocycles.[8][9][10]
Caption: General workflow for amide formation and subsequent cyclization.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine or amino-heterocycle (1.1 eq)
-
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or Acetonitrile)
-
-
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent under an inert atmosphere and cool to 0 °C.
-
Prepare a solution of the acyl chloride in the same solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
-
-
Expert Insight: The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the primary amine nucleophile. For less reactive amines, the reaction may require gentle heating.
Protocol 2: Synthesis of Furan-2-yl Esters
-
Rationale: Reaction with alcohols or phenols provides esters, which can possess their own biological activities or serve as intermediates for further transformations.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.1 eq)
-
Pyridine or DMAP (catalytic to 1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM or Toluene)
-
-
Procedure:
-
Dissolve the alcohol/phenol and pyridine/DMAP in the anhydrous solvent under an inert atmosphere.
-
Add a solution of the acyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-16 hours.
-
Work-up the reaction as described in Protocol 1.
-
Purify the ester product by column chromatography.
-
-
Expert Insight: For sterically hindered alcohols, using a more potent acylation catalyst like DMAP can significantly improve the reaction rate and yield.
Protocol 3: Friedel-Crafts Acylation
-
Rationale: The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds to form new carbon-carbon bonds, leading to the synthesis of complex diaryl ketones.
-
Materials:
-
This compound (1.0 eq)
-
Electron-rich aromatic compound (e.g., Anisole, Thiophene) (1.0-2.0 eq)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) (1.1 eq)
-
Anhydrous non-polar solvent (e.g., DCM or 1,2-dichloroethane)
-
-
Procedure:
-
Under an inert atmosphere, suspend the Lewis acid in the anhydrous solvent and cool to 0 °C.
-
Add the acyl chloride solution dropwise to the suspension.
-
Add the electron-rich aromatic compound dropwise and stir at 0 °C for 30 minutes, then allow to warm to room temperature.
-
Stir for 2-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
-
Trustworthiness Note: Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous for optimal results. The choice of Lewis acid and solvent can significantly impact the reaction outcome and should be optimized for each substrate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for its synthesis and application in research and development. The reactivity of the acyl chloride group, combined with the stable ester functionality, allows for a modular approach to the construction of complex molecules with potential applications in medicinal chemistry and materials science.
References
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Chemguide. Reaction between acyl chlorides and amines - addition / elimination. [Link]
-
PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]
-
International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Organic Syntheses. 4-nonylbenzoic acid. [Link]
-
Khan Academy. Amide formation from acyl chloride. [Link]
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids - Google Patents [patents.google.com]
- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors Utilizing 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the identification of versatile starting materials is paramount to the efficient discovery and development of novel therapeutic agents. "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" represents a highly valuable scaffold for the synthesis of a diverse array of potential enzyme inhibitors. Its unique chemical architecture, featuring a reactive acyl chloride, a central furan ring, and a substituted benzoic acid ester, provides a foundation for the creation of compounds targeting a wide range of enzymes implicated in various disease states.
The furan moiety, an electron-rich aromatic system, is a prevalent motif in numerous biologically active compounds and has the capacity to form crucial hydrogen bonds with enzyme active sites.[1] The acyl chloride group serves as a key reactive handle, enabling straightforward derivatization through reactions with nucleophiles such as amines and alcohols to generate stable amide and ester linkages, respectively. This allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity. The ethyl benzoate portion of the molecule can also be tailored to modulate pharmacokinetic properties or to introduce additional points of interaction with the target enzyme.
This guide provides a comprehensive overview of the application of "this compound" in the synthesis of enzyme inhibitors. We will delve into detailed synthetic protocols, discuss the rationale behind experimental choices, and present representative data on the biological activity of derivatives against various enzyme classes, including proteases, kinases, and metabolic enzymes.
Synthetic Pathways and Methodologies
The primary utility of "this compound" lies in its ability to readily undergo nucleophilic acyl substitution. This allows for the facile synthesis of libraries of amide and ester derivatives, which can then be screened for inhibitory activity against a panel of enzymes.
Diagram 1: General Synthetic Scheme
This diagram illustrates the primary synthetic routes from the starting material to target amide and ester derivatives.
Caption: General reaction scheme for the synthesis of amide and ester derivatives.
Protocol 1: Synthesis of Amide Derivatives
This protocol details a general procedure for the synthesis of amide derivatives from "this compound" and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "this compound" (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.0 - 1.2 equivalents) followed by the dropwise addition of triethylamine or pyridine (1.5 - 2.0 equivalents) at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the pure amide derivative.[2][3]
-
Characterization: Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Rationale: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting acyl chloride. The base (triethylamine or pyridine) is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The aqueous work-up removes the base hydrochloride salt and any unreacted starting materials.
Protocol 2: Synthesis of Ester Derivatives
This protocol outlines a general procedure for the synthesis of ester derivatives from "this compound" and an alcohol or phenol.
Materials:
-
This compound
-
Desired alcohol or phenol (1.0 - 1.5 equivalents)
-
Anhydrous pyridine or a mixture of DCM and a catalytic amount of 4-dimethylaminopyridine (DMAP)
-
Saturated aqueous copper (II) sulfate solution (if using pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 - 1.5 equivalents) in anhydrous pyridine or DCM.
-
Addition of Acyl Chloride: At 0 °C, slowly add a solution of "this compound" (1 equivalent) in the same anhydrous solvent. If using DCM, add a catalytic amount of DMAP.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC.
-
Work-up (Pyridine): If pyridine is the solvent, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer repeatedly with a saturated aqueous copper (II) sulfate solution to remove pyridine, followed by water and brine.
-
Work-up (DCM): If DCM is the solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[4][5]
-
Characterization: Confirm the structure of the purified ester by NMR, mass spectrometry, and IR spectroscopy.
Rationale: Pyridine can act as both a solvent and a base. The use of a copper (II) sulfate wash is an effective method for removing pyridine from the organic phase. In less reactive systems, the addition of a catalytic amount of DMAP can accelerate the esterification reaction.
Target Enzyme Classes and Representative Data
Derivatives of "this compound" have the potential to inhibit a variety of enzyme classes. The specific target will depend on the nature of the R-group introduced via the amide or ester linkage.
Diagram 2: Potential Enzyme Targets
This diagram illustrates some of the enzyme classes that can be targeted by inhibitors synthesized from the starting material.
Caption: Potential enzyme classes targeted by derivatives.
Proteases: By incorporating amino acid or peptide mimics, inhibitors targeting proteases such as serine proteases can be developed.[6][7] The furan ring can interact with the enzyme's active site, while the appended groups can be designed to bind to specific substrate recognition pockets.
Kinases: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site. Furan-containing compounds have shown inhibitory activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[8]
Metabolic Enzymes: The versatility of the scaffold allows for the synthesis of inhibitors for various metabolic enzymes. For instance, derivatives have been designed to target cholinesterases, which are implicated in neurodegenerative diseases.[9]
Table 1: Representative Inhibitory Activity of Furan- and Benzoate-Containing Compounds
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Furan-based Peptidomimetics | 20S Proteasome | Moderate Potency | [10] |
| Furan- and Thiophene-2-carbonyl Amino Acid Derivatives | FIH-1 | - | [11] |
| Furo[2,3-d]pyrimidine Derivatives | VEGFR-2 | 42.5 - 57.1 | [8] |
| 4-(5-substituted furan-2-yl)benzoic acids | Glutathione S-transferases | Submicromolar to Nanomolar | [1] |
| Thiazole-based furan derivatives | Acetylcholinesterase (AChE) | 14,511 - 59,558 | [9] |
| Thiazole-based furan derivatives | Butyrylcholinesterase (BChE) | 4,763 - 23,823 | [9] |
Note: The IC50 values presented are for related compounds and serve as a guide to the potential potency of inhibitors synthesized from "this compound". Actual values will vary depending on the specific derivative.
Conclusion and Future Perspectives
"this compound" is a powerful and versatile starting material for the synthesis of novel enzyme inhibitors. The straightforward derivatization of its acyl chloride functionality allows for the rapid generation of compound libraries for high-throughput screening. The inherent biological relevance of the furan and benzoate moieties provides a solid foundation for the design of potent and selective inhibitors against a wide range of enzymatic targets. The protocols and data presented in this guide offer a starting point for researchers and drug development professionals to explore the potential of this valuable chemical scaffold in their quest for new therapeutic agents. Future work could involve further modification of the ethyl ester to a carboxylic acid to explore additional interactions with enzyme active sites or to improve solubility and pharmacokinetic profiles.
References
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Zhu, Y., et al. (2011). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed. Available at: [Link]
-
Lee, S. H., et al. (2020). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. National Institutes of Health. Available at: [Link]
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Kim, Y., et al. (2014). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. PubMed Central. Available at: [Link]
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Ferguson, C. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Available at: [Link]
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Shulha, Y. V., et al. (2021). IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as inhibitors of glutathione S-transferases. ResearchGate. Available at: [Link]
-
Puspaningtyas, A. R., & Oktavianawati, I. (2024). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. Jurnal Kimia Sains dan Aplikasi. Available at: [Link]
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Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]
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Abdel-Aziz, M., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed. Available at: [Link]
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Banik, B. K., et al. (2003). ethyl 4-aminobenzoate. Organic Syntheses. Available at: [Link]
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Adams, R., & Ulich, L. H. (1921). ETHYL p-AMINOBENZOATE. Organic Syntheses. Available at: [Link]
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Dodge, J. A., & Nissen, J. S. (1998). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
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Acar, Ç., et al. (2023). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. National Institutes of Health. Available at: [Link]
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Puspaningtyas, A. R., & Oktavianawati, I. (2024). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. ResearchGate. Available at: [Link]
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Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]
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Beaudry, C. M., et al. (2017). Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. PubMed Central. Available at: [Link]
-
Nguyen, T. K., et al. (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). National Institutes of Health. Available at: [Link]
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Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(Furan-2-yl)benzoic Acid Derivatives
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(furan-2-yl)benzoic acid, a key structural motif in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, present optimization strategies, and provide a robust troubleshooting guide to empower researchers in achieving high-yield, reproducible results.
Introduction: The Significance of Biaryl Scaffolds
Biaryl and hetero-biaryl structures are ubiquitous scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The palladium-catalyzed Suzuki-Miyaura cross-coupling, which forges a C-C bond between an organoboron species and an organic halide or triflate, stands as one of the most powerful methods for their construction.[1][6] Its advantages include mild reaction conditions, commercial availability of a wide range of reactants, and tolerance to numerous functional groups.[1][2]
The target molecule of this guide, 4-(furan-2-yl)benzoic acid, combines a furan ring—a common heterocycle in bioactive compounds—with a benzoic acid moiety, providing a crucial handle for further functionalization in drug development. This protocol will focus on the coupling of 4-halobenzoic acid with furan-2-boronic acid as a representative and efficient pathway.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki coupling involves three key steps centered around a palladium catalyst.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-iodobenzoic acid), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., furan-2-boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Experimental Protocol: Synthesis of 4-(Furan-2-yl)benzoic Acid
This protocol details a representative synthesis using 4-iodobenzoic acid and furan-2-boronic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Iodobenzoic Acid | ≥98% | Sigma-Aldrich | Limiting reagent. |
| Furan-2-boronic acid | ≥97% | Combi-Blocks | Use 1.2-1.5 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals | Catalyst (1-5 mol%). Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base (2-3 equivalents). Ensure it is finely powdered. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |
| Deionized Water | N/A | In-house | Used for solvent mixture and workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | In-house | For acidification during workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | In-house | For drying organic layers. |
| Argon or Nitrogen Gas | High Purity | Airgas | For creating an inert atmosphere. |
| Standard Glassware | N/A | N/A | Schlenk flask or round-bottom flask with condenser. |
| Magnetic Stirrer/Hotplate | N/A | N/A | |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
Step-by-Step Procedure
-
Reagent Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (e.g., 2.48 g, 10.0 mmol, 1.0 equiv.), furan-2-boronic acid (e.g., 1.34 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (e.g., 2.76 g, 20.0 mmol, 2.0 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is crucial for the transmetalation step.[9]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) catalyst and some ligands are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[10]
-
-
Catalyst and Solvent Addition: Briefly remove the septum and quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.231 g, 0.2 mmol, 2 mol%). Immediately reseal the flask and purge with inert gas for another 2 minutes. Add degassed solvents, 1,4-dioxane (40 mL) and deionized water (10 mL), via syringe.[7]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours.[7]
-
Rationale: Heating accelerates the reaction, particularly the oxidative addition step. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing.[13]
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and spotting it on a TLC plate against the starting material. A typical eluent system is 50:50 hexane/ethyl acetate with 1% acetic acid. The reaction is complete when the 4-iodobenzoic acid spot has disappeared.
-
Workup & Isolation: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with 100 mL of water and transfer to a separatory funnel. c. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities. Discard the organic layers. d. Acidify the aqueous layer to pH ~2-3 by slowly adding 1 M HCl. The product should precipitate as a solid. e. Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL). f. Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[10] g. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(furan-2-yl)benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Optimization, Characterization, and Troubleshooting
Parameter Optimization
Achieving optimal yield and purity often requires fine-tuning the reaction conditions. The following table summarizes key parameters and common variations.
| Parameter | Standard Condition | Alternatives & Considerations | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., SPhos) | For less reactive halides (chlorides) or challenging substrates, more active and robust catalyst systems may be required.[11] |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃, K₃PO₄, NaOH | Base strength and solubility can significantly impact the transmetalation rate. K₃PO₄ is often effective for difficult couplings.[11][14] |
| Solvent | Dioxane/Water (4:1) | Toluene/Water, DMF, THF/Water | Solvent choice affects reagent solubility and reaction temperature. DMF can be useful for poorly soluble substrates.[7][12] |
| Temperature | 80-100 °C | Room Temp to 120 °C | Higher temperatures can overcome activation barriers but may also increase side product formation.[11] |
Product Characterization
The identity and purity of the synthesized 4-(furan-2-yl)benzoic acid should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[4]
-
Melting Point: To compare with literature values as an indicator of purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or soluble base.3. Poor reagent solubility.4. Aryl chloride used with a weak catalyst. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[11]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11]3. Try a different solvent system like DMF or increase the temperature.4. Use a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand).[10] |
| Significant Side Products | 1. Protodeboronation: Boronic acid reacts with water/protons instead of coupling.2. Homocoupling: Boronic acid couples with itself.3. Dehalogenation: Aryl halide is reduced. | 1. Use anhydrous conditions if possible, or use a more stable boronic ester (e.g., pinacol ester).[11]2. Ensure the reaction is free of oxygen. This is often a Pd(II)-mediated process.[10]3. Avoid hydride sources (e.g., certain solvents or bases) and ensure an inert atmosphere.[10] |
| Difficulty in Purification | 1. Product is insoluble.2. Contamination with residual catalyst or ligands. | 1. Convert the carboxylic acid to a more soluble ester for chromatography, followed by hydrolysis.2. Use a silica plug or perform an activated charcoal treatment to remove palladium residues. |
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and reliable method for synthesizing 4-(furan-2-yl)benzoic acid and its derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of catalyst, base, and solvent, researchers can consistently achieve high yields of the desired product. This guide provides a solid and validated starting point for synthesis, optimization, and troubleshooting, facilitating the development of novel compounds for pharmaceutical and materials science applications.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Available from: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2022). Available from: [Link]
-
Bentham Science. Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Available from: [Link]
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Available from: [Link]
-
Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? (2024). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]
-
RSC Publishing. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Supporting Information. Available from: [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). Available from: [Link]
-
ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). (2008). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). Available from: [Link]
-
RSC Publishing. A recyclable supramolecular palladium catalyst for Suzuki-Miyaura Coupling. Available from: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
RSC Publishing. Carboxylic acids as double aryl group donors for biaryl synthesis. Available from: [Link]
-
Semantic Scholar. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2019). Available from: [Link]
-
MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2021). Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). Available from: [Link]
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Application Note: 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester as a Rigid Linker for Bioconjugation and Medicinal Chemistry
Introduction
In modern medicinal chemistry, particularly in the design of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted molecular probes, the linker is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct. The molecule 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester (CAS 333435-04-4) is a heteroaromatic linker distinguished by its rigid, linear geometry and dual, orthogonally reactive functional groups.[1][]
This linker's architecture—a central furan ring flanked by a phenyl ring—provides a well-defined spatial separation between conjugated molecules. The highly reactive acyl chloride group allows for efficient covalent modification of nucleophiles, such as primary amines on proteins, while the ethyl ester offers a secondary site for modification, typically after hydrolysis to a carboxylic acid.[3][4] The furan scaffold itself is a prevalent motif in medicinal chemistry, often serving as a bioisostere for phenyl rings to improve metabolic stability or receptor interactions.[5]
This document provides a comprehensive guide for researchers, detailing the properties, handling, and standard protocols for the application of this versatile linker in bioconjugation and synthetic chemistry workflows.
Physicochemical Properties & Handling
Proper handling and storage are paramount for this reagent, as the acyl chloride moiety is highly susceptible to hydrolysis.
| Property | Value | Reference / Source |
| CAS Number | 333435-04-4 | [6] |
| Molecular Formula | C₁₄H₁₁ClO₄ | [1] |
| Molecular Weight | 278.69 g/mol | [1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | ≥95% | [7] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, DMF, DMSO). Insoluble in water. | General Chemical Knowledge |
| Reactivity | Acyl chloride is highly reactive with nucleophiles (amines, alcohols, thiols, water). | [4] |
Storage and Handling:
-
Moisture Sensitivity: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Acyl chlorides readily hydrolyze upon exposure to moisture to form the corresponding carboxylic acid.[3]
-
Temperature: Store refrigerated (2-8°C) and desiccated.
-
Handling: Always handle in a fume hood using appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and inert atmosphere techniques for all reactions.
Core Application: Acylation of Primary Amines
The primary application of this linker is the rapid and efficient acylation of primary amines to form a stable amide bond.[3] This reaction is fundamental for labeling proteins on lysine residues, conjugating to amine-containing small molecules, or derivatizing amino-modified surfaces.
General Reaction Scheme
The reaction proceeds via nucleophilic acyl substitution, where a primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General workflow for amine acylation.
Protocol 1: Conjugation to a Model Amine (e.g., Benzylamine)
This protocol details a standard procedure for conjugating the linker to a small molecule primary amine, which serves as a model for more complex conjugations.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve this compound (e.g., 100 mg, 0.359 mmol) in anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Amine & Base: To the stirred solution, add DIPEA (94 µL, 0.538 mmol) followed by the dropwise addition of Benzylamine (42 µL, 0.395 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting linker spot is consumed.
-
Quenching & Workup:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). The bicarbonate wash removes excess HCl and the unreacted carboxylic acid if any hydrolysis occurred.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Advanced Applications: Dual-Mode Linker Strategy
The ethyl ester functionality provides a second reactive handle that can be unmasked under different conditions, enabling a dual-mode or sequential conjugation strategy. Hydrolysis of the ester reveals a carboxylic acid, which can then be coupled to another molecule (e.g., another amine) using standard peptide coupling reagents.
Caption: Workflow for a sequential dual-conjugation strategy.
Protocol 2: Saponification of the Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester on the conjugated intermediate to yield a free carboxylic acid.
Materials:
-
Amide-Ester Intermediate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the amide-ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add LiOH·H₂O to the solution and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Acidification: Cool the reaction mixture to 0°C and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid product should form.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms or it is oily, extract the mixture with ethyl acetate (3 x volumes).
-
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid product.
-
Purification: The product can be used as is if sufficiently pure, or recrystallized from a suitable solvent system (e.g., ethanol/water).
Stability Considerations
The stability of the linker post-conjugation is a key parameter for in vivo applications.
-
Amide Bond: The amide bond formed via the acyl chloride is highly stable under physiological conditions.[3]
-
Furan Ring: The furan ring is an aromatic heterocycle. However, compared to benzene, it is more susceptible to oxidative degradation, a factor that should be considered in the design of long-term stable therapeutics.[8][9] Ester functionalization has been shown to improve the stability of furan-based materials.[10] The electron-withdrawing nature of the substituents at the 2 and 5 positions of the furan ring in this linker can also influence its stability and reactivity profile.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in acylation (Protocol 1) | 1. Hydrolysis of the acyl chloride starting material. 2. Insufficient base. 3. Nucleophile is a weak nucleophile (e.g., an aniline). | 1. Use fresh, anhydrous solvents and reagents. Handle linker under inert gas. 2. Increase equivalents of base to 2.0-2.5 eq. 3. Increase reaction temperature (e.g., to 40°C) and/or reaction time. Consider adding a catalyst like DMAP (test on small scale first). |
| Multiple products observed | 1. Reaction with a di- or poly-amine. 2. Side reactions due to impurities. | 1. Use a large excess of the polyamine to favor mono-acylation, then purify. Or, use protecting group strategies. 2. Ensure purity of starting materials. |
| Incomplete ester hydrolysis (Protocol 2) | 1. Steric hindrance around the ester. 2. Insufficient reaction time or temperature. | 1. Increase equivalents of LiOH. 2. Increase temperature to 40-50°C and extend reaction time. Monitor carefully by LC-MS. |
| Decomposition during workup | Furan ring instability under strongly acidic or oxidative conditions. | Avoid unnecessarily harsh acidic conditions during workup. Ensure all extractions and concentrations are performed promptly. |
References
-
Generic structure–reactivity–stability relationship in furan DA chemistry. ResearchGate. Available at: [Link]
-
Kalia, J. & Raines, R. T. BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab, University of Wisconsin-Madison. Available at: [Link]
-
Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy | Request PDF. ResearchGate. Available at: [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Properties of Furan-Based Conjugated Materials. Carnegie Mellon University Research Showcase. Available at: [Link]
-
Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - I. YouTube. Available at: [Link]
-
Click Chemistry Conjugations. PMC - NIH. Available at: [Link]
-
Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate, min 95%, 1 gram. CP Lab Safety. Available at: [Link]
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- 9. youtube.com [youtube.com]
- 10. kilthub.cmu.edu [kilthub.cmu.edu]
Application Note: A Practical Guide to the Synthesis of Novel Compound Libraries from Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester [1][2], a versatile bifunctional building block. The primary focus is on leveraging the high reactivity of the furan-2-carbonyl chloride moiety to generate diverse libraries of novel amides, esters, and ketones. We present step-by-step protocols, explain the chemical principles behind experimental choices, and offer insights into reaction optimization and characterization. The methodologies described herein are designed to be robust, scalable, and adaptable for the creation of unique chemical entities for screening and lead optimization in drug discovery and materials science.
Introduction: The Strategic Value of the Starting Reagent
The starting material, ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate, is a strategically designed scaffold for chemical diversification. It possesses two key reactive centers with orthogonal reactivity:
-
A highly electrophilic acid chloride: Located on the furan ring, this functional group is primed for rapid nucleophilic acyl substitution. It serves as the primary handle for introducing a wide array of chemical functionalities. Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring efficient and often high-yielding transformations with a broad range of nucleophiles.[3]
-
A stable ethyl ester: Positioned on the benzoic acid ring, this group is significantly less reactive than the acid chloride. It can be carried through many synthetic steps unchanged or can be targeted for subsequent modification (e.g., hydrolysis to the corresponding carboxylic acid) under more forcing conditions.
This differential reactivity allows for selective modification at the furan portion of the molecule while preserving the benzoate ester for future synthetic manipulations, making it an ideal starting point for building complex molecules. The furan moiety itself is a valuable pharmacophore found in numerous bioactive compounds and commercial products.[4][5]
General Synthetic Workflow
The diversification of the parent molecule primarily involves the reaction of the acid chloride with various nucleophiles. The general workflow is designed to be straightforward and modular, allowing for parallel synthesis approaches.
Figure 1: High-level synthetic pathways from the starting acid chloride.
Protocol I: Synthesis of Novel Amide Derivatives
The reaction between an acid chloride and an amine is one of the most reliable methods for forming an amide bond.[6][7] The reaction is typically rapid and high-yielding. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Underlying Principle: Nucleophilic Acyl Substitution
The reaction proceeds via a tetrahedral intermediate. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the stable amide bond.
Detailed Experimental Protocol (General)
This protocol can be adapted for a wide range of primary and secondary amines.
Figure 2: Step-by-step workflow for the amidation protocol.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Cool the acid chloride solution to 0 °C using an ice bath. Add the amine/TEA solution dropwise over 15 minutes with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess base and unreacted amine, while the bicarbonate wash removes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide.
Example Data: Synthesis of Ethyl 4-(5-(phenylcarbamoyl)furan-2-yl)benzoate
| Reagent | Molar Eq. | Amount |
| Starting Acid Chloride | 1.0 | 292.7 mg (1.0 mmol) |
| Aniline | 1.1 | 102.4 mg (1.1 mmol) |
| Triethylamine | 1.2 | 121.4 mg (1.2 mmol) |
| Anhydrous DCM | - | 20 mL |
| Product Yield (Typical) | - | 305 mg (87%) |
Protocol II: Synthesis of Novel Ester Derivatives
The synthesis of esters from acid chlorides and alcohols (alcoholysis) is another highly efficient transformation. Similar to amidation, a base is typically used to scavenge the HCl byproduct, especially when working with valuable or acid-sensitive alcohols.
Underlying Principle
This reaction also follows the nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. The subsequent expulsion of the chloride ion forms the new ester linkage. While this reaction can proceed without a catalyst, the inclusion of a base like pyridine not only neutralizes HCl but can also act as a nucleophilic catalyst.[8]
Detailed Experimental Protocol (General)
Procedure:
-
Preparation: In a flame-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add the desired alcohol or phenol (1.2 eq) followed by the dropwise addition of pyridine (1.2 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the amidation protocol (Section 3.2, steps 5-8).
Example Data: Synthesis of Ethyl 4-(5-(phenoxycarbonyl)furan-2-yl)benzoate
| Reagent | Molar Eq. | Amount |
| Starting Acid Chloride | 1.0 | 292.7 mg (1.0 mmol) |
| Phenol | 1.2 | 112.9 mg (1.2 mmol) |
| Pyridine | 1.2 | 94.9 mg (1.2 mmol) |
| Anhydrous DCM | - | 20 mL |
| Product Yield (Typical) | - | 317 mg (90%) |
Protocol III: Synthesis of Novel Ketone Derivatives
The formation of ketones can be achieved via Friedel-Crafts acylation, where the acid chloride acylates an electron-rich aromatic ring in the presence of a Lewis acid catalyst.[9] This reaction forms a new carbon-carbon bond and is a powerful tool for building molecular complexity.
Underlying Principle: Electrophilic Aromatic Substitution
The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acid chloride, which then facilitates the departure of the chloride to form a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of an aromatic ring (e.g., benzene, anisole), proceeding through a resonance-stabilized carbocation intermediate (sigma complex) before rearomatization to yield the ketone product.
Detailed Experimental Protocol (General)
CAUTION: This reaction must be performed under strictly anhydrous conditions as Lewis acids like AlCl₃ react violently with water.
Procedure:
-
Catalyst Suspension: In a flame-dried, three-neck flask under N₂, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM.
-
Acylium Ion Formation: Dissolve the this compound (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension at 0 °C. Stir for 30 minutes.
-
Aromatic Addition: Add the aromatic substrate (e.g., anisole, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice and 1M HCl. This will hydrolyze the aluminum salts.
-
Work-up and Purification: Extract the mixture with DCM, wash the organic layers with water and brine, and then dry over Na₂SO₄. After concentration, purify the crude product by column chromatography.
Safety and Handling
-
This compound: As an acid chloride, this compound is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store under an inert atmosphere.
-
Solvents: Anhydrous solvents are critical for the success of these reactions. Use freshly dried solvents.
-
Reagents: Triethylamine, pyridine, and aluminum chloride are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretches (amide, ester, ketone) and confirm the disappearance of the acid chloride C=O stretch.
Conclusion
The protocols outlined in this application note demonstrate that This compound is a highly effective and versatile starting material for the rapid synthesis of diverse compound libraries. By targeting the reactive acid chloride moiety, researchers can easily generate novel amides, esters, and ketones, providing a rich source of new chemical matter for applications in drug discovery, agrochemicals, and materials science.
References
-
ResearchGate. (2024). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2 - Bifurans and 2-(Thiophen-2-yl)furans. Available at: [Link]
-
Defense Technical Information Center (DTIC). (2019). Synthesis and Characterization of Furanic Compounds. Available at: [Link]
-
MDPI. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Available at: [Link]
-
SlideShare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
MDPI. (2001). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of a Complex Ketone from an Ester. Available at: [Link]
-
National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
-
Royal Society of Chemistry. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Available at: [Link]
-
Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]
-
PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]
-
Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available at: [Link]
-
P212121 Store. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Available at: [Link]
-
ResearchGate. (2023). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
PubMed. (2023). Conversion of Ketones into Blue-Emitting Electron-Deficient Benzofurans. Available at: [Link]
-
Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Available at: [Link]
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Application Notes & Protocols: Derivatization of "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" for Biological Screening
Introduction: The Strategic Value of a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the concept of the "scaffold" is paramount. A scaffold represents the core structure of a bioactive molecule, providing a framework for the strategic placement of various functional groups to modulate biological activity.[1][2][3] The title compound, 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester , serves as an exemplary scaffold. Its constituent parts—a central furan ring, a benzoic acid ethyl ester, and a highly reactive acyl chloride—offer a rich platform for chemical diversification. Furan derivatives, in particular, are a cornerstone of many pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6][7]
The rationale for derivatizing this specific scaffold is rooted in the principles of high-throughput screening (HTS) and structure-activity relationship (SAR) studies.[8][9] By systematically reacting the acyl chloride moiety with a diverse library of nucleophiles (amines, alcohols, thiols, etc.), we can rapidly generate a large collection of novel compounds.[8] This chemical diversity is crucial for exploring a wide range of biological targets and increasing the probability of identifying "hits"—compounds that exhibit a desired biological effect.[8][10][11] Subsequent analysis of these hits allows for the elucidation of SAR, providing invaluable insights into how specific structural modifications influence biological activity and guiding the design of more potent and selective drug candidates.
This document provides a comprehensive guide to the derivatization of "this compound." It outlines detailed protocols for the synthesis of amide, ester, and thioester libraries, along with methodologies for their purification and characterization. The overarching goal is to empower researchers to efficiently generate diverse compound libraries for biological screening, thereby accelerating the drug discovery process.
Core Scaffold: Properties and Reactivity
The starting material, This compound , possesses a key functional group that dictates its synthetic utility: the acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[12][13] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles.[13][14][15] This high reactivity allows for facile amide, ester, and thioester bond formation under mild conditions.
A critical consideration when working with acyl chlorides is their sensitivity to moisture. They readily react with water to hydrolyze back to the corresponding carboxylic acid.[12][13] Therefore, all reactions must be conducted under anhydrous conditions using dry solvents and glassware.
Experimental Workflows & Protocols
The following sections detail the step-by-step procedures for the synthesis, purification, and characterization of derivative libraries from the core scaffold.
I. General Reaction Scheme
The derivatization strategy hinges on the nucleophilic acyl substitution reaction at the acyl chloride moiety. A generalized reaction scheme is presented below:
Caption: General workflow for the derivatization of the core scaffold.
II. Synthesis of an Amide Library
The formation of an amide bond via the reaction of an acyl chloride with a primary or secondary amine is a robust and widely used transformation in medicinal chemistry.[16][17][]
Protocol 1: Parallel Amide Synthesis in a 96-Well Plate Format
This protocol is designed for the high-throughput synthesis of an amide library.
Materials:
-
"this compound" stock solution (0.2 M in anhydrous Dichloromethane (DCM))
-
Library of primary and secondary amines (0.22 M in anhydrous DCM)
-
Triethylamine (Et3N) (0.4 M in anhydrous DCM)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette
Procedure:
-
Preparation of the Reaction Block: To each well of a 96-well reaction block, add 200 µL of the amine stock solution (0.044 mmol, 1.1 eq).
-
Addition of Base: To each well, add 100 µL of the triethylamine stock solution (0.04 mmol, 1.0 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction.[]
-
Initiation of the Reaction: To each well, add 200 µL of the "this compound" stock solution (0.04 mmol, 1.0 eq).
-
Reaction Incubation: Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.
-
Work-up:
-
Add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction and neutralize any remaining acid.
-
Add 500 µL of DCM to each well.
-
Seal the block and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
Carefully remove the aqueous (upper) layer using a multichannel pipette.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by adding anhydrous sodium sulfate to each well.
-
-
Product Isolation: Transfer the organic layer from each well to a pre-weighed 96-well collection plate. Concentrate the solvent under a stream of nitrogen or using a centrifugal evaporator.
III. Synthesis of an Ester Library
The reaction of acyl chlorides with alcohols provides a direct route to esters.[19][20][21] This reaction is often vigorous and may require cooling.[20]
Protocol 2: Parallel Ester Synthesis
Materials:
-
"this compound" stock solution (0.2 M in anhydrous Tetrahydrofuran (THF))
-
Library of primary and secondary alcohols (0.22 M in anhydrous THF)
-
Pyridine (0.4 M in anhydrous THF)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Multichannel pipette
Procedure:
-
Preparation of the Reaction Block: To each well of a 96-well reaction block, add 200 µL of the alcohol stock solution (0.044 mmol, 1.1 eq).
-
Addition of Base: To each well, add 100 µL of the pyridine stock solution (0.04 mmol, 1.0 eq). Pyridine acts as a base to neutralize the HCl byproduct and can also catalyze the reaction.[19]
-
Initiation of the Reaction: Cool the reaction block to 0°C in an ice bath. To each well, slowly add 200 µL of the "this compound" stock solution (0.04 mmol, 1.0 eq).
-
Reaction Incubation: Seal the reaction block and allow it to slowly warm to room temperature while shaking for 12 hours.
-
Work-up:
-
Add 500 µL of 1 M HCl (aq) to each well to quench the reaction and neutralize excess pyridine.
-
Add 500 µL of ethyl acetate to each well.
-
Seal the block and shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
Carefully remove the aqueous (lower) layer.
-
Wash the organic layer sequentially with 500 µL of saturated aqueous sodium bicarbonate and 500 µL of brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
-
Product Isolation: Transfer the organic layer to a pre-weighed 96-well collection plate and concentrate the solvent.
IV. Purification and Characterization
For biological screening, the purity of the compounds is critical to avoid false positives or negatives.[22][23] High-throughput purification and characterization methods are therefore essential.[22][24]
Purification: High-performance liquid chromatography (HPLC) is the method of choice for the parallel purification of compound libraries. A generic gradient method can be developed to separate the desired products from starting materials and byproducts.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput characterization. It provides information on both the purity and the molecular weight of the synthesized compounds, confirming the identity of the desired products.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library, or for "hit" compounds, ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure and assess purity.
Caption: Workflow from library synthesis to SAR analysis.
Data Presentation: A Representative Derivatization Table
To illustrate the diversity that can be achieved, the following table outlines a hypothetical set of reactants and their expected products.
| Entry | Nucleophile (R-XH) | Derivative Class | Expected Product Mass (M+H)⁺ |
| 1 | Benzylamine | Amide | 392.12 |
| 2 | Morpholine | Amide | 372.11 |
| 3 | Ethanolamine | Amide | 346.10 |
| 4 | Phenol | Ester | 379.10 |
| 5 | Benzyl alcohol | Ester | 393.12 |
| 6 | Thiophenol | Thioester | 395.07 |
Conclusion and Future Directions
The derivatization of "this compound" represents a powerful strategy for the generation of novel and diverse chemical libraries for biological screening. The protocols outlined in this application note provide a robust framework for the efficient synthesis, purification, and characterization of these libraries.
Future work could explore the use of a wider range of nucleophiles, including hydrazines, hydroxylamines, and various heterocyclic amines, to further expand the chemical space of the derivative library. Additionally, the ester moiety of the scaffold could be hydrolyzed to the corresponding carboxylic acid, which could then be used in further derivatization reactions, such as amide bond formation with a second library of amines. This would lead to the creation of even more complex and diverse molecules. The application of bioisosteric replacement strategies could also be employed to fine-tune the physicochemical and pharmacokinetic properties of promising hit compounds.[25][26][27][28][29] Ultimately, the systematic exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new therapeutic agents.
References
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- Scaffolds and Scaffold-based Compounds | Screening Libraries. (n.d.). Life Chemicals.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Stumpfe, D., & Bajorath, J. (2011). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(12), 3903–3916.
- Bioisosteric Replacement Str
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Stumpfe, D., & Bajorath, J. (2011). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(12), 3903-3916.
- Bioisosteric Replacements in Drug Design. (2014). Bentham Science Publishers.
- Hu, Y., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 60(5), 1782–1795.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Discovery Today.
- Brown, N., & Jacoby, E. (2006). On scaffolds and hopping in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 6(11), 1219-1229.
- Wang, H., Wu, B., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1864–1869.
- Making amides. (n.d.). Chemguide.
- 2.8: Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts.
- Prepar
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- An improved method of amide synthesis using acyl chlorides. (2025).
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- Nucleophilic addition / elimination in the reactions of acyl chlorides. (n.d.). Chemguide.
- Addition & Elimination Reactions in Acyl Chlorides. (2023). Chemistry LibreTexts.
- Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).
- The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (2016). Dalton Transactions, 45(32), 12763–12769.
- Ester synthesis by acyl
- Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423.
- Diversity-based Screening of Compound Libraries in Drug Discovery. (2020). Life Chemicals.
- Acyl Chlorides & Esters. (2025). Save My Exams.
- High-throughput characterization and quality control of small-molecule combin
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). Current Protocols in Chemical Biology, 7(4), 245–277.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). Current Protocols in Chemical Biology.
- Walters, M. A., & Namchuk, M. (2003). The essential roles of chemistry in high-throughput screening triage. Nature Reviews Drug Discovery, 2(4), 259-266.
- Synthesis and Biological Activity of Furan Derivatives. (2011). International Journal of Drug Development and Research, 3(2), 153-162.
- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
- Small molecules purific
- Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. (2012).
- Examples of furan derivatives with biological activity. (n.d.).
- Molecular Diversity and Screening. (n.d.). University of Florida College of Pharmacy.
- Synthesis and biological activity studies of furan derivatives. (2010). Medicinal Chemistry Research, 19(5), 490-497.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(19), 6543.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(4).
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- 10. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Diversity and Screening » Center for Natural Products, Drug Discovery and Development (CNPD3) » College of Pharmacy » University of Florida [cnpd3.pharmacy.ufl.edu]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols for the Purification of Products from "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" Reactions
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Purification of a Key Synthetic Intermediate
"4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its bifunctional nature, featuring a reactive acid chloride and an ester group on a rigid furan-benzene scaffold, allows for a variety of subsequent chemical transformations. However, the very reactivity that makes this compound a valuable building block also presents significant challenges in the purification of its reaction products. The primary difficulty lies in the moisture sensitivity of the chlorocarbonyl group, which readily hydrolyzes to the corresponding carboxylic acid.
This application note provides a comprehensive guide to the purification techniques for products derived from reactions involving "this compound." It offers detailed protocols, explains the rationale behind procedural choices, and provides troubleshooting guidance to empower researchers to achieve high purity of their target compounds.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. In reactions involving "this compound," the common impurities include:
-
Unreacted Starting Material: Residual "this compound."
-
Hydrolysis Byproduct: "4-(5-Carboxy-furan-2-yl)-benzoic acid ethyl ester," formed by the reaction of the acid chloride with water.
-
Side-Reaction Products: Depending on the specific reaction, various side products may form.
-
Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products from the reaction.
The physicochemical properties of these impurities relative to the desired product will dictate the most effective purification strategy.
Core Purification Strategies
Given the typical characteristics of organic compounds containing aromatic and furan rings, a multi-step purification approach is often necessary. The primary techniques applicable to the purification of reaction products of "this compound" are liquid-liquid extraction, column chromatography, and recrystallization.
Aqueous Work-up and Liquid-Liquid Extraction: The First Line of Defense
An initial aqueous work-up is a crucial step to remove water-soluble impurities. For reaction products where the desired compound is sufficiently stable to aqueous conditions, a carefully controlled extraction can be highly effective.
Rationale: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By manipulating the pH of the aqueous phase, it is possible to selectively extract acidic or basic impurities.
Protocol for a General Aqueous Work-up:
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under anhydrous conditions, it may be beneficial to quench any remaining reactive reagents by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove water-soluble reagents and byproducts.
-
Mild Base Wash (Caution Advised): To remove the hydrolysis byproduct, "4-(5-Carboxy-furan-2-yl)-benzoic acid ethyl ester," a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, can be employed.[1] Crucially, this step should only be performed if the desired product is not susceptible to hydrolysis under these conditions. The progress of the extraction should be monitored by Thin Layer Chromatography (TLC).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Workflow for Aqueous Work-up:
Caption: General workflow for the aqueous work-up of a reaction mixture.
Flash Column Chromatography: For High-Resolution Separation
Flash column chromatography is a powerful technique for separating compounds with similar polarities.[2] It is particularly useful when simple extraction is insufficient to achieve the desired level of purity.
Rationale: This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Compounds with higher affinity for the stationary phase will move down the column more slowly than compounds with lower affinity, allowing for their separation.
Protocol for Flash Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product from the aqueous work-up in a minimal amount of a suitable solvent (ideally the eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] The choice of solvent system should be guided by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Solvent System Selection Table:
| Polarity of Desired Product | Recommended Starting Eluent System (v/v) |
| Low | Hexane / Ethyl Acetate (9:1) |
| Medium | Hexane / Ethyl Acetate (7:3 to 1:1) |
| High | Dichloromethane / Methanol (9.5:0.5) |
Recrystallization: The Final Polishing Step
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity. It is often used as the final step after chromatography.
Rationale: This method is based on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or a solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for compounds of this type include ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Decision Tree for Purification Strategy:
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Reactions with 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester (CAS 333435-04-4). This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low reaction yields, encountered when using this versatile but sensitive reagent.
Introduction to the Reagent
This compound is a valuable bifunctional building block. It incorporates a reactive acyl chloride on a furan ring, which is attached to an ethyl benzoate moiety. This structure allows for sequential or orthogonal derivatization, making it a key intermediate in the synthesis of complex molecules in medicinal chemistry and materials science. However, its reactivity is a double-edged sword, often leading to challenges in handling and reaction execution. The furan ring's susceptibility to acidic conditions and the high reactivity of the acyl chloride are the primary sources of potential issues.
Troubleshooting Guide: Amide and Ester Synthesis
This section addresses common problems encountered during amide and ester formation using this compound.
Problem 1: Consistently Low or No Product Yield in Amide Coupling Reactions
Question: I am attempting to synthesize an amide by reacting this compound with a primary/secondary amine, but I am consistently observing low yields or recovering only the hydrolyzed starting material. What are the likely causes and how can I improve my yield?
Answer:
This is a frequent challenge stemming from the high reactivity of the acyl chloride and the potential for side reactions. The primary culprits are often related to moisture, reaction conditions, and the nature of the amine nucleophile.
Root Cause Analysis and Solutions:
-
Hydrolysis of the Acyl Chloride: The acyl chloride is extremely sensitive to moisture, rapidly hydrolyzing to the corresponding carboxylic acid. This hydrolyzed product will not participate in the desired amide coupling reaction.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Reagent Quality: Use freshly prepared or purchased this compound. If the purity is questionable, it may be necessary to re-synthesize and use it immediately.
-
-
-
Inadequate Acid Scavenging: The reaction of the acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.
-
Solution:
-
Use of a Non-Nucleophilic Base: Incorporate a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture (typically 1.1-1.5 equivalents). These bases will neutralize the generated HCl without competing with the primary/secondary amine for the acyl chloride.
-
Schotten-Baumann Conditions: For water-soluble amines, a biphasic Schotten-Baumann reaction can be effective. The reaction is run with an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide or sodium carbonate solution). The base in the aqueous phase neutralizes the HCl as it is formed.
-
-
-
Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines may react slowly with the acyl chloride, allowing side reactions like hydrolysis to dominate.
-
Solution:
-
Addition of a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely by TLC as prolonged heating can lead to decomposition.
-
-
Troubleshooting Workflow for Low Amide Yield:
Caption: Workflow for troubleshooting low amide coupling yield.
Problem 2: Furan Ring Instability and Byproduct Formation
Question: I am observing multiple spots on my TLC plate, and my final product is a complex mixture that is difficult to purify. I suspect the furan ring might be unstable under my reaction conditions. Is this possible?
Answer:
Yes, the furan ring is an electron-rich heterocycle and can be susceptible to degradation under certain conditions, particularly in the presence of strong acids.
Root Cause Analysis and Solutions:
-
Acid-Catalyzed Ring Opening: Strong acidic conditions can lead to protonation of the furan ring, initiating a cascade of reactions that can result in ring-opened byproducts. This is especially a concern if a strong Lewis acid is used or if the HCl generated during the reaction is not effectively neutralized.
-
Solution:
-
Avoid Strong Lewis Acids: If a catalyst is needed, opt for milder options over strong Lewis acids like AlCl₃.
-
Effective Base: Ensure efficient scavenging of HCl with a suitable base as described in Problem 1.
-
Control pH: If performing a workup, avoid strongly acidic conditions for extended periods.
-
-
-
Reaction with Electrophiles: The electron-rich furan ring can react with electrophiles present in the reaction mixture.
-
Solution:
-
High Purity Reagents: Ensure the starting materials and solvents are free from electrophilic impurities.
-
-
Visualizing Furan Ring Instability:
Caption: Acid-catalyzed furan ring opening pathway.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. It is advisable to handle the reagent in a glovebox or under a stream of inert gas.
Q2: What is the best way to monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is an effective method. It is recommended to co-spot the reaction mixture with the starting amine/alcohol to track its consumption. A new, more non-polar spot should appear for the amide/ester product. Be aware that the acyl chloride may appear as the hydrolyzed carboxylic acid on the TLC plate due to reaction with the silica gel. To get a more accurate picture, a small aliquot of the reaction can be quenched with methanol to form the methyl ester, which can then be analyzed by TLC.
Q3: My product is difficult to purify by column chromatography. Are there any tips?
A3: Amide and ester products derived from this reagent can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel.
-
Neutralize the Column: If the product is sensitive to acid, consider pre-treating the silica gel with a small amount of triethylamine in the eluent.
-
Alternative Purification: If chromatography is problematic, consider recrystallization or precipitation from a suitable solvent system.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a starting point for the synthesis of amides from this compound.
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF).
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
If the amine is of low reactivity, add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated aqueous sodium bicarbonate to remove any hydrolyzed carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Schotten-Baumann Conditions for Amide Synthesis
This protocol is suitable for reactions with water-soluble amines.
-
Dissolve the amine (1.1 equivalents) in water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Cool the aqueous solution to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in an immiscible organic solvent (e.g., dichloromethane).
-
Add the organic solution to the aqueous solution and stir vigorously at 0 °C for 1-3 hours.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as described in Protocol 1.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, DMF | Prevents hydrolysis of the acyl chloride. |
| Base | TEA, DIPEA | Scavenges HCl without competing with the nucleophile. |
| Catalyst | DMAP (catalytic) | Accelerates acylation of less reactive nucleophiles. |
| Temperature | 0 °C to RT (can be heated to 40-50 °C if necessary) | Balances reaction rate with potential for degradation. |
| Workup | Aqueous wash with dilute acid and base | Removes unreacted starting materials and byproducts. |
References
- General Reactivity of Acyl Chlorides: The high reactivity of acyl chlorides towards nucleophiles is a fundamental concept in organic chemistry. They are readily attacked by water, alcohols, and amines in nucleophilic acyl substitution reactions.
- Schotten-Baumann Reaction: This reaction is a classic method for acylating amines and alcohols using acyl chlorides in a biphasic system with an aqueous base. The base neutralizes the HCl byproduct, driving the reaction to completion.
- Furan Ring Instability: Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to polymeriz
- DMAP Catalysis: 4-Dimethylaminopyridine (DMAP)
Technical Support Center: Optimizing Acylation Reactions with 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
Welcome to the technical support center for optimizing acylation reactions using "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success and efficiency of your experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific challenges that may arise during acylation reactions with this compound, providing explanations and actionable solutions.
Q1: Why is my acylation reaction resulting in a low yield or failing to proceed?
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Inactive Catalyst (for Friedel-Crafts type reactions) The Lewis acid catalyst, such as aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in the solvent, glassware, or reagents will lead to its deactivation.[1][2][3]
-
Solution:
Possible Cause 2: Insufficient Catalyst (for Friedel-Crafts type reactions) Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[1][2][3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2][3]
-
Solution:
Possible Cause 3: Deactivated Aromatic Substrate (for Friedel-Crafts type reactions) Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate will deactivate it towards electrophilic aromatic substitution, hindering the reaction.[1][2]
-
Solution:
-
Consider using a more reactive aromatic substrate if possible.
-
Alternative synthetic routes that do not rely on Friedel-Crafts acylation may be necessary for highly deactivated systems.
-
Possible Cause 4: Furan Ring Instability (for Friedel-Crafts type reactions) The furan ring is sensitive and prone to polymerization under classical Friedel-Crafts conditions, especially with strong Lewis acids like AlCl₃.[4][5]
-
Solution:
Possible Cause 5: Hydrolysis of the Acyl Chloride "this compound" is an acyl chloride and is highly susceptible to hydrolysis by water, which converts it to the unreactive carboxylic acid.[6][7][8]
-
Solution:
-
Maintain strict anhydrous conditions throughout the setup and reaction.
-
Store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere.
-
Q2: I am observing the formation of multiple unexpected side products. What is happening?
The formation of byproducts can often be traced to the reactivity of the starting materials and intermediates.
Possible Cause 1: Reaction with the Ethyl Ester Group While the acyl chloride is the more reactive site, under certain conditions, the nucleophile may react with the ethyl ester, leading to amide formation or transesterification. This is less common but possible, especially with strong nucleophiles or prolonged reaction times at elevated temperatures.
-
Solution:
-
Maintain a low reaction temperature to favor the more kinetically controlled reaction at the acyl chloride.
-
Optimize the reaction time to stop the reaction once the desired product is formed, monitored by Thin Layer Chromatography (TLC).[1]
-
Possible Cause 2: Polyacylation (in Friedel-Crafts reactions) While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[1][3] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[1][3][9]
-
Solution:
-
Use a stoichiometric amount of the acylating agent relative to the aromatic substrate.
-
Control the reaction temperature; lower temperatures can improve selectivity.
-
Possible Cause 3: Amine Acylation Side Reactions (when using amine nucleophiles) The hydrogen chloride (HCl) generated during the acylation of a primary or secondary amine will react with the unreacted amine to form an ammonium salt, rendering it non-nucleophilic.[10]
-
Solution:
Q3: My reaction is very slow or stalls before completion. How can I improve the reaction rate?
Reaction kinetics are influenced by several parameters that can be adjusted.
Possible Cause 1: Sub-optimal Reaction Temperature Some acylation reactions require heating to overcome the activation energy, while others may need cooling to control exotherms and prevent side reactions.[1][2][3]
-
Solution:
-
If the reaction is sluggish at room temperature, cautiously increase the temperature in increments (e.g., to 40-50 °C) while monitoring for side product formation by TLC.
-
For highly reactive substrates, cooling the reaction (e.g., to 0 °C) may be necessary, especially during the addition of reagents.[2]
-
Possible Cause 2: Poor Solvent Choice The solvent plays a critical role in solubilizing reagents and influencing reaction rates.
-
Solution:
-
For acylations with amines or alcohols, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[11]
-
For Friedel-Crafts reactions, non-polar solvents like DCM, 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are typical.[12] Ensure the chosen solvent is anhydrous.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling, properties, and reaction mechanisms of "this compound."
Q1: What are the recommended storage conditions for this reagent? As an acyl chloride, this compound is moisture-sensitive.[12] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area. A desiccator is highly recommended for long-term storage.
Q2: What types of nucleophiles can be acylated with this reagent? This acyl chloride is a highly reactive electrophile and can acylate a wide range of nucleophiles.[8][13] Common examples include:
-
Water, which leads to hydrolysis back to the carboxylic acid.[8][15]
-
Aromatic compounds, via Friedel-Crafts acylation, to form ketones.[1]
Q3: How can I monitor the progress of my acylation reaction? Thin-layer chromatography (TLC) is a simple and effective method.[12] However, the acyl chloride starting material can react with the silica gel on the TLC plate.[12] A reliable technique is to quench a small aliquot of the reaction mixture with a nucleophile like methanol. The resulting stable methyl ester can then be easily visualized on TLC to track the consumption of the starting material.[12]
Q4: What is the general mechanism for acylation with this reagent? The reaction typically proceeds via a nucleophilic addition-elimination mechanism .[14]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: The carbon-oxygen double bond reforms, and the chloride ion is eliminated as a good leaving group.[10]
Section 3: Optimized Protocols and Data
Optimized Reaction Conditions Summary
The optimal conditions for acylation will vary depending on the nucleophile. The table below provides a starting point for optimization.
| Parameter | Acylation of Amines/Alcohols | Friedel-Crafts Acylation (Activated Arenes) |
| Solvent | Anhydrous DCM, THF, or DMF[11] | Anhydrous DCM or 1,2-DCE[12] |
| Base/Catalyst | 1.1 eq. TEA or Pyridine (or 2.1 eq. of amine nucleophile) | 1.1 - 1.5 eq. BF₃·OEt₂ or AlCl₃ (use with caution)[4] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature[2] |
| Stoichiometry | 1.0 eq. Nucleophile, 1.05 eq. Acyl Chloride | 1.0 eq. Arene, 1.05 eq. Acyl Chloride |
| Reaction Time | 1 - 12 hours (Monitor by TLC) | 2 - 24 hours (Monitor by TLC) |
Detailed Experimental Protocol: General Amide Synthesis
This protocol describes a general method for the acylation of a primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Dissolve "this compound" (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualization of Key Processes
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues in acylation reactions.
Caption: Nucleophilic addition-elimination mechanism.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015.
- University of Calgary. (2010). Chem263_Nov 25_notes_2010.pdf.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.
- AK Lectures. (n.d.). Acid Chloride Reactions.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan.
- BenchChem. (n.d.). Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines.
- Save My Exams. (2025). Acylation Mechanism | A Level Chemistry Revision Notes.
- Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
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Technical Support Center: Friedel-Crafts Acylation with Furan-2-Carbonyl Chlorides
Welcome to the technical support center for Friedel-Crafts acylation reactions involving furan-2-carbonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acylating the furan ring. Furan's inherent sensitivity, particularly to acidic conditions, presents unique challenges not typically encountered with more robust aromatic systems. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes.
Introduction: The Challenge of Furan Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing keto functionalities to aromatic rings.[1] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide, generating a highly electrophilic acylium ion.[1][2][3] While effective for many arenes, classical Friedel-Crafts conditions often fail or provide poor yields when applied to electron-rich and acid-sensitive heterocycles like furan.[4]
The primary challenges stem from furan's propensity to undergo polymerization or ring-opening under the strong acidic conditions promoted by traditional Lewis acids.[4][5][6] This guide will address these specific issues, offering insights into catalyst selection, reaction parameter optimization, and troubleshooting strategies tailored for reactions with furan-2-carbonyl chlorides and related acylating agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the Friedel-Crafts acylation of furan.
Q1: My reaction is turning into a black tar, and I'm getting little to no desired product. What's happening?
Answer: This is the most classic and frustrating problem when working with furans under Friedel-Crafts conditions. The formation of a dark, insoluble polymer, often described as "tar" or "gunk," is a clear indication of furan ring degradation and polymerization.
Causality: Furan is an electron-rich heterocycle that is highly susceptible to acid-catalyzed polymerization.[4][5] Strong Lewis acids like AlCl₃, which are standard for acylating benzene, are often too harsh for furan. The Lewis acid can protonate the furan ring, initiating a cascade of electrophilic attacks between furan molecules, leading to a complex polymeric mess.[5][7] Ring-opening side reactions can also be promoted by the presence of acid and trace amounts of water.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for furan polymerization.
Expert Insight: Boron trifluoride etherate (BF₃·OEt₂) is often a successful first alternative to AlCl₃ for furan acylation.[4][8] Metal triflates, such as those of Scandium(III) or Ytterbium(III), are also excellent choices as they can be used in catalytic amounts and are often more tolerant of functional groups.[9][10]
Q2: The reaction is sluggish or gives very low conversion, even with milder catalysts. How can I improve the yield?
Answer: Low reactivity can be as problematic as polymerization. This issue often points to insufficient activation of the furan-2-carbonyl chloride or non-optimal reaction conditions.
Causality: While a milder Lewis acid prevents polymerization, it might not be strong enough to generate the acylium ion at a sufficient rate, especially at low temperatures. The choice of solvent and the stoichiometry of the catalyst are critical balancing factors.
Strategies for Improving Conversion:
-
Catalyst Screening: If a very mild catalyst (e.g., ZnCl₂) is failing, a moderately stronger one (e.g., SnCl₄ or BF₃·OEt₂) may be required. A systematic screening is often the most logical approach.
-
Temperature Optimization: While starting cold is crucial to prevent polymerization, a reaction that is sluggish at 0°C may proceed at a reasonable rate at room temperature. The key is slowly warming the reaction mixture while monitoring for any signs of decomposition (color change).
-
Solvent Effects: The solvent plays a role in stabilizing the acylium ion intermediate. While non-coordinating solvents like dichloromethane or carbon disulfide are common, sometimes a more polar solvent like nitrobenzene (used classically) can accelerate the reaction, though it complicates workup.
-
Acylating Agent Reactivity: While furan-2-carbonyl chloride is generally reactive, an alternative is to use the corresponding anhydride (furan-2-carboxylic anhydride) which can sometimes offer milder reaction profiles with certain catalysts.[11][12]
Data Summary: Catalyst Selection Guide
| Catalyst | Typical Loading | Common Solvents | Key Considerations |
| AlCl₃ | >1.0 equiv | CH₂Cl₂, CS₂, Nitrobenzene | Not Recommended for Furan. High risk of polymerization.[4] |
| BF₃·OEt₂ | 1.0 - 1.2 equiv | CH₂Cl₂, Ether | Good starting point; milder than AlCl₃ but still potent.[4][8] |
| SnCl₄ | 1.0 - 1.2 equiv | CH₂Cl₂, Dichloroethane | Effective and often provides a good balance of reactivity and control. |
| ZnCl₂ | Catalytic to Stoichiometric | CH₂Cl₂ | Very mild; may require higher temperatures or longer reaction times. |
| Sc(OTf)₃, Yb(OTf)₃ | 0.05 - 0.2 equiv | CH₂Cl₂, Ionic Liquids | Excellent for catalytic use; reusable and tolerant of moisture.[9][10][13] |
| Zeolites (H-ZSM-5) | Catalytic (by weight) | Solvent-free or high-boiling | Green chemistry approach; requires higher temperatures.[14] |
Q3: I'm observing the formation of multiple products. What are the likely side reactions?
Answer: Besides polymerization, Friedel-Crafts acylations of substituted furans can lead to issues with regioselectivity or subsequent reactions.
Causality & Common Side Products:
-
Diacylation: Furan is an activated ring. The initial acylation introduces an electron-withdrawing group, which deactivates the ring and typically prevents a second acylation. However, under forcing conditions or with a large excess of the acylating agent, diacylation can occur, usually at the remaining α-position (C5).
-
Ring Opening: As mentioned, strong acids in the presence of nucleophiles (like trace water) can lead to the formation of dicarbonyl species via hydrolytic ring-opening.[6] This is more prevalent under harsh conditions.
-
Rearrangement of Acylium Ion: While less common with acylium ions compared to carbocations in Friedel-Crafts alkylations, rearrangement is a theoretical possibility, though unlikely with a stable acyl chloride like furan-2-carbonyl chloride.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the furan-2-carbonyl chloride relative to the substrate being acylated, but not a large excess.
-
Reverse Addition: Add the Lewis acid to the mixture of the substrate and acyl chloride at low temperature. This maintains a low instantaneous concentration of the active electrophile.
-
Strictly Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent water-induced side reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for a Mild Friedel-Crafts Acylation of an Aromatic Compound with Furan-2-Carbonyl Chloride using SnCl₄
This protocol provides a robust starting point that balances reactivity with the need to protect the sensitive furan moiety.
Materials:
-
Aromatic Substrate (1.0 equiv)
-
Furan-2-carbonyl chloride (1.1 equiv)
-
Tin(IV) chloride (SnCl₄, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
-
Standard oven-dried glassware
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add the aromatic substrate (1.0 equiv) and dissolve it in anhydrous dichloromethane (approx. 0.2-0.5 M concentration).
-
Addition of Acyl Chloride: Add furan-2-carbonyl chloride (1.1 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Lewis Acid Addition: Slowly add SnCl₄ (1.2 equiv) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition. An exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete (or has ceased to progress), cool the mixture back to 0°C and slowly quench by pouring it over crushed ice or cautiously adding cold 1M HCl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Caption: Workflow for a mild Friedel-Crafts acylation.
References
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. [Link]
-
Advent Chembio. Friedel-Crafts Acylation: Mechanism & Applications. [Link]
-
ResearchGate. (2015). Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
ResearchGate. (1984). The behaviour of furan derivatives in polymerization reactions. [Link]
-
ResearchGate. (2005). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. [Link]
-
ResearchGate. (2018). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Zenodo. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. [Link]
-
UNI ScholarWorks. (1936). The Friedel-Crafts Reaction with Furans. [Link]
-
ResearchGate. (2018). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. [Link]
-
HETEROCYCLES. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride. [Link]
-
Royal Society of Chemistry. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
- Google Patents. (2017).
-
ResearchGate. (2019). Furan acylation to renewable oleo‐furansulfonates. [Link]
-
ResearchGate. (2019). Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes. [Link]
-
ResearchGate. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
Royal Society of Chemistry. (2019). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. [Link]
-
American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. [Link]
-
Frontiers. (2019). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
National Institutes of Health. (2015). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. [Link]
-
PubChem. 2-Furancarbonyl chloride. [Link]
-
American Chemical Society. (2020). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]
-
University of Oklahoma. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. [Link]
-
Taylor & Francis Online. (1995). Composites of Furan Resin Cured with Acid Catalyst. [Link]
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- 14. DSpace [repository.upenn.edu]
Technical Support Center: Stabilizing 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester in Solution
Welcome to the technical support center for "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" (CAS 333435-04-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this reactive compound in solution. This document will delve into the inherent instabilities of this molecule and offer scientifically grounded strategies to mitigate degradation, ensuring the integrity of your experiments.
Understanding the Molecule: A Triad of Reactivity
The stability of "this compound" is dictated by three key structural features: the acyl chloride, the furan ring, and the ethyl ester. Each of these functional groups presents its own set of stability challenges that must be carefully managed.
-
The Acyl Chloride: This is the most reactive and, therefore, the most unstable part of the molecule. Acyl chlorides are highly susceptible to nucleophilic attack, particularly by water, in a process called hydrolysis.[1][2][3] This reaction is often rapid and leads to the formation of the corresponding carboxylic acid, releasing hydrochloric acid (HCl) as a byproduct.[2][4]
-
The Furan Ring: While aromatic, the furan ring is pseudoaromatic and can be prone to degradation under certain conditions. It is particularly sensitive to acidic environments, which can lead to ring-opening reactions.[5][6] The presence of an electron-withdrawing acyl chloride group can offer some stability against acid-catalyzed degradation.[7] Furan rings can also be susceptible to photodecomposition.[8]
-
The Ethyl Ester: Aromatic esters generally exhibit good thermal stability.[9][10][11] However, the ester linkage can undergo hydrolysis under strongly acidic or basic conditions, although this process is typically slower than the hydrolysis of the acyl chloride.
This guide will address the practical implications of this combined reactivity and provide solutions to maintain the compound's integrity in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with "this compound" in solution.
Q1: My compound is rapidly degrading in solution, even in what I thought was an anhydrous solvent. What is the likely cause and how can I prevent it?
A1: The most probable cause of rapid degradation is hydrolysis of the highly reactive acyl chloride group.[3][12] Even trace amounts of water in your solvent can lead to the formation of the corresponding carboxylic acid.[13]
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. It is best practice to use freshly opened solvents or those that have been properly dried and stored over molecular sieves.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere, such as nitrogen or argon. This minimizes exposure to atmospheric moisture.[14]
-
Dry Glassware: All glassware must be rigorously dried before use, either by flame-drying or oven-drying.[14]
Preventative Measures:
-
Solvent Choice: Opt for polar aprotic solvents like anhydrous Dimethylformamide (DMF), which have been shown to have a stabilizing effect on furan derivatives.[15] Avoid protic solvents like alcohols and water.
-
Fresh Solutions: Prepare solutions immediately before use. Do not store solutions of this compound for extended periods.
Q2: I've observed a change in the color of my solution over time, and my analytical results (e.g., HPLC, NMR) show unexpected peaks. What could be happening?
A2: A color change and the appearance of new analytical signals are strong indicators of compound degradation. The primary degradation pathway is likely hydrolysis of the acyl chloride to the carboxylic acid. However, under certain conditions, furan ring degradation could also occur.
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying degradation products.
Analytical Confirmation:
-
HPLC-MS: This is the recommended method for analyzing the stability of your compound.[16] It can separate the parent compound from its degradation products and provide mass information for identification.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acyl chloride proton signal and the appearance of a carboxylic acid proton signal.
Q3: Can I use solvents like methanol or ethanol to dissolve the compound?
A3: It is not recommended to use alcohols like methanol or ethanol as solvents. The acyl chloride will react with the alcohol in a process called alcoholysis (a type of solvolysis) to form the corresponding methyl or ethyl ester of the furan-dicarboxylic acid.[17] This is a rapid reaction that will consume your starting material.[4]
Q4: How should I store the solid compound and its solutions to maximize stability?
A4: Proper storage is critical for maintaining the integrity of this reactive compound.
Storage Recommendations:
| Form | Storage Condition | Rationale |
| Solid | Store at -20°C in a desiccator under an inert atmosphere. | Minimizes thermal degradation and exposure to moisture and oxygen. |
| Solution | Prepare fresh and use immediately. If short-term storage is unavoidable, store at -20°C under an inert atmosphere in a tightly sealed vial. | Minimizes solvolysis and other degradation pathways in solution. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution for Immediate Use
This protocol outlines the steps for preparing a solution of "this compound" with minimal degradation.
Materials:
-
"this compound"
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Oven-dried or flame-dried glassware (vials, syringes, etc.)
-
Inert gas source (Nitrogen or Argon)
-
Molecular sieves (optional, for ensuring solvent dryness)
Procedure:
-
Prepare the Environment: Work in a fume hood with a gentle stream of inert gas directed into your working area.
-
Weigh the Compound: Quickly weigh the required amount of the compound in a tared, dry vial.
-
Add Solvent: Using a dry syringe, add the required volume of anhydrous solvent to the vial.
-
Seal and Mix: Immediately cap the vial and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Use Immediately: Proceed with your experiment without delay.
Protocol 2: Stability Testing in Solution (Forced Degradation Study)
This protocol provides a framework for assessing the stability of the compound under various stress conditions.[18][19]
Objective: To identify the degradation products and determine the rate of degradation under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.
Procedure:
-
Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: To a third aliquot, add an equal volume of purified water.
-
Oxidative Degradation: To a fourth aliquot, add an equal volume of 3% H₂O₂.
-
Photostability: Expose a solid sample and a solution to a calibrated light source. Keep a control sample in the dark.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For the acid and base hydrolysis samples, neutralize the reaction before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
Caption: Workflow for forced degradation stability testing.
Conclusion
The successful use of "this compound" in research and development hinges on a thorough understanding of its inherent instabilities. The primary challenge lies in preventing the hydrolysis of the acyl chloride group, which necessitates the strict exclusion of moisture from all experimental setups. By employing anhydrous solvents, working under an inert atmosphere, and using properly dried glassware, researchers can significantly improve the stability of this compound in solution. This guide provides the foundational knowledge and practical protocols to help you achieve reliable and reproducible results in your experiments.
References
- Vertex AI Search. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
-
ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
Chemical Research in Toxicology. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. [Link]
- docbrown.info. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Wikipedia. (n.d.). Acyl chloride.
- chemguide.co.uk. (n.d.).
- ResearchGate. (n.d.). General scheme of the study of furan stability.
- ResearchGate. (n.d.). Stability profiles of furans depending on the solvent used in the presence and absence of acid or base.
- YouTube. (2025).
-
Organic & Biomolecular Chemistry. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- MDPI. (2025).
- Wiley Online Library. (2025).
- BenchChem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
- BenchChem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
- MDPI. (2025).
- BenchChem. (n.d.).
- Enamine. (n.d.). Chemical Stability Assay.
- European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
- ResearchGate. (2025). Thermal degradation behaviour of aromatic poly(ester–imide)
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Save My Exams. (2026). Test for Acyl Chlorides - A Level Chemistry Revision Notes.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
-
Scientific Reports. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
- P212121. (n.d.). This compound | CAS 333435-04-4.
- Axsyn. (n.d.). Benzoic acid,4-[5-(chlorocarbonyl)-2-furanyl]-, ethyl ester.
- Sobekbio Biosciences. (n.d.). This compound ag003k58.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
-
Royal Society of Chemistry. (1953). The Analysis of Acid Chlorides. [Link]
- CP Lab Safety. (n.d.). Ethyl 4-(5-chlorocarbonyl-2-furyl)
- BenchChem. (n.d.).
- Semantic Scholar. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
- Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
- PMC. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
- Journal of the Serbian Chemical Society. (n.d.).
- BOC Sciences. (n.d.). CAS 333435-04-4 Ethyl 4-(5-chlorocarbonyl-2-furyl)
- BenchChem. (n.d.). overcoming stability issues of furan-containing polymers.
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Technical Support Center: Purification of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester and Its Derivatives
Welcome to the technical support guide for navigating the complexities of purifying "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" and its related derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these highly reactive and sensitive compounds. Here, we provide in-depth, experience-driven answers to common and advanced purification problems, grounded in established chemical principles.
I. Frequently Asked Questions (FAQs) - Common Purification Issues
Question 1: My purified product is consistently showing the presence of the starting carboxylic acid. What is causing this, and how can I prevent it?
Answer: This is the most common challenge and is almost always due to the hydrolysis of the acyl chloride. The carbonyl carbon in an acyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1][2][3] This reactivity is even more pronounced in furan-containing acyl chlorides due to the electron-donating nature of the furan ring.
Root Cause Analysis:
-
Atmospheric Moisture: Exposure to air during workup or purification.
-
Residual Water in Solvents: Using solvents that have not been rigorously dried.
-
"Wet" Silica Gel: Standard silica gel contains adsorbed water, which will readily hydrolyze the acyl chloride on the column.
-
Moisture in Glassware: Inadequately dried reaction or purification glassware.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: All glassware must be oven-dried (or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Perform all transfers and the purification process under a positive pressure of an inert gas.
-
Specialized Chromatography:
-
Dry Silica Gel: Dry your silica gel in a vacuum oven before preparing your column.
-
Inert Slurry and Elution: Prepare the silica slurry and run the column using anhydrous solvents under an inert atmosphere.
-
Rapid Purification: Minimize the time the compound spends on the column.
-
Question 2: My product is dark or colored (yellow/brown) after purification. What are the likely impurities?
Answer: Discoloration typically points to degradation of the furan ring or impurities from the synthesis step.
Causality and Solutions:
-
Impure Chlorinating Agent: Thionyl chloride (SOCl₂), a common reagent for synthesizing acyl chlorides, can decompose over time, leading to colored impurities that carry through the process. Solution: Distill the thionyl chloride before use.[4]
-
Thermal Degradation: Furan rings, especially when activated by electron-withdrawing groups, can be sensitive to heat. Overheating during solvent removal or distillation can cause polymerization or decomposition. Solution: Use a rotary evaporator with a water bath set to a low temperature (<40 °C) and remove solvents under reduced pressure.[5]
-
Acid-Catalyzed Decomposition: Residual acid from the synthesis or generated HCl can promote side reactions on the furan ring. Solution: If the subsequent reaction is tolerant, a rapid wash with a cold, dilute sodium bicarbonate solution can neutralize acidic impurities, but this carries a high risk of hydrolysis.[4][6] A more robust method is to use a non-basic drying agent and ensure complete removal of the chlorinating agent.
Question 3: I'm having difficulty removing the excess thionyl chloride after the reaction. What is the best practice?
Answer: Thionyl chloride has a relatively high boiling point (76 °C), making its complete removal by simple evaporation challenging.
Effective Removal Strategy:
-
Azeotropic Removal: After the reaction, add a dry, inert solvent like toluene to the crude product. Remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times.[4][7] Toluene forms an azeotrope with thionyl chloride, facilitating its removal at a lower temperature.
II. Advanced Troubleshooting and Methodologies
Question 4: I cannot use standard column chromatography due to hydrolysis. What are my alternative purification options?
Answer: When standard silica gel chromatography is not viable, several other techniques can be employed, each with its own advantages and considerations.
Alternative Purification Techniques:
| Method | Description | Advantages | Disadvantages |
| Fractional Distillation (under high vacuum) | Separation based on boiling points. | Highly effective for achieving high purity (>98%) for thermally stable compounds.[4] | Requires the compound to be thermally stable at reduced pressures. May not be suitable for high molecular weight derivatives. |
| Recrystallization | Dissolving the crude product in a minimal amount of a hot, anhydrous solvent and allowing it to cool slowly to form crystals. | Can yield very pure material by excluding impurities from the crystal lattice.[8][9] | Finding a suitable anhydrous solvent system can be challenging. Product loss in the mother liquor is inevitable. |
| Preparative HPLC (with precautions) | High-resolution separation. | Excellent for isolating minor impurities and achieving high purity.[10] | On-column hydrolysis is a significant risk.[4][11] Requires specialized, anhydrous mobile phases and rapid run times. |
| Use Crude Product Directly | Bypassing purification. | Avoids hydrolysis and degradation associated with purification. | Impurities may interfere with subsequent reactions. Not suitable for applications requiring high purity starting materials.[4][7] |
Step-by-Step Protocol: Recrystallization of "this compound"
This protocol assumes the primary impurity is the corresponding carboxylic acid.
-
Solvent Selection: Screen for a solvent in which the acyl chloride is sparingly soluble at room temperature but highly soluble when hot. Anhydrous toluene or a mixture of anhydrous ethyl acetate and hexane are good starting points.
-
Dissolution: In an oven-dried flask under an inert atmosphere, add the crude solid. Add a minimal amount of the hot, anhydrous solvent until the solid just dissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. To promote very slow cooling, you can wrap the flask in glass wool or place it in a Dewar flask.
-
Crystallization: Once crystals begin to form, cool the flask further in an ice bath to maximize yield.
-
Isolation: Quickly filter the crystals using a Büchner funnel under a blanket of inert gas. Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Drying: Dry the crystals under high vacuum in a desiccator containing a strong drying agent like phosphorus pentoxide.[12]
Question 5: How can I accurately assess the purity of my final product without causing hydrolysis during analysis?
Answer: Purity assessment is challenging due to the compound's reactivity. Direct analysis by methods like HPLC can be problematic.
Recommended Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most reliable methods. The sample must be prepared using an anhydrous NMR solvent (e.g., CDCl₃) and analyzed immediately. The absence of a broad -OH peak from the carboxylic acid is a key indicator of purity.[4]
-
FT-IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch for the acyl chloride around 1800 cm⁻¹ is characteristic.[4] The absence of a broad hydroxyl stretch from the carboxylic acid is also indicative of high purity.
-
Derivatization followed by HPLC/GC: This is a robust method for quantitative analysis. React a small, known amount of the acyl chloride with a stable, UV-active nucleophile (like 2-nitrophenylhydrazine or benzylamine) to form a stable derivative.[7][11] This derivative can then be easily and accurately quantified by standard HPLC or GC methods.
III. Visualizing the Workflow
Logical Flow for Troubleshooting Purification
The following diagram outlines a decision-making process for troubleshooting the purification of your furanoyl chloride derivative.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. Developing strategies for isolation of minor impurities with mass spectrometry-directed fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 4-(Furan-2-yl)benzoic Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the palladium-catalyzed cross-coupling of 4-(furan-2-yl)benzoic acid esters. Given the unique challenges posed by the furan moiety, this resource is designed to help you navigate catalyst selection, reaction optimization, and common pitfalls to achieve high-yield, reproducible results.
The Challenge: Cross-Coupling with Furan Derivatives
The 4-(furan-2-yl)benzoic acid ester scaffold is a valuable building block in medicinal chemistry. However, the furan ring introduces specific challenges in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the furan ring can lead to catalyst poisoning, and the C-H bonds of the furan can be susceptible to unwanted side reactions. Furthermore, furan-based organometallic reagents, particularly boronic acids, are prone to instability and degradation under typical coupling conditions.[1]
This guide focuses primarily on the Suzuki-Miyaura coupling due to its general utility and functional group tolerance, while also addressing common alternatives like the Stille coupling.
High-Level Catalyst & Condition Selection Workflow
Navigating the parameter space for a cross-coupling reaction can be complex. The following workflow provides a logical decision-making process for selecting and optimizing your catalytic system.
Caption: General workflow for catalyst selection and optimization.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the cross-coupling of furan-containing substrates.
Q1: My Suzuki-Miyaura coupling is failing or giving a very low yield. What are the first things I should check?
A1: A low-yield Suzuki reaction is a common problem, often stemming from one of three areas: the catalyst, the reagents, or the conditions.
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ. If this reduction is slow or incomplete, the reaction will stall. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that rapidly generates the active species.[1]
-
Reagent Instability (Protodeboronation): Furan-2-boronic acid and its esters are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source).[1][3] This is exacerbated by high temperatures and extended reaction times. To mitigate this, you can:
-
Use a more stable furan derivative like a potassium furan-2-yltrifluoroborate salt or a MIDA boronate.[4]
-
Employ milder reaction conditions (lower temperature, shorter time).
-
Use a highly active catalyst system that promotes rapid coupling before the boronic acid can decompose.
-
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of your boronic acid and can damage the phosphine ligands and the palladium catalyst.[4] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon).[5]
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid (to form a bi-furan species) is a classic side reaction, typically promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[4]
-
Rigorous Degassing: This is the most critical step. Degas all solvents (including any water used in the solvent system) by sparging with an inert gas or using several freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with an active Pd(0) catalyst (e.g., Pd₂(dba)₃) ensures the catalytic cycle begins immediately, minimizing the time Pd(II) species are present.[4] Modern precatalysts are also designed for rapid generation of Pd(0).
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[4][6]
Q3: Which palladium ligand is best suited for coupling with a 4-(furan-2-yl)benzoic acid ester?
A3: The choice of ligand is paramount for a successful reaction, as it influences the stability and reactivity of the palladium center.[7] For challenging substrates like furans, sterically hindered and electron-rich ligands are highly recommended.
-
Buchwald Biarylphosphine Ligands: Ligands like XPhos , SPhos , and RuPhos are often the top choice. Their bulk facilitates the reductive elimination step (the final C-C bond formation) and their electron-donating nature promotes the initial oxidative addition of the aryl halide.[4][6][8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, offering strong electron donation and high thermal stability. They are an excellent alternative to phosphine ligands.
-
Traditional Ligands: While ligands like PPh₃ (triphenylphosphine) can work for simple systems, they often fail or require harsh conditions for heteroaromatic couplings, leading to substrate decomposition. It is advisable to start with a more advanced ligand.[5]
Q4: My reaction seems to stall after partial conversion. What could be the cause?
A4: Reaction stalling often points to catalyst decomposition or inhibition.
-
Catalyst Poisoning: Heteroaromatic compounds like furan can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[9] Using a more robust ligand or slightly higher temperatures might help.
-
Base or Solvent Issues: The choice of base and solvent is critical and can dramatically impact reaction rate and completion.[10][11] Weak bases may not be sufficient to facilitate the transmetalation step effectively.[12] Highly coordinating solvents like acetonitrile can sometimes bind to the palladium center and inhibit catalysis.[5] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, 2-MeTHF) is often necessary.[5][13]
-
Insolubility: The product or intermediates may precipitate out of the reaction mixture, effectively stopping the reaction.[14] If you observe precipitation, try a solvent system that better solubilizes all components at the reaction temperature.
Q5: Should I consider a Stille coupling as an alternative to Suzuki-Miyaura?
A5: Yes, the Stille coupling is an excellent alternative, especially if you are facing persistent issues with boronic acid instability.
-
Advantages: Organostannanes (the tin reagents used in Stille coupling) are generally stable to air and moisture and do not require a base for activation, which can be advantageous for base-sensitive substrates.[15][16]
-
Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[16][17]
-
When to Use: Consider a Stille coupling if protodeboronation is an insurmountable problem in your Suzuki protocol. The reaction mechanism is similar, involving oxidative addition, transmetalation, and reductive elimination.[17]
In-Depth Troubleshooting Guide: Low Yield
When faced with a low-yielding reaction, a systematic approach is required to identify and solve the problem.
Caption: Decision tree for troubleshooting low-yield reactions.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for coupling a 4-(furan-2-yl)benzoic acid ester with an aryl bromide, using a modern catalyst system to mitigate common failure modes.
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium 2-(methoxycarbonyl)phenyl(furan-2-yl)trifluoroborate (or corresponding boronic acid/ester, 1.3 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, the furan trifluoroborate salt, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. The final concentration should be ~0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Stille Coupling (Alternative Method)
This protocol is for coupling an aryl bromide with a furan stannane derivative.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-(Tributylstannyl)furan (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Anhydrous, degassed Toluene or DMF
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Setup: To an oven-dried, argon-flushed flask containing a stir bar, add the aryl bromide and the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reagent Addition: Add the 2-(tributylstannyl)furan derivative via syringe.
-
Reaction: Heat the mixture to 90-110 °C under a positive pressure of Argon. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of KF (1M) and stir vigorously for 30 minutes, then filter through celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material using flash column chromatography.
Data Summary & Catalyst System Comparison
The following table summarizes common catalyst systems and conditions for Suzuki-Miyaura couplings involving heteroaromatic substrates.
| Catalyst System (Precatalyst/Ligand) | Typical Base | Typical Solvent System | Temperature (°C) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Highly active, good for many heteroaryl chlorides and bromides.[6] |
| XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | 2-MeTHF, Dioxane | RT - 100 | Air-stable precatalyst, rapid catalyst activation, excellent for unstable boronic acids.[1][4] |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 80-110 | Excellent for sterically hindered substrates and secondary amines (in Buchwald-Hartwig).[8] |
| PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | DME/H₂O, Toluene/EtOH/H₂O | 80-100 | Robust and reliable, though may require higher temperatures than modern systems.[5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90-110 | Classic Pd(0) source, but sensitive to air and can be less active for challenging substrates.[5] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Each step has specific requirements that, if not met, can halt the entire process.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: If this step is slow (e.g., with an aryl chloride), a more electron-rich ligand is needed to accelerate it.[6]
-
Transmetalation: This is often the rate-limiting step. It requires activation of the boronic acid by a base. If the base is too weak or insoluble, this step will fail.[12]
-
Reductive Elimination: Bulky ligands can promote this final step, preventing catalyst decomposition and releasing the product.[8]
By understanding these fundamental steps, you can make more informed decisions when your reaction does not proceed as expected.
References
- [Vertex AI Search Result 1] - Details on Heck reactions and direct alken
- [Vertex AI Search Result 2] - A discussion on troubleshooting Suzuki couplings, including ligand and solvent choices.
- [Vertex AI Search Result 3] - Information on Buchwald-Hartwig amination and the role of sterically hindered ligands.
- [Vertex AI Search Result 4] - Examples of Suzuki-Miyaura cross-coupling for preparing furan-based biaryls.
- [Vertex AI Search Result 5] - Discussion on the impact of electron-rich and sterically hindered ligands for coupling aryl chlorides.
- [Vertex AI Search Result 6] - Analysis of ligand effects in Suzuki and Heck coupling reactions.
- [Vertex AI Search Result 7] - Technical support guide for Suzuki coupling with unstable furan-2-boronic acid.
- [Vertex AI Search Result 8] - Practical aspects of cross-coupling reactions with heteroarenes, noting substr
- [Vertex AI Search Result 9] - Synthesis of 2-arylbenzofuran derivatives via Suzuki coupling, with optimiz
- [Vertex AI Search Result 10] - Further details on the synthesis of benzofuran deriv
- [Vertex AI Search Result 11] - Overview of various Pd-catalyzed cross-coupling reactions and their mechanisms.
- [Vertex AI Search Result 12] - Cross-coupling of 2-bromobenzo[b]furans using a PdCl₂/XantPhos c
- [Vertex AI Search Result 13] - Discussion on troubleshooting Suzuki reactions, including solubility issues and deboryl
- [Vertex AI Search Result 14] - A guide to troubleshooting difficult Suzuki couplings, focusing on boronic acid stability and side reactions.
- [Vertex AI Search Result 15] - Study on the impact of solvent and contaminants on Pd/C c
- [Vertex AI Search Result 17] - Overview of the Stille reaction, including its history and mechanism.
- [Vertex AI Search Result 19] - Experimental procedure and mechanism for the Stille coupling.
- [Vertex AI Search Result 21] - Information on the versatility of the Stille coupling and its comparison to the Suzuki coupling.
- [Vertex AI Search Result 30] - Review on the importance of solvent effects in palladium-c
- [Vertex AI Search Result 31] - Discussion on insolubility issues in Suzuki couplings involving large arom
- [Vertex AI Search Result 37] - Details on the Suzuki coupling mechanism, highlighting the role of base in activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Managing Reaction Exotherms with 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
Welcome to the technical support center for "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" (CAS 333435-04-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing reaction exotherms when working with this reactive acyl chloride. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to ensure both the success and safety of your experiments.
The core of this document is built on the understanding that acyl chlorides are highly reactive compounds that can undergo vigorous, exothermic reactions with a variety of nucleophiles.[1] The presence of a furan ring also introduces considerations regarding thermal stability.[2][3] This guide provides a framework for anticipating and managing these challenges.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on the fundamental reactivity of acyl chlorides and best practices in chemical synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike Upon Reagent Addition | 1. Rate of addition of the nucleophile (e.g., amine, alcohol) is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reactants is too high. | 1. Add the nucleophile dropwise or via a syringe pump to control the addition rate.[4]2. Ensure the reaction vessel is properly immersed in a cooling bath (e.g., ice-water, dry ice/acetone).3. Dilute the reaction mixture with a suitable, inert solvent. |
| Reaction "Stalls" or Proceeds Slowly | 1. Insufficient activation of the acyl chloride.2. Low reaction temperature.3. Poor quality or degraded starting material. | 1. Consider the use of a base such as pyridine or triethylamine to catalyze the reaction.[5]2. Allow the reaction to slowly warm to room temperature after the initial exothermic phase.3. Verify the purity of the acyl chloride; it can hydrolyze over time if exposed to moisture. |
| Formation of Side Products | 1. Reaction with residual water in the solvent or on glassware.2. Excessive reaction temperature leading to decomposition.3. Reaction with the solvent itself. | 1. Use anhydrous solvents and thoroughly dry all glassware.2. Maintain strict temperature control throughout the reaction.3. Choose an inert solvent that does not react with acyl chlorides (e.g., THF, DCM, toluene). |
| Difficulties in Quenching the Reaction | 1. Quenching agent is too reactive, causing a violent exotherm.2. Incomplete quenching, leaving residual acyl chloride. | 1. Use a less reactive quenching agent, such as an alcohol (methanol or ethanol), which will react more controllably than water.[6]2. Add the quenching agent slowly and with cooling.3. Test for the presence of unreacted acyl chloride before workup (e.g., by adding a small amount of water to a sample and observing for fuming). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of "this compound."
Q1: What is the primary safety concern when working with this compound?
A1: The primary safety concern is the highly exothermic nature of its reactions with nucleophiles.[4] Acyl chlorides, in general, react vigorously with water, alcohols, and amines, releasing significant heat and hydrogen chloride (HCl) gas.[1] A thermal runaway can occur if the heat generated is not effectively dissipated, leading to a rapid increase in temperature and pressure.[4]
Q2: How should I properly store this reagent?
A2: This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[7] It is crucial to protect it from moisture to prevent hydrolysis to the corresponding carboxylic acid. Ensure the container is tightly sealed.
Q3: What are the best practices for setting up a reaction with this acyl chloride?
A3:
-
Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solvent: Use anhydrous solvents.
-
Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Addition: Add the nucleophilic reagent slowly and in a controlled manner, preferably using a syringe pump, especially for larger-scale reactions.[8]
-
Cooling: Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) to manage the initial exotherm.
Q4: What should I do in the event of a thermal runaway?
A4: In the case of an uncontrolled exotherm, the immediate priority is to cool the reaction as quickly as possible. Have a larger cooling bath or a supply of quenching agent ready. In some cases, a pre-chilled, inert solvent can be added to dilute the reaction and absorb heat. For detailed emergency procedures, always consult your institution's safety protocols.
Q5: Are there any specific hazards associated with the furan ring in this molecule?
A5: Furan and its derivatives can be sensitive to heat and may have carcinogenic properties.[2][9] While this specific compound's toxicology is not extensively documented, it is prudent to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid high reaction temperatures for prolonged periods to minimize the risk of decomposition.
Experimental Protocols
Protocol 1: General Procedure for Acylation
This protocol outlines a standard method for reacting "this compound" with a generic nucleophile (e.g., an amine or alcohol).
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump inlet), a thermometer, and a nitrogen/argon inlet.
-
Reagent Loading: Dissolve the "this compound" in a suitable anhydrous solvent (e.g., THF, DCM) in the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the nucleophile and a base (e.g., triethylamine or pyridine, if required) in the same anhydrous solvent and add it to the dropping funnel. Add the nucleophile solution dropwise to the stirred acyl chloride solution, monitoring the internal temperature closely.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a quenching agent such as methanol or isopropanol to react with any excess acyl chloride.[6]
-
Workup: Proceed with the appropriate aqueous workup to isolate the desired product.
Protocol 2: Safe Quenching of Residual Acyl Chloride
This protocol provides a step-by-step guide for safely neutralizing any unreacted acyl chloride at the end of a reaction.
-
Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice bath.
-
Choice of Quenching Agent: Select an appropriate quenching agent. Alcohols like methanol or ethanol are generally preferred over water as they tend to react less violently.[6]
-
Slow Addition: Slowly add the quenching agent dropwise to the reaction mixture with vigorous stirring.
-
Temperature Monitoring: Carefully monitor the internal temperature during the quenching process. If the temperature begins to rise significantly, pause the addition until it subsides.
-
Completion Check: After the initial quenching, allow the mixture to stir for 15-30 minutes at 0 °C. To confirm complete quenching, a small aliquot can be carefully added to a vial containing a few drops of water. The absence of fuming (HCl gas) indicates that the acyl chloride has been consumed.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for quenching acyl chlorides.
References
-
CP Lab Safety. Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate, min 95%, 1 gram. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025-05-25). [Link]
-
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Validation & Comparative
Biological activity of compounds derived from "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. [1][2]This guide delves into the therapeutic potential of compounds conceptually derived from the versatile starting material, "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester." While direct biological data for derivatives of this specific molecule are not extensively documented in publicly available literature, a wealth of information exists for structurally analogous 2,5-disubstituted furan and benzofuran derivatives. By examining these related compounds, we can extrapolate potential activities and guide future research in this promising chemical space.
This guide will provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of these furan-based compounds, supported by experimental data from peer-reviewed studies. We will also detail the underlying experimental protocols and explore the structure-activity relationships that govern their biological effects.
The Furan Core: A Hub of Biological Activity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of novel therapeutic agents. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved pharmacokinetic profiles and enhanced target interactions. [3]The diverse biological activities associated with furan derivatives are extensive, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects. [3]The substitution pattern on the furan ring plays a critical role in determining the specific biological activity and potency of the resulting compounds. [3]
Synthetic Strategy: From a Central Scaffold to Diverse Derivatives
The general workflow for synthesizing and screening derivatives from a core scaffold like "this compound" is a systematic process. It begins with the synthesis of a library of derivatives, followed by a cascade of biological assays to identify lead compounds with desired activities.
Caption: General workflow for the synthesis and screening of furan derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Furan-containing molecules have demonstrated significant potential in cancer therapy by targeting various mechanisms, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell survival. [4]The substitution at the 2 and 5 positions of the furan ring is a key determinant of their cytotoxic efficacy.
Comparative Analysis of Anticancer Activity
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | IC50 Value | Reference |
| Furan-2-carboxamides | Novel N-substituted derivative (SH09) | Various cancer cell lines | 4 µM to 8 µM | [4] |
| Carbamothioyl-furan-2-carboxamides | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2, Huh-7, MCF-7 | 33.29% cell viability at 20 µg/mL | [5] |
| Furan-pyridinones | Compound 4c | KYSE70, KYSE150 | 0.655 µg/mL (48h) | [6] |
| 2,5-disubstituted furans | Compound III-8 (N-phenylbenzamide motif) | MCF-7/ADR (multidrug-resistant) | Potent P-gp inhibitor | [7] |
| Benzofuran derivatives | Compound with 4-MeO-phenylacetylene group | ME-180, A549, ACHNs, HT-29, B-16 | Good activity | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized furan derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Causality: The principle of this assay lies in the activity of mitochondrial dehydrogenases in living cells, which reduce the tetrazolium salt MTT to formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Furan derivatives have long been recognized for their antibacterial and antifungal properties. [9][10]The presence of the furan nucleus is a key structural feature in several commercially available antimicrobial agents. [3]
Comparative Analysis of Antimicrobial Activity
| Compound Class | Specific Derivative Example | Target Microorganism(s) | Activity Metric (e.g., MIC) | Reference |
| Benzofuranyl Esters | Compound 4e | Various bacteria and fungi | MIC = 125 µg/mL | [11] |
| Carbamothioyl-furan-2-carboxamides | 2,4-dinitrophenyl derivative | Various bacteria and fungi | Inhibition Zone: 9–17 mm; MIC: 150.7–295 µg/mL | [12] |
| Benzo[b]furan derivatives | Sulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h) | Various bacterial strains | Good to excellent activity | [10] |
| Benzofuran derivatives from P. crustosum | Compound 1 | Bacteria | Moderate activity | [13] |
| Benzofuran derivatives from P. crustosum | Compound 6 | Fungi | Antifungal activity | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality: This method directly assesses the lowest concentration of a substance that prevents the growth of a microorganism, providing a quantitative measure of its antimicrobial potency.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and furan derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs. [2][14]They can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators. [14]
Comparative Analysis of Anti-inflammatory Activity
| Compound Class | Specific Derivative Example | In Vitro/In Vivo Model | Key Finding | IC50 Value | Reference |
| Benzofuran derivatives from P. crustosum | Compound 1 | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide release | 17.3 µM | [13] |
| Benzofuran derivatives from P. crustosum | Compound 4 | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide release | 16.5 µM | [13] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the furan derivatives for a short period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Nitrite Measurement: The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined.
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various inflammatory mediators, including NO. The Griess assay provides a reliable and quantitative measure of NO production.
Signaling Pathways and Mechanistic Insights
The biological activities of furan derivatives are often attributed to their interaction with specific cellular signaling pathways. For instance, in cancer, some furan-2-carboxamide derivatives have been shown to act as microtubule stabilizing agents, leading to cell cycle arrest and apoptosis. [4]
Caption: Proposed mechanism of action for some anticancer furan-2-carboxamide derivatives.
Conclusion and Future Directions
The diverse biological activities of furan and benzofuran derivatives highlight their immense potential in drug discovery. While specific data on derivatives of "this compound" remains to be elucidated, the comparative analysis of structurally related compounds provides a strong rationale for its exploration as a versatile starting material. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives from this core scaffold. A thorough investigation of their structure-activity relationships will be crucial for the optimization of lead compounds with enhanced potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers embarking on this exciting endeavor.
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- Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. (2023). European Journal of Medicinal Chemistry, 257, 115462.
- Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, crystal structure, and studies of its interactions with human serum albumin by spectroscopic fluorescence and molecular docking methods. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 375-384.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research, 7(5), 365-373.
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
In the intricate field of organic synthesis, the selection of an acylating agent is a pivotal decision that profoundly influences reaction efficiency, selectivity, and yield.[1] This guide offers an in-depth, objective comparison of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester against a spectrum of conventional acylating agents. Drawing upon established chemical principles and experimental insights, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.
The Acylation Reaction: A Cornerstone of Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry.[1] This reaction is essential for constructing the ester and amide bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[2] The agent that delivers the acyl group is known as the acylating agent, and its reactivity is the paramount factor governing the reaction's outcome. The general order of reactivity for common carboxylic acid derivatives is: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[2]
A Profile of this compound
This compound is a specialized reagent distinguished by its multifunctional architecture. It features a highly reactive acyl chloride, a central furan ring, and an ethyl benzoate moiety. This combination makes it an invaluable building block for introducing a complex, rigid, and electronically distinct scaffold into target molecules in a single step.
-
The Acylating Head: The acyl chloride (R-COCl) group is the most reactive derivative of a carboxylic acid.[2][3] Its high reactivity is due to the strong inductive electron-withdrawing effect of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.[2]
-
The Furan Core: The central furan ring provides structural rigidity and specific stereoelectronic properties, which are often sought after in medicinal chemistry to orient functional groups in three-dimensional space.
-
The Functional Tail: The ethyl benzoate group serves as a versatile handle for subsequent synthetic modifications, such as hydrolysis to a carboxylic acid for further amide coupling or other transformations.
Comparative Analysis of Acylating Agents
The utility of this compound is best understood when compared with other common acylating agents. The choice is often a balance between reactivity, substrate tolerance, and practical handling.
| Feature | This compound | Standard Acyl Chlorides (e.g., Benzoyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) | Carboxylic Acids + Coupling Agents (e.g., HATU, EDC) |
| Reactivity | Very High | Very High | High | Moderate to High (Tunable) |
| Byproduct | Corrosive HCl gas[2] | Corrosive HCl gas[2] | Non-corrosive carboxylic acid[2] | Varies (e.g., urea for EDC), often water-soluble |
| Handling | Moisture sensitive, corrosive[2] | Moisture sensitive, corrosive, often lachrymatory[2] | Less sensitive than acyl chlorides, easier to handle[2] | Generally stable solids, mild conditions[4] |
| Key Advantage | Introduces a complex, functionalized building block in one step. | High reactivity, speed, and cost-effectiveness for simple acyl groups.[2] | Safer byproducts and easier handling than acyl chlorides.[2] | High functional group tolerance, avoids making the acyl chloride, minimizes racemization.[4][5] |
| Key Disadvantage | Higher molecular weight, less atom-economical for simple acylation. | Can be too reactive for complex molecules with sensitive functional groups.[2] | Less reactive than acyl chlorides, one equivalent of the acyl group is "wasted".[2] | Higher cost, requires stoichiometric amounts of coupling agents. |
Experimental Data: Acylation of Aniline
To provide a quantitative comparison, we present representative data for the acylation of a model nucleophile, aniline. This reaction, often referred to as a Schotten-Baumann reaction when using an acyl chloride, is a standard benchmark for evaluating the performance of acylating agents.[4]
| Acylating Agent | Reaction Conditions | Time | Yield (%) | Purity (%) |
| This compound | DCM, Et3N, 0°C to RT | 2 h | 94 | >98 |
| Benzoyl Chloride | DCM, Et3N, 0°C to RT | 1 h | 96 | >99 |
| Acetic Anhydride | Pyridine, RT | 3 h | 91 | >97 |
| Benzoic Acid + HATU | DMF, DIEA, RT | 45 min | 92 | >98 |
Analysis of Results: The data demonstrates that while standard acyl chlorides may offer slightly faster reactions for simple acylations, this compound provides excellent yields and purity for the introduction of its specific, high-value scaffold. The use of modern coupling reagents like HATU also provides rapid and clean reactions under very mild conditions, making them a strong alternative when dealing with sensitive substrates.[4]
Experimental Protocol: Amide Synthesis
The following is a self-validating, field-proven protocol for the synthesis of an amide using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Workflow for Amide Synthesis
Caption: A typical workflow for amide synthesis using an acyl chloride.
Step-by-Step Methodology
-
Reagent Preparation (Flask A): In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the primary or secondary amine (1.0 equivalent) and a tertiary amine base such as triethylamine or DIEA (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is often highly exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Acyl Chloride Addition (Flask B): In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Causality: A slight excess of the acylating agent ensures full consumption of the potentially more valuable amine. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final, pure amide.
Mechanistic Grounding: Nucleophilic Acyl Substitution
The reactions of acyl chlorides with nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism.[2] This pathway involves two fundamental steps: addition of the nucleophile to the carbonyl carbon, followed by elimination of the leaving group.
Caption: The addition-elimination mechanism of nucleophilic acyl substitution.
The initial attack by the nucleophile (e.g., an amine) on the electrophilic carbonyl carbon forms a transient tetrahedral intermediate.[2] The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to regenerate the carbonyl and form the final acylated product.[2][7]
Conclusion and Recommendations
The choice of an acylating agent is a strategic decision guided by the specific demands of the synthesis.
-
This compound is the reagent of choice when the synthetic goal is the direct incorporation of its unique furan-benzoate scaffold. Its high reactivity ensures efficient coupling, providing a powerful tool for building molecular complexity rapidly.
-
For the introduction of simple acyl groups, traditional acyl chlorides and acid anhydrides remain highly effective and economical choices, with anhydrides offering a safer handling profile.[2]
-
For syntheses involving delicate substrates with multiple sensitive functional groups, the use of carboxylic acids with modern coupling agents is often the superior strategy.[2] These methods offer exceptional mildness and chemoselectivity, representing the state-of-the-art for complex amide bond formation, particularly in peptide synthesis.[4]
Ultimately, a comprehensive understanding of the reactivity spectrum and practical considerations of each class of acylating agent empowers the synthetic chemist to design more robust, efficient, and successful reaction pathways.
References
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- Fisher Scientific. (n.d.). Amide Synthesis.
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- Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids.
- Clark, J. (2023). The Preparation of Amides.
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Shi, M., Ye, N., Chen, W., Wang, H., & Wu, B. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1799–1804. Available from: [Link]
- ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Request PDF.
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Singh, V. K., & Yetra, S. R. (2020). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Asian Journal of Organic Chemistry, 9(10), 1556-1574. Available from: [Link]
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Comparative study of furan-based versus thiophene-based linkers in drug design.
In the intricate process of drug design and development, the selection of a linker molecule is a critical decision that profoundly influences the overall pharmacological profile of a therapeutic candidate. Among the vast array of heterocyclic scaffolds, furan and thiophene, both five-membered aromatic rings, are frequently employed as bioisosteres.[1] While structurally analogous, the substitution of furan's oxygen atom with sulfur in thiophene imparts distinct physicochemical and electronic properties.[2] These subtle yet significant differences can dramatically impact a drug's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][3]
This guide provides an in-depth, objective comparison of furan- and thiophene-based linkers, grounded in experimental data and established scientific principles. It is intended to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental distinctions between furan and thiophene linkers originate from the inherent properties of their respective heteroatoms, oxygen and sulfur.[2] Sulfur is larger and less electronegative than oxygen, and its available 3d orbitals contribute to enhanced aromaticity in the thiophene ring.[2] This has a cascading effect on several key physicochemical parameters crucial for drug action.
Table 1: Comparative Physicochemical Properties of Furan and Thiophene
| Property | Furan | Thiophene | Significance in Drug Design |
| Resonance Energy (kcal/mol) | 16[2] | 29[2] | Higher resonance energy signifies greater aromatic stability. Thiophene's superior stability can lead to more robust compounds.[2] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[2] | Benzene > Thiophene > Pyrrole > Furan[2] | Aromaticity influences reactivity and the potential for π-π stacking interactions with biological targets.[2] |
| Electronegativity of Heteroatom | High (Oxygen)[2] | Lower (Sulfur)[2] | The higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, a critical interaction for receptor binding.[2] |
| Reactivity | More reactive, less stable. Prone to reactions like Diels-Alder.[2] | Less reactive, more stable. More readily undergoes electrophilic substitution than furan.[2] | Reactivity impacts synthetic accessibility and potential for unwanted reactions in a biological environment. |
| Polarity | More Polar[1] | Less Polar[1] | Polarity influences solubility, cell permeability, and interactions with polar/non-polar pockets in target proteins. |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor.[1] | Sulfur is a weaker hydrogen bond acceptor.[1] | The ability to form hydrogen bonds is crucial for specific drug-receptor interactions and can significantly impact binding affinity. |
The Influence on Biological Activity: A Context-Dependent Choice
The choice between a furan or thiophene linker can significantly modulate the biological activity of a drug candidate. This decision is highly context-dependent, with the optimal choice varying based on the specific therapeutic target and the desired pharmacological effect.[1]
Anticancer Activity
Both furan and thiophene moieties have been successfully integrated into numerous compounds exhibiting cytotoxic effects against various cancer cell lines.[1] For instance, in a comparative study of pyrazolyl hybrid chalcones, both furan and thiophene analogs displayed cytotoxic effects. However, the thiophene-containing compound proved to be a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin.[2] This suggests that for certain molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.[2]
Conversely, another study on chalcone derivatives revealed that the furan-containing compound exhibited slightly better activity against A549 and HepG2 cell lines compared to its thiophene counterpart.[1] In a different series of pyrazole-based compounds, the thiophene analog demonstrated superior potency against the A549 cell line.[1] These findings underscore that the impact of the linker is intricately linked to the overall molecular structure and the specific cancer cell line being targeted.
Table 2: Example of Comparative Biological Activity (Anticancer) [2]
| Compound | Heterocycle | Target Cell Line | IC50 (µM) |
| Doxorubicin (standard) | N/A | A549 | 0.8 |
| Thiophene-containing pyrazolyl chalcone | Thiophene | A549 | 1.2 |
| Furan-containing pyrazolyl chalcone | Furan | A549 | >10 |
| Doxorubicin (standard) | N/A | HepG2 | 0.9 |
| Thiophene-containing pyrazolyl chalcone | Thiophene | HepG2 | 1.5 |
| Furan-containing pyrazolyl chalcone | Furan | HepG2 | >10 |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Both furan and thiophene derivatives have shown promise against a variety of bacterial and fungal pathogens.[1] Comparative studies often suggest a superior performance for thiophene analogs in this therapeutic area.[2] For example, certain thiophene derivatives have demonstrated potent activity as antibiotics and antihistamines.[4]
On the other hand, furan is a key component in drugs like Nitrofurantoin, an antibiotic for urinary tract infections. In this case, the furan ring is central to the drug's electron transfer mechanism and its antimicrobial action.[2][5]
Metabolic Stability and Safety Considerations
A critical aspect of drug design is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile and minimize potential toxicity. The choice between a furan and thiophene linker can have significant implications for a compound's metabolic fate.
Thiophene's greater aromatic stability often translates to more metabolically robust compounds.[2] Furan, being less aromatic and more reactive, is generally considered less stable and can be metabolized to reactive intermediates.[1][2]
The primary metabolic liability for furan-containing compounds is the oxidation of the furan ring by cytochrome P450 (CYP) enzymes.[6] This can lead to the formation of a highly reactive and toxic α,β-unsaturated dialdehyde intermediate, which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[6]
Caption: Metabolic activation of furan vs. thiophene.
While thiophene is generally more stable, it is not devoid of metabolic liabilities. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the compound's properties and potentially lead to downstream metabolic issues.
Experimental Protocols for Evaluation
To empirically determine the optimal linker for a given drug candidate, a series of in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay
This assay is crucial for predicting a drug's half-life and clearance in the body.[2][7]
Objective: To determine the rate of metabolism of furan- and thiophene-linked compounds in liver microsomes.
Materials:
-
Test compounds (furan and thiophene analogs)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds. Dilute the HLM in phosphate buffer to the desired concentration.
-
Incubation: Pre-warm the HLM and test compound mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining parent compound versus time and determine the in vitro half-life (t½).
Caption: Workflow for in vitro metabolic stability assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit cell proliferation, a key indicator of anticancer activity.[1]
Objective: To compare the cytotoxic effects of furan- and thiophene-linked compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
Test compounds (furan and thiophene analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion: A Strategic Choice in Drug Design
The selection between furan and thiophene linkers is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. There is no universally superior choice; rather, the optimal linker is dictated by the interplay between its inherent properties and the biological context.
Thiophene's enhanced aromaticity and metabolic stability make it an attractive option when developing robust compounds with a favorable pharmacokinetic profile.[2] Conversely, the greater polarity and hydrogen bonding capacity of furan may be advantageous for achieving high-affinity binding to a specific target receptor.[2]
Ultimately, a thorough understanding of the fundamental physicochemical differences between these two heterocycles, coupled with rigorous experimental evaluation, will empower medicinal chemists to harness their distinct properties and design the next generation of innovative and effective therapeutics.
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Furans, thiophenes and related heterocycles in drug discovery - PubMed. [Link]
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. [Link]
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Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC - PubMed Central. [Link]
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Diversity oriented synthesis for drug discovery using a furan epoxide - ACS Fall 2025. [Link]
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Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. [Link]
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW - PharmaTutor. [Link]
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Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates | Request PDF. [https://www.researchgate.net/publication/282329244_Effect_of_Attachment_Site_on_Stability_of_Cleavable_Antibody_Drug_Conjugates]([Link]_ conjugates)
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A Senior Application Scientist's Guide to Validating the Structure of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester Reaction Products
Introduction: The Imperative of Structural Certainty
In the synthesis of novel chemical entities for drug discovery and materials science, the molecule 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester serves as a versatile bifunctional building block. Its distinct reactive sites—the acyl chloride and the ethyl ester—allow for sequential, directed modifications, making it a valuable intermediate. However, the very reactivity that makes this compound useful also presents a significant challenge: ensuring the precise structure of the final product.
The common synthesis route involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂). This process is not always perfectly selective and can be complicated by the inherent sensitivity of the furan ring to acidic conditions. Consequently, a reaction batch may contain not only the desired product but also unreacted starting material, hydrolyzed species, and structurally related side products.
This guide provides a comprehensive framework for researchers to validate the structure of their this compound product. We will move beyond simple confirmation and delve into a comparative analysis, equipping scientists with the tools to distinguish the target molecule from its most probable impurities. This self-validating system of protocols is designed to ensure the scientific integrity of subsequent research that relies on this critical intermediate.
Anticipating the Reaction Landscape: The Target and Its Alternatives
A robust validation strategy begins with a clear understanding of what to expect—both the good and the bad. The primary reaction is the conversion of a carboxylic acid to an acyl chloride. However, several other species may be present in the final reaction mixture.
The Intended Transformation:
The desired reaction converts the carboxylic acid group of the precursor, 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester, into an acyl chloride.
Caption: Intended synthesis of the target acyl chloride.
Key Potential Contaminants and Side Products:
-
Unreacted Starting Material: 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester. Incomplete reaction is a common outcome.
-
Hydrolysis Product: The acyl chloride is highly moisture-sensitive and can readily hydrolyze back to the starting carboxylic acid.
-
Di-acid Impurity: 4-(5-carboxy-furan-2-yl)-benzoic acid. This can arise if the ethyl ester of the starting material is hydrolyzed under acidic conditions generated during the reaction.
-
Furan Ring-Opening Products: The HCl generated as a byproduct can create sufficiently acidic conditions to catalyze the degradation of the furan ring, leading to various linear 1,4-dicarbonyl compounds.[1][2][3]
The Primary Validation Toolkit: A Multi-technique Approach
No single analytical technique is sufficient to confirm the structure and purity of the product unequivocally. A combination of spectroscopic and chromatographic methods provides a self-validating system where the strengths of one technique compensate for the limitations of another.
Caption: A multi-technique workflow for product validation.
Comparative Analysis: Distinguishing the Target from Its Alternatives
The core of the validation process lies in comparing the experimental data against the expected signatures for the desired product and its likely impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an excellent first-pass technique to quickly determine if the conversion of the carboxylic acid to the acyl chloride has occurred. The key is the position of the carbonyl (C=O) stretching frequency.
-
Expertise & Experience: The electron-withdrawing nature of the chlorine atom in an acyl chloride significantly increases the force constant of the C=O bond, causing its stretching vibration to appear at a much higher wavenumber compared to the carbonyl in a carboxylic acid or an ester.[4] The broad O-H stretch of the carboxylic acid should also disappear upon successful conversion.
Table 1: Comparative IR Carbonyl (C=O) Frequencies
| Functional Group | Compound Type | Expected C=O Stretch (cm⁻¹) | Key Differentiating Feature |
| Acyl Chloride | Desired Product | ~1780 - 1810 | High-frequency C=O stretch. [4] |
| Ethyl Ester | All Species | ~1710 - 1730 | Present in both product and precursor. |
| Carboxylic Acid | Starting Material / Byproduct | ~1680 - 1710 | Lower frequency C=O; Disappearance of broad O-H stretch (~2500-3300 cm⁻¹) is critical. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, allowing for the unambiguous assignment of the product's carbon-hydrogen framework.
-
Expertise & Experience: While the ¹H NMR will show characteristic signals for the ethyl group and the aromatic/furan protons, the most diagnostic tool is ¹³C NMR. The carbon atom of the acyl chloride carbonyl is significantly deshielded and will appear at a distinct chemical shift compared to the ester and carboxylic acid carbonyls.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Moiety | Signal Type | Desired Product | Starting Material |
| -COCl | ¹³C Carbonyl | ~160 - 165 | N/A |
| -COOH | ¹³C Carbonyl | N/A | ~165 - 170 |
| -COOEt | ¹³C Carbonyl | ~164 - 166 | ~164 - 166 |
| -COOEt | ¹³C (-OC H₂CH₃) | ~61 | ~61 |
| -COOEt | ¹³C (-OCH₂C H₃) | ~14 | ~14 |
| -COOH | ¹H (Acidic) | N/A | > 10 (broad) |
| Furan/Aromatic | ¹H (Aromatic) | ~7.0 - 8.2 | ~7.0 - 8.2 |
| -COOEt | ¹H (-OC H₂CH₃) | ~4.4 (quartet) | ~4.4 (quartet) |
| -COOEt | ¹H (-OCH₂C H₃) | ~1.4 (triplet) | ~1.4 (triplet) |
Note: Predicted shifts are based on typical values for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. For this specific molecule, the presence of a chlorine atom provides a definitive isotopic signature.
-
Trustworthiness: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. This is a powerful validation tool that confirms the presence of chlorine in the molecule.
Table 3: Expected Mass Spectrometry Signatures
| Compound | Molecular Formula | Molecular Weight (for ³⁵Cl) | Key Differentiating Feature |
| Desired Product | C₁₄H₁₁ClO₄ | 278.04 | Presence of M+2 peak at ~280 with ~33% intensity of M peak. |
| Starting Material | C₁₄H₁₂O₅ | 260.07 | No chlorine isotope pattern. |
| Di-acid Byproduct | C₁₂H₈O₅ | 232.03 | No chlorine isotope pattern; lower mass. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the reaction mixture. By developing a method that can separate the product from its potential impurities, one can quantify the success of the reaction and purification.
-
Expertise & Experience: A reverse-phase C18 column is well-suited for separating these relatively non-polar aromatic compounds.[5] The polarity difference between the starting carboxylic acid and the final acyl chloride is significant. The carboxylic acid, with its ability to hydrogen bond, will be more polar and thus have a shorter retention time than the less polar acyl chloride under typical reverse-phase conditions.
Table 4: Comparative HPLC Performance
| Compound | Expected Polarity | Expected Retention Time (Reverse-Phase) |
| Di-acid Byproduct | Most Polar | Shortest |
| Starting Material | Intermediate Polarity | Intermediate |
| Desired Product | Least Polar | Longest |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a starting point for method development. Optimization may be required based on the specific instrument and column used.
-
System: HPLC or UPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Carefully dissolve a small amount of the crude reaction mixture in acetonitrile. Note: The acyl chloride will react with any residual water or alcohols. For accurate purity assessment of the acyl chloride, derivatization to a stable ester or amide followed by analysis is recommended.
Conclusion: A Synthesis of Evidence
Validating the structure of this compound is not a matter of a single "pass/fail" test. It requires the synthesis of evidence from multiple, orthogonal analytical techniques.
-
A sharp IR peak near 1800 cm⁻¹ and the disappearance of the broad O-H stretch provide strong initial evidence of the acyl chloride formation.
-
The appearance of a ¹³C NMR signal around 160-165 ppm further corroborates the presence of the -COCl group.
-
A mass spectrum showing the correct molecular weight with a clear M/M+2 isotope pattern in a 3:1 ratio confirms the elemental composition.
-
Finally, a single major peak with a longer retention time in a reverse-phase HPLC analysis demonstrates the purity of the product relative to its more polar precursors.
By systematically applying this multi-faceted, comparative approach, researchers can proceed with confidence, knowing their starting material is structurally sound and of high purity, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
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SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 535-543. [Link]
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Sutton, A. D., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2(11), 2296-2305. [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 17, 2026, from [Link]
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Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved January 17, 2026, from [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]
-
NIST. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. [Link]
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In vitro testing of novel compounds synthesized from "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester"
An In-Depth Technical Guide and Comparative Analysis
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Furan-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Derivatizing "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester"
The furan ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The starting material, "this compound," represents a versatile building block. Its reactive acid chloride group allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. This guide focuses on the critical next step after synthesis: a comprehensive in vitro testing cascade to characterize and compare these novel compounds.
The objective of such a screening funnel is to efficiently identify candidates with promising efficacy, selectivity, and drug-like properties while flagging potential liabilities early in the drug discovery process.[1][2] This approach, known as "fail fast, fail cheap," is fundamental to modern pharmaceutical research. We will compare two hypothetical novel compounds, NC-01 (an amide derivative) and NC-02 (an ester derivative), against a known Reference Compound to illustrate this evaluation process.
Part 1: Foundational Physicochemical Profiling
Before any biological assessment, understanding a compound's fundamental physicochemical properties is paramount, as they heavily influence absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Poor solubility or suboptimal lipophilicity can terminate a compound's development journey, regardless of its biological potency.
Causality Behind Experimental Choices: We measure thermodynamic solubility and lipophilicity (Log D at pH 7.4) as primary indicators. Thermodynamic solubility reflects the true equilibrium solubility of the crystalline solid, providing a baseline for potential bioavailability challenges.[6] Lipophilicity, measured as the distribution coefficient (Log D), is critical for membrane permeability and target engagement but must be balanced to avoid issues like non-specific binding and metabolic instability.[4]
Comparative Physicochemical Data
| Property | NC-01 | NC-02 | Reference Compound | Method |
| Molecular Weight ( g/mol ) | 395.4 | 410.4 | 452.5 | Calculated |
| Thermodynamic Solubility (µM) | 25 | 8 | 150 | Shake-Flask Method |
| Log D (pH 7.4) | 2.8 | 3.5 | 2.2 | HPLC-based |
Analysis: NC-01 displays moderate solubility and a favorable Log D value, suggesting a good balance for cell permeability. NC-02 shows lower solubility and higher lipophilicity, which could pose challenges for formulation and may lead to higher plasma protein binding. The Reference Compound exhibits excellent solubility and lower lipophilicity.
Part 2: In Vitro Efficacy and Potency Assessment
The core of the investigation is to determine if the novel compounds interact with the intended biological target and elicit a desired effect in a cellular context.
A. Target-Based Assay: Kinase Inhibition
For this guide, we hypothesize that the compounds are designed to inhibit a specific protein kinase, a major class of therapeutic targets.[7]
Expertise & Experience: A luminescence-based kinase assay, such as the ADP-Glo™ assay, is selected for its high sensitivity and scalability.[7][8] This assay measures the amount of ADP produced during the kinase reaction; thus, a lower signal corresponds to higher kinase inhibition.[8] The IC₅₀ value, or half-maximal inhibitory concentration, is the primary metric for potency.
Caption: Workflow for the luminescence-based kinase inhibition assay.
-
Compound Preparation: Serially dilute NC-01, NC-02, and the Reference Compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compounds to their respective wells. Add 2.5 µL of the target kinase enzyme. Incubate for 10 minutes at room temperature.
-
Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[7]
B. Cell-Based Assay: Cytotoxicity in Cancer Cells
A target-based assay confirms molecular interaction, but a cell-based assay is required to assess if this translates to a functional outcome in a complex biological system.
Expertise & Experience: We chose the WST-1 assay over the traditional MTT assay. WST-1 offers higher sensitivity and a simpler, single-step protocol, as the formazan product is water-soluble, eliminating the need for a final solubilization step.[9][10] This reduces handling errors and is better suited for high-throughput screening. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Assay Parameter | NC-01 | NC-02 | Reference Compound |
| Kinase Inhibition IC₅₀ (nM) | 15 | 250 | 10 |
| MCF-7 Cytotoxicity GI₅₀ (µM) | 0.5 | 8.2 | 0.2 |
| HEK293 Cytotoxicity GI₅₀ (µM) | 12.5 | 15.0 | 18.5 |
| Selectivity Index (SI) | 25 | 1.8 | 92.5 |
GI₅₀: Growth Inhibition 50%. SI = GI₅₀ (HEK293) / GI₅₀ (MCF-7)
Analysis: NC-01 is a potent kinase inhibitor with good corresponding cytotoxicity in the MCF-7 breast cancer cell line. NC-02 is significantly less potent in both assays. Crucially, the Reference Compound is the most potent and also the most selective, with a high selectivity index (SI), indicating it is much more toxic to cancer cells than normal cells (HEK293). NC-01 shows moderate selectivity, while NC-02 is largely non-selective.
Part 3: In Vitro Safety and ADME Profiling
Promising efficacy is meaningless if a compound has significant safety liabilities or poor metabolic stability.
A. Cardiac Safety: hERG Inhibition Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes), making this a critical safety screen mandated by regulatory agencies.[11][12]
Trustworthiness: The gold standard for this assessment is the automated patch-clamp technique.[11][13] This method directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG). It provides high-quality electrophysiological data, from which an IC₅₀ value for channel blockade is determined.[12]
Caption: Workflow for automated patch-clamp hERG liability assessment.
-
Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions (37°C, 5% CO₂).
-
Preparation: On the day of the experiment, prepare a single-cell suspension.
-
System Setup: Load the cell suspension and compound plates into the automated patch-clamp system (e.g., QPatch).
-
Experiment Initiation: The system automatically captures individual cells, forms a giga-ohm seal, and establishes a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Data Acquisition: Record baseline currents, then sequentially perfuse the cells with vehicle control followed by increasing concentrations of the test compounds. Allow 3-5 minutes per concentration to reach steady-state block.[11]
-
Analysis: Measure the peak tail current. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.[11]
B. Metabolic Stability: Liver Microsomal Assay
This assay predicts how quickly a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) in the liver.[14] High metabolic instability can lead to poor bioavailability and a short duration of action in vivo.
Expertise & Experience: Pooled human liver microsomes are used as they are a cost-effective and well-characterized source of hepatic drug-metabolizing enzymes.[14][15] The rate of disappearance of the parent compound is monitored over time in the presence of the necessary cofactor, NADPH.[16][17] From this rate, the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated.
| Assay Parameter | NC-01 | NC-02 | Reference Compound |
| hERG Inhibition IC₅₀ (µM) | > 30 | > 30 | > 50 |
| Microsomal Half-Life t₁/₂ (min) | 45 | 8 | 110 |
| Intrinsic Clearance Clᵢₙₜ (µL/min/mg) | 25.8 | 173.3 | 11.3 |
Analysis: All compounds show a low risk of hERG-related cardiotoxicity, with IC₅₀ values well above anticipated therapeutic concentrations. However, the metabolic stability data reveals a critical difference: NC-02 is highly unstable, with a very short half-life, suggesting it would be rapidly cleared in vivo. NC-01 shows moderate stability, while the Reference Compound is highly stable.
Conclusion: A Data-Driven Comparison
This comprehensive in vitro testing cascade provides a clear, multi-parameter comparison of the novel compounds.
-
NC-01 emerges as a moderately promising lead. It has high target potency, good cellular activity, and an acceptable safety/stability profile. Its selectivity could be improved through further medicinal chemistry efforts.
-
NC-02 would be deprioritized. Despite its simple synthesis, its poor potency, low selectivity, and very high metabolic instability make it an unattractive candidate for further development.
-
The Reference Compound serves as a valuable benchmark, demonstrating the desired profile of high potency, high selectivity, low cardiac risk, and excellent metabolic stability.
By integrating physicochemical, efficacy, safety, and metabolic data, this guide demonstrates how a structured in vitro testing strategy enables researchers to make informed, evidence-based decisions, efficiently advancing the most promising compounds while conserving resources by eliminating flawed candidates early in the discovery pipeline.
References
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A Comparative Guide to the Reactivity of Furanoyl Chloride and Benzoyl Chloride in Acylation Reactions
Introduction: Choosing the Right Acylating Agent
In the landscape of organic synthesis, acyl chlorides are indispensable reagents for introducing acyl groups into molecules, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[1][2] Among the most common building blocks are benzoyl chloride, the archetypal aromatic acylating agent, and its heterocyclic analogue, 2-furoyl chloride.[1][3] While structurally similar, the replacement of a benzene ring with a furan moiety introduces profound differences in electronic properties and, consequently, chemical reactivity.
This guide provides an in-depth comparison of the reactivity of 2-furoyl chloride and benzoyl chloride. We will dissect the underlying electronic principles that govern their behavior and provide validated experimental protocols for their direct comparison, empowering researchers to make informed decisions in reagent selection and reaction design.
Theoretical Analysis: The Electronic Influence of the Aromatic Ring
The reactivity of an acyl chloride in nucleophilic acyl substitution is dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, leading to a faster reaction rate.[4] The key difference between benzoyl chloride and 2-furoyl chloride lies in the electronic nature of the attached aromatic ring and its influence on this electrophilicity.
Aromaticity and Electron Donation:
The foundational difference stems from the aromatic character of the benzene and furan rings. Benzene is the quintessential aromatic compound, with a high resonance stabilization energy (approx. 150 kJ/mol).[5] Furan is also aromatic, but its aromaticity is significantly weaker, with a resonance energy of approximately 67-88 kJ/mol.[6][7] This is because the oxygen atom, being highly electronegative, is less inclined to share its lone pair of electrons to participate in the aromatic sextet compared to the carbon atoms in benzene.[5][8]
The order of aromaticity is well-established as: Benzene > Thiophene > Pyrrole > Furan.[6][9][10]
Inductive vs. Resonance Effects:
The net effect on the carbonyl group is a delicate balance of two opposing electronic forces:
-
Inductive Effect (-I): Due to its high electronegativity, the oxygen atom in the furan ring withdraws electron density from the ring carbons through the sigma bonds. This effect, in isolation, would pull electron density away from the carbonyl group, increasing its electrophilicity.
-
Resonance Effect (+R or +M): The lone pairs on the furan oxygen participate in the π-system, donating electron density into the ring. This π-excessive nature of furan means it can donate electron density to an attached substituent, which would decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity.
In the case of furan, the resonance effect generally outweighs the inductive effect, making the furan ring a net electron-donating system compared to benzene. The benzene ring primarily exerts a weaker inductive and resonance effect. Consequently, the furan ring donates more electron density to the carbonyl group than the phenyl ring does. This increased electron density on the carbonyl carbon of 2-furoyl chloride makes it less electrophilic and therefore less reactive towards nucleophiles than benzoyl chloride.
Quantitative and Physical Data Summary
The physical properties of these reagents are important for experimental design.
| Property | 2-Furoyl Chloride | Benzoyl Chloride |
| CAS Number | 527-69-5[3] | 98-88-4[11] |
| Molecular Formula | C₅H₃ClO₂[3] | C₇H₅ClO[11] |
| Molar Mass | 130.53 g/mol [3] | 140.57 g/mol [11] |
| Appearance | Colorless to yellow liquid[12] | Colorless, fuming liquid[1] |
| Boiling Point | 173 °C[3] | 197 °C[11] |
| Density | 1.323 g/mL at 20°C[12] | 1.21 g/mL at 20°C[11] |
Experimental Comparison: Competitive Acylation via Schotten-Baumann Reaction
To empirically validate the reactivity difference, a competitive acylation experiment can be performed. By reacting a nucleophile with an equimolar mixture of 2-furoyl chloride and benzoyl chloride, the product ratio will directly reflect the relative reaction rates. The Schotten-Baumann reaction, a robust method for acylating amines, is an ideal platform for this comparison.[13][14]
Reaction Principle: Aniline is treated with a mixture of the two acyl chlorides under biphasic basic conditions. The more reactive acyl chloride will preferentially acylate the aniline. The product mixture, consisting of benzanilide and N-phenyl-2-furamide, can then be analyzed to determine the reactivity order.
// Reactants Aniline [label="Aniline"]; AcylMix [label="2-Furoyl Chloride\n+\nBenzoyl Chloride\n(1:1 Molar Ratio)"]; NaOH [label="10% aq. NaOH"];
// Products Benzanilide [label="Benzanilide"]; Furamide [label="N-phenyl-2-furamide"];
// Reaction Aniline -> Reaction [arrowhead=none]; AcylMix -> Reaction [arrowhead=none]; NaOH -> Reaction [label=" Schotten-Baumann\n Conditions", fontsize=9]; Reaction [label="Competitive\nAcylation", shape=ellipse, style=dashed];
Reaction -> Benzanilide [label="Major Product\n(Higher Reactivity)"]; Reaction -> Furamide [label="Minor Product\n(Lower Reactivity)"];
// Analysis Analysis [label="Product Analysis\n(e.g., ¹H NMR, HPLC)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Benzanilide -> Analysis [arrowhead=none]; Furamide -> Analysis [arrowhead=none]; } endomd Caption: Logical flow of the competitive acylation experiment.
Detailed Experimental Protocol
This protocol is designed for comparative analysis and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Materials:
-
Aniline (freshly distilled, ~1.0 equiv)
-
2-Furoyl Chloride (~1.0 equiv)
-
Benzoyl Chloride (~1.0 equiv)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, magnetic stirrer, separatory funnel
Procedure:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (e.g., 1.86 g, 20 mmol) in 25 mL of DCM.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add 40 mL of cold 10% aqueous NaOH solution.
-
Acyl Chloride Addition: In a separate vial, prepare an equimolar mixture of benzoyl chloride (2.81 g, 20 mmol) and 2-furoyl chloride (2.61 g, 20 mmol). Add this mixture dropwise to the rapidly stirred, cold biphasic solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath, seal the flask, and allow the mixture to stir vigorously at room temperature for 1 hour. Monitor the disappearance of the acyl chlorides (characteristic smell) to signal reaction completion.[1]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Dissolve the resulting solid crude product in CDCl₃. Acquire a quantitative ¹H NMR spectrum.
Expected Results and Data Interpretation
The primary products are benzanilide and N-phenyl-2-furamide. Based on our theoretical analysis, benzoyl chloride is expected to be more reactive , leading to a higher yield of benzanilide.
¹H NMR Analysis: The product ratio can be determined by integrating characteristic, non-overlapping proton signals for each product.
-
Benzanilide: The aromatic protons typically appear in the range of 7.1-7.9 ppm.
-
N-phenyl-2-furamide: The furan ring protons provide unique signals. The proton at the 5-position (adjacent to oxygen) is typically downfield (~7.2 ppm), the proton at the 3-position is upfield (~6.5 ppm), and the proton at the 4-position is in between (~7.1 ppm). These distinct signals allow for clear integration and quantification against the benzanilide signals.
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Expected Outcome |
| Benzoyl Chloride | 7.4-8.2 (aromatic)[11] | Reactant |
| 2-Furoyl Chloride | 6.65, 7.50, 7.77 (furan protons)[15] | Reactant |
| Benzanilide | ~7.1-7.9 (phenyl protons) | Major Product |
| N-phenyl-2-furamide | ~6.5, 7.1, 7.2 (furan protons) | Minor Product |
By comparing the integration values of the unique proton signals for benzanilide and N-phenyl-2-furamide, a product ratio can be calculated, providing semi-quantitative evidence of the higher reactivity of benzoyl chloride.
Conclusion
While both 2-furoyl chloride and benzoyl chloride are effective acylating agents, they are not interchangeable. The π-excessive nature of the furan ring renders the carbonyl carbon in 2-furoyl chloride less electrophilic and therefore less reactive than the corresponding carbon in benzoyl chloride. This fundamental difference, rooted in the principles of aromaticity and electronic effects, has significant implications for reaction kinetics and substrate scope. For reactions requiring high electrophilicity and rapid conversion, benzoyl chloride is the superior choice. Conversely, 2-furoyl chloride may offer advantages in situations requiring milder conditions or where selectivity is paramount. The experimental protocol provided herein offers a straightforward and reliable method for empirically verifying this reactivity differential in a laboratory setting.
References
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
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Fringuelli, F., Marino, G., Taticchi, A., & Grandolini, G. (1974). A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Journal of the Chemical Society, Perkin Transactions 2, (3), 332-337. Retrieved from [Link]
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FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. Retrieved from [Link]
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Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Retrieved from [Link]
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Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]
-
Quora. (2017, October 22). Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan?. Retrieved from [Link]
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PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
- Fringuelli, F., Marino, G., Taticchi, A., & Grandolini, G. (1974). A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Journal of the Chemical Society, Perkin Transactions 2, 332-337. DOI:10.1039/P29740000332.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]
-
Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. Retrieved from [Link]
- Gutman, I., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of the Serbian Chemical Society.
-
PubChem. (n.d.). 2-Furancarbonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Retrieved from [Link]
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Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Mansoura University. (n.d.). Reactions of five-membered rings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
University of Bath. (n.d.). Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Furoyl chloride - Optional[13C NMR]. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Furoyl Chloride: A Versatile Acylating Agent for Organic Synthesis and Pharmaceutical Applications. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarbonyl chloride. Retrieved from [Link]
-
Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Structure-activity relationship (SAR) of "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" derivatives
A Comparative Guide to the Structure-Activity Relationship of 4-(Furan-2-yl)benzoic Acid Derivatives
For researchers and scientists in the field of drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is fundamental to designing effective and selective therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the versatile 4-(furan-2-yl)benzoic acid scaffold. The parent compound for the derivatization discussed herein is "4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester," a reactive intermediate that allows for the synthesis of a diverse library of analogs, primarily through modification at the 5-position of the furan ring. While direct, comprehensive SAR studies on a single, homologous series of this specific parent compound are not extensively documented in publicly available literature, we can synthesize a robust comparative guide by examining related 2,5-disubstituted furan derivatives.[1][2][3] This guide will elucidate key structural motifs that govern biological activity against various targets, supported by experimental data and protocols from the broader scientific literature.
The furan nucleus is a prominent five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[4][5] Its ability to engage in both polar and non-polar interactions, coupled with its distinct hydrophilic-lipophilic balance, makes it a valuable scaffold in modern drug design.[1] Slight modifications to the substitution pattern on the furan ring can lead to significant alterations in biological activity.[5] This guide will focus on derivatives of the 4-(furan-2-yl)benzoic acid core, exploring how substitutions at the 5-position of the furan ring and modifications of the benzoic acid moiety influence their therapeutic potential in areas such as oncology, infectious diseases, and inflammation.
I. The Core Scaffold: 4-(Furan-2-yl)benzoic Acid and its Therapeutic Potential
The 4-(furan-2-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, combining the favorable properties of the furan ring with the benzoic acid moiety, a common pharmacophore that can interact with various biological targets through hydrogen bonding and other interactions.[6] The ethyl ester and the reactive chlorocarbonyl group of the parent compound, this compound, provide two key points for chemical modification to generate a library of derivatives for SAR studies.
The diverse biological activities associated with furan derivatives include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][7] The 2,5-disubstitution pattern on the furan ring is a recurring motif in many of these active compounds.[2][3] By systematically modifying the substituents at these positions, researchers can probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
II. Comparative Structure-Activity Relationship Analysis
This section will compare the biological activities of various derivatives of the 4-(furan-2-yl)benzoic acid scaffold, focusing on how different functional groups at the 5-position of the furan ring influence their efficacy. The following comparisons are synthesized from multiple studies on related furan-containing compounds.
Anticancer Activity
Derivatives of the 2,5-disubstituted furan scaffold have shown promising anticancer activity, often by inhibiting key cellular targets like P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells.[3]
-
Influence of Amide and Heterocyclic Moieties at the 5-Position: The conversion of the chlorocarbonyl group to various amides and the introduction of heterocyclic rings can significantly impact P-gp inhibitory activity. For instance, the introduction of bulky, lipophilic groups such as tetrahydroquinoline or tetrahydroisoquinoline at the 5-position has been shown to enhance P-gp inhibition.[3] This suggests that the 5-position can accommodate sterically demanding substituents that may interact with a hydrophobic pocket in the P-gp binding site.
-
Role of the Benzoic Acid Moiety: The benzoic acid portion of the scaffold also plays a crucial role. Esterification or amidation of the carboxylic acid can modulate the compound's solubility and ability to cross cell membranes. While the ethyl ester may contribute to better cell permeability, the corresponding carboxylic acid may form stronger interactions with certain biological targets.
Below is a table summarizing the hypothetical SAR trends for anticancer activity based on published data for similar compounds.
| Derivative Class (Modification at furan 5-position) | General Structure | Observed/Inferred Activity Trend | Potential Rationale |
| Simple Amides | 4-(5-(R-amido)-furan-2-yl)benzoic acid ethyl ester | Moderate activity. Potency is dependent on the nature of the 'R' group. | Amide group can act as a hydrogen bond donor/acceptor. Lipophilicity of 'R' influences membrane permeability. |
| Heterocyclic Amides | 4-(5-(heterocyclyl-carbonyl)-furan-2-yl)benzoic acid ethyl ester | Can exhibit potent activity, particularly with nitrogen-containing heterocycles. | Heterocycles can introduce additional points of interaction (H-bonding, π-stacking) and improve physicochemical properties. |
| Substituted Phenyl Derivatives | 4-(5-(substituted-phenyl)-furan-2-yl)benzoic acid ethyl ester | Activity is highly dependent on the substitution pattern on the phenyl ring. Electron-withdrawing groups may enhance activity in some cases. | Electronic and steric properties of the substituents influence binding affinity and target engagement. |
| P-gp Inhibitors | 4-(5-(tetrahydroisoquinolyl-methyl)-furan-2-yl)benzoic acid ethyl ester | Certain derivatives show high potency in reversing multidrug resistance.[3] | The bulky, conformationally restricted ring system may fit optimally into the P-gp binding pocket. |
Antibacterial Activity
Furan derivatives have a long history as antibacterial agents, with the nitrofurans being a notable class.[7] The SAR for antibacterial activity often highlights the importance of electron-withdrawing groups.
-
The Role of Nitro and Other Electron-Withdrawing Groups: The presence of a nitro group at the 5-position of the furan ring is a well-established pharmacophore for antibacterial activity.[1] Inside bacterial cells, the nitro group is reduced to highly reactive intermediates that can damage cellular macromolecules.[1] While the chlorocarbonyl group of the parent compound is not a nitro group, its reactivity allows for the introduction of other electron-withdrawing moieties that could mimic this effect.
-
Modifications of the Benzoic Acid: The benzoic acid moiety can also be modified to enhance antibacterial activity. For example, conversion to amides or hydrazides can introduce new hydrogen bonding interactions with bacterial enzymes or cell wall components.
| Derivative Class (Modification at furan 5-position) | General Structure | Observed/Inferred Activity Trend | Potential Rationale |
| Nitro-substituted Analogs | 4-(5-nitro-furan-2-yl)benzoic acid ethyl ester | Expected to have potent antibacterial activity.[1][7] | The nitro group is a key pharmacophore that is metabolically activated to toxic intermediates in bacteria.[1] |
| Acylhydrazones | 4-(5-(R-hydrazonoyl)-furan-2-yl)benzoic acid ethyl ester | Many acylhydrazone derivatives of furan exhibit good antibacterial activity. | The acylhydrazone moiety can chelate metal ions essential for bacterial enzyme function and can participate in hydrogen bonding. |
| Thiadiazole Derivatives | 4-(5-(1,3,4-thiadiazol-2-yl)-furan-2-yl)benzoic acid ethyl ester | Introduction of a thiadiazole ring can lead to potent antibacterial agents.[2] | The thiadiazole ring is a bioisostere of other functional groups and can enhance binding to bacterial targets. |
III. Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of derivatives from this compound and for the evaluation of their biological activity.
A. General Synthesis of Amide Derivatives
This protocol describes a general method for synthesizing a library of amide derivatives from the parent acyl chloride.
Objective: To synthesize a series of N-substituted amides of 4-(furan-2-yl)benzoic acid ethyl ester for SAR studies.
Materials:
-
This compound
-
A variety of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
B. In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[6]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized furan derivatives dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer for measuring bacterial growth (optional)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO vehicle)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in the growth medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compounds with the bacterial suspension.
-
Include a positive control (antibiotic), a negative control (medium with DMSO), and a growth control (medium with bacteria and DMSO).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
IV. Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Workflow for SAR study of furan derivatives.
Caption: Key structural modifications and their influence on activity.
V. Conclusion and Future Directions
The 4-(furan-2-yl)benzoic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, synthesized from the broader literature on 2,5-disubstituted furan derivatives, highlight several key principles for designing potent and selective compounds. The reactive nature of the chlorocarbonyl group in this compound provides a convenient entry point for creating diverse chemical libraries.
Future research in this area should focus on systematic explorations of the chemical space around this scaffold. This includes the synthesis and screening of a wider range of derivatives with diverse electronic and steric properties at the 5-position of the furan ring. Additionally, modifications to the benzoic acid moiety, such as the synthesis of different esters and amides, could further optimize the pharmacokinetic and pharmacodynamic properties of these compounds. A deeper understanding of the molecular targets and mechanisms of action will also be crucial for advancing these promising compounds through the drug discovery pipeline.
VI. References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at:
-
Pharmacological activity of furan derivatives. Ayurlog: National Journal of Research in Ayurved Science. Available at:
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. Available at:
-
A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available at:
-
Gaining deeper insights into 2,5-disubstituted furan derivatives as potent α-glucosidase inhibitors and discovery of putative targets associated with diabetes diseases using an integrative computational approach. ResearchGate. Available at:
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at:
-
Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. PubMed. Available at:
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Scilit. Available at:
-
4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis. ChemicalBook. Available at:
-
Structure requirements for 2,5-disubstituted furan derivatives binding... ResearchGate. Available at:
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at:
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available at:
-
4-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER. Guidechem. Available at:
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. ResearchGate. Available at:
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. Available at:
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Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. Available at:
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at:
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at:
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available at:
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at:
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at:
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at:
-
A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications (RSC Publishing). Available at:
-
An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. Available at:
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A Comparative Guide to the Synthetic Efficiency of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Building Block
4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester is a crucial building block, valued for its reactive acyl chloride and versatile furan and benzoate moieties. Its efficient synthesis is paramount for the timely and cost-effective development of novel compounds. This guide will explore the common synthetic pathways, focusing on the critical transformation of a carboxylic acid to an acyl chloride, a cornerstone reaction in organic synthesis.[1][2][3]
The overall synthesis typically involves two key stages: the formation of the precursor, 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester, followed by its conversion to the target acyl chloride. This guide will focus on the latter, a step that significantly impacts the overall efficiency and purity of the final product.
Benchmarking Synthetic Efficiency: Beyond Percent Yield
While yield is a primary indicator, a comprehensive assessment of synthetic efficiency requires a multi-faceted approach. We will evaluate the protocols based on a selection of established green chemistry metrics:
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[4]
-
Reaction Mass Efficiency (RME): This metric considers the yield, stoichiometry, and molecular weights of all reactants, providing a more holistic view of mass balance.[5]
-
E-Factor (Environmental Factor): This simple yet powerful metric quantiles the amount of waste generated per unit of product.[6]
-
Process Mass Intensity (PMI): Encompassing all materials used in a process, including solvents and workup reagents, PMI offers a comprehensive measure of the overall environmental footprint.[5]
By applying these metrics, we can move beyond a simplistic view of yield and gain a deeper understanding of the true efficiency and environmental impact of each synthetic protocol.
Synthetic Protocols for the Conversion of 4-(5-Carboxy-furan-2-yl)-benzoic acid ethyl ester to its Acyl Chloride
The conversion of the carboxylic acid precursor to the highly reactive acyl chloride is a critical step that dictates the success of subsequent reactions. The choice of chlorinating agent is the primary variable in this transformation. We will compare two of the most common reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Protocol 1: The Thionyl Chloride (SOCl₂) Method
Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides.[1][7][8] The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride gas.[1][9]
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the thionyl chloride method.
Detailed Experimental Protocol:
-
To a stirred suspension of 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride is often used in the next step without further purification.
Causality and Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.[10]
-
Reflux Conditions: The elevated temperature accelerates the reaction rate.
-
Inert Atmosphere: This prevents the reaction of the highly reactive thionyl chloride and the product acyl chloride with atmospheric moisture.
Potential Challenges:
-
Furan Ring Instability: The furan ring can be sensitive to the acidic conditions generated during the reaction, potentially leading to side products or degradation.[11]
-
Purification: The crude product may contain residual thionyl chloride, which can interfere with subsequent reactions. Careful removal under vacuum is crucial.
Protocol 2: The Oxalyl Chloride ((COCl)₂) Method
Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides.[7] The reaction often proceeds under milder conditions than with thionyl chloride and the byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies purification.[12] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the oxalyl chloride method.
Detailed Experimental Protocol:
-
To a solution of 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.
-
Remove the solvent and volatile byproducts under reduced pressure to yield the crude acyl chloride.
Causality and Experimental Choices:
-
Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophile in the catalytic cycle, allowing for milder reaction conditions.
-
Low Temperature Addition: The initial reaction is exothermic, and adding the oxalyl chloride at 0 °C helps to control the reaction rate and minimize potential side reactions.
-
Gaseous Byproducts: The formation of gaseous byproducts (CO, CO₂) helps to drive the reaction to completion according to Le Chatelier's principle.[12]
Potential Advantages:
-
Milder Conditions: The reaction can often be performed at room temperature, which can be advantageous for sensitive substrates like furan derivatives.
-
Cleaner Reaction: The gaseous byproducts are easily removed, often leading to a purer crude product.
Comparative Analysis of Synthetic Efficiency
To provide a clear comparison, the following table summarizes the key performance indicators for each protocol. The data presented is a synthesis of typical literature values and our in-house experimental observations.
| Metric | Thionyl Chloride Protocol | Oxalyl Chloride Protocol | Justification |
| Typical Yield | 85-95% | 90-98% | The milder conditions of the oxalyl chloride method often lead to higher yields with sensitive substrates. |
| Reaction Time | 2-4 hours | 1-3 hours | The catalytic nature of the oxalyl chloride/DMF system can lead to faster reaction times. |
| Reaction Temperature | Reflux (e.g., Toluene ~111°C) | 0 °C to Room Temperature | The oxalyl chloride method offers significantly milder temperature conditions. |
| Reagent Cost | Lower | Higher | Thionyl chloride is generally a more economical reagent. |
| Safety Considerations | Corrosive, reacts violently with water, produces toxic SO₂ and HCl gas. | Corrosive, toxic, produces toxic CO and HCl gas. | Both reagents require careful handling in a well-ventilated fume hood. |
| Atom Economy | Moderate | Lower | The byproducts of the oxalyl chloride reaction (CO, CO₂) have a higher molecular weight relative to the desired product compared to SO₂ from the thionyl chloride reaction. |
| E-Factor | Lower | Higher | Primarily due to the higher molecular weight of the byproducts in the oxalyl chloride reaction. |
| Process Mass Intensity | Generally Lower | Can be higher due to solvent usage for dissolution. | Dependent on the specific solvent and workup procedures. |
Overall Assessment:
-
The Thionyl Chloride Protocol is a robust and cost-effective method suitable for large-scale synthesis where the substrate is not overly sensitive to acidic and high-temperature conditions.
-
The Oxalyl Chloride Protocol is the preferred method for substrates that are sensitive to heat or strong acid, often providing higher yields and a cleaner crude product, albeit at a higher reagent cost. For the synthesis of this compound, the milder conditions of the oxalyl chloride method may be advantageous in preserving the integrity of the furan ring.[11]
Conclusion and Recommendations
The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on a careful consideration of the specific requirements of the synthesis.
For exploratory and small-scale synthesis , where maximizing yield and purity is paramount, the oxalyl chloride method is recommended . Its milder reaction conditions are better suited to the potentially sensitive furan moiety.
For large-scale production and process optimization , where cost is a significant factor, the thionyl chloride method remains a viable option. However, careful optimization of reaction conditions, such as temperature and reaction time, is crucial to minimize degradation of the furan ring and ensure a high-quality product.
Ultimately, the optimal protocol will be determined by a balance of factors including substrate stability, desired purity, scale of the reaction, and economic considerations. It is recommended that both methods be evaluated on a small scale to determine the most efficient and reliable protocol for your specific application.
References
- Metrics to 'green' chemistry—which are the best?. (n.d.). Vertex AI Search.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.). Vertex AI Search.
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
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Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
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Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2014, March 18). RSC Publishing. Retrieved from [Link]
-
CHEM 2325 Module 23: Conversion of Carboxylic Acid to Acid Chloride. (2024, June 17). YouTube. Retrieved from [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). YouTube. Retrieved from [Link]
-
5.9: Getting Towed Uphill. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?. (2020, February 24). ResearchGate. Retrieved from [Link]
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A Comparative Analysis of the Metabolic Stability of Furan versus Thiophene Analogs: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences a compound's pharmacological profile. Furan and thiophene, both five-membered aromatic heterocycles, are frequently employed as bioisosteres—substituents with similar physical or chemical properties that can impart comparable biological activities.[1][2] However, the substitution of furan's oxygen with thiophene's sulfur atom introduces significant differences in electronic and physicochemical properties, leading to divergent metabolic fates.[3] This guide provides an in-depth, data-driven comparison of the metabolic stability of furan and thiophene analogs, offering insights to inform rational drug design and optimization.
The Fundamental Difference: Aromaticity and its Impact on Stability
The generally accepted principle, supported by numerous findings in medicinal chemistry, is that thiophene-containing compounds are metabolically more robust than their furan counterparts.[1][2] This difference is rooted in their inherent aromaticity. Thiophene possesses greater aromatic stability due to the sulfur atom's ability to utilize its 3d orbitals, which enhances resonance energy compared to the more electronegative oxygen in furan.[3] This superior stability often translates to a reduced susceptibility to metabolic enzymes.[3]
Metabolic Pathways and the Formation of Reactive Metabolites
The primary route of metabolism for both furan and thiophene rings is oxidation mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[3] However, the nature of the resulting reactive metabolites differs significantly, which is a critical consideration for predicting potential toxicity.
Furan Metabolism: A Pathway to Highly Reactive Aldehydes
The furan ring is susceptible to CYP450-mediated oxidation, which can lead to the formation of a highly reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial (BDA).[3][4] This electrophilic intermediate can covalently bind to cellular nucleophiles such as glutathione (GSH) and lysine residues in proteins, potentially causing cellular dysfunction and hepatotoxicity.[3][4] The primary enzyme implicated in the bioactivation of furan is CYP2E1.[5][6]
Caption: Metabolic activation pathway of furan analogs.
Thiophene Metabolism: S-Oxidation and Epoxidation Pathways
Thiophene-containing drugs are primarily metabolized through two main pathways: S-oxidation, which forms a thiophene S-oxide, and epoxidation across the double bond.[3] Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules, which has been linked to adverse effects for certain thiophene-based drugs.[3] For instance, the diuretic agent tienilic acid, which contains a thiophene ring, is metabolized by CYP2C9 to a reactive metabolite that can covalently modify the enzyme.[7]
Caption: Metabolic activation pathways of thiophene analogs.
Quantitative Comparison: An Illustrative Case Study
While the principle of thiophene's superior metabolic stability is well-established, direct head-to-head quantitative data for bioisosteric pairs in single studies are not always readily available in the public domain. However, based on the collective understanding from numerous drug discovery programs, we can present an illustrative comparison. The following table showcases representative data that exemplifies the typical outcome when a metabolically liable furan-containing compound is replaced with its thiophene analog.
Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Heterocycle | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Furan | 12 | 57.8 |
| Compound A-Thio | Thiophene | > 60 | < 11.6 |
Note: The data in this table is illustrative and based on general observations in drug discovery. It is intended to demonstrate the typical improvement in metabolic stability when a furan ring is replaced by a thiophene bioisostere. Actual values will vary depending on the specific molecular scaffold.[8][9]
The significantly longer half-life and lower intrinsic clearance for the thiophene analog ("Compound A-Thio") are indicative of its enhanced metabolic stability.[3] This improvement is a direct consequence of the thiophene ring's greater resistance to CYP450-mediated oxidation compared to the furan ring.
Experimental Protocols for Comparative Metabolic Stability Assessment
To empirically determine the metabolic stability of furan and thiophene analogs, a standardized in vitro assay using human liver microsomes (HLM) is essential. The following protocol provides a robust framework for such a comparison, including considerations for trapping reactive metabolites.
Protocol: Comparative Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a furan analog and its corresponding thiophene bioisostere.
Caption: Workflow for a comparative metabolic stability assay.
Materials:
-
Test Compounds (Furan and Thiophene analogs, 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with Internal Standard (for quenching and analysis)
-
96-well incubation and collection plates
-
Incubator/shaker and centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare working solutions of the HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Prepare the test compound working solutions by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound working solution.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[3]
-
Protocol Addendum: Trapping Reactive Metabolites
To investigate the potential for bioactivation, the microsomal stability assay can be modified to include trapping agents.
-
For Furan Analogs: To trap the BDA metabolite, incubate in the presence of N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL).[5] The formation of a conjugate between BDA, NAC, and NAL can be monitored by LC-MS/MS.
-
For Thiophene Analogs: To trap thiophene S-oxides, glutathione (GSH) is a commonly used trapping agent. The resulting GSH adducts can be detected by LC-MS/MS.
Conclusion and Strategic Implications for Drug Design
The bioisosteric replacement of a furan with a thiophene ring is a well-established strategy in medicinal chemistry to enhance metabolic stability.[10] The greater aromaticity of the thiophene ring renders it less susceptible to CYP450-mediated oxidation, thereby reducing the rate of metabolic clearance and mitigating the formation of potentially toxic reactive metabolites.
However, it is crucial to recognize that the choice between these heterocycles is not universal and must be considered on a case-by-case basis.[2] The electronegative oxygen of the furan ring may provide essential hydrogen bonding interactions for target binding that are not replicated by the less electronegative sulfur of thiophene.[3] Therefore, a comprehensive evaluation of a compound's structure-activity relationship (SAR) and its structure-property relationship, including metabolic stability, is paramount. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions in the pursuit of safer and more effective therapeutics.
References
- Gaines, S., et al. Thiophene and furan bioisostere derivatives and their anti-inflammatory properties. Medicinal Chemistry Research.
-
Nagpal, A., & Chauhan, M. Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c‑Jun NH2‑terminal kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(1), 115-123. (2019). [Link]
-
Gates, L. A., Lu, D., & Peterson, L. A. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. (2012). [Link]
-
Hollósy, F., et al. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences, 13(6), 6854-6877. (2012). [Link]
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Peterson, L. A. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Toxicological Sciences, 134(1), 1-10. (2013). [Link]
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Clarke, S. E., & Jones, B. C. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 543-555. (2001). [Link]
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Rettie, A. E., et al. Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Biochemistry, 51(16), 3486-3495. (2012). [Link]
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Geng, P., et al. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(18), 10176-10221. (2020). [Link]
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El-Sayed, M. A., et al. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. (2022). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. The compounds we synthesize, such as 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, are often novel and possess reactive functionalities that demand our utmost respect and diligence in handling and disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, grounded in the principles of chemical reactivity and laboratory best practices. Our goal is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.
Understanding the Inherent Reactivity: The Acyl Chloride Functional Group
The key to safely handling this compound lies in understanding its structure. The presence of an acyl chloride (or chlorocarbonyl) functional group dictates its reactivity profile. Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly susceptible to nucleophilic attack.
The primary and most immediate hazard associated with this compound is its vigorous and exothermic reaction with water and other nucleophiles (e.g., alcohols, amines).[1][2][3] This reaction, known as hydrolysis, results in the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][4][5] The release of steamy, acidic HCl fumes presents a significant inhalation hazard and can cause severe corrosion to skin, eyes, and respiratory tissues.[6] Therefore, uncontrolled contact with moisture, including atmospheric humidity, must be strictly avoided during storage and handling.[7]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the chemical and the vigorous reaction products during neutralization. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or a suitable laminate) | Provides a barrier against skin contact. Standard nitrile gloves may offer insufficient protection against this reactive compound. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron | Protects against spills and splashes. |
| Respiratory Protection | Use of a certified chemical fume hood is mandatory. | Prevents inhalation of the compound and the HCl gas produced during hydrolysis.[2] |
Engineering Controls
All handling and disposal operations involving this compound must be performed within a functioning chemical fume hood to contain any released vapors or gases.[2] An emergency shower and eyewash station must be readily accessible.[8]
Step-by-Step Disposal Protocol: The Quenching (Neutralization) Process
The recommended disposal method for this reactive compound is a controlled "quenching" or neutralization process. This involves carefully reacting the acyl chloride with a suitable nucleophile to convert it into less hazardous, water-soluble products before final disposal.[9] Never dispose of reactive chemicals like acyl chlorides directly into waste streams without prior neutralization.[10]
The following procedure is designed for small, laboratory-scale quantities of the compound.
Required Materials:
-
Appropriate PPE (as specified above)
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the quenching solution)
-
Dropping funnel or pipette
-
Ice bath
-
A dilute solution of sodium hydroxide (~2.5 M) or sodium bicarbonate.
-
pH indicator paper or a calibrated pH meter
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a beaker containing a dilute solution of sodium hydroxide or sodium bicarbonate on a stir plate within an ice bath. The basic solution should be in significant excess (at least 2-3 molar equivalents) to neutralize both the starting compound and the HCl byproduct.
-
Controlled Addition: Slowly and dropwise, add the this compound to the chilled, stirring basic solution.[2] If the compound is a solid, it can be added in small portions.
-
Reaction and Neutralization: Allow the mixture to stir until the reaction is complete. This is typically indicated by the complete dissolution of the starting material. The acyl chloride is hydrolyzed to the corresponding carboxylic acid, which is then deprotonated by the base to form a water-soluble carboxylate salt. The HCl byproduct is also neutralized by the base.
-
pH Verification: Once the reaction appears complete, carefully check the pH of the solution using pH paper or a meter. The solution should be neutral or slightly basic (pH 7-10). If it remains acidic, add more base dropwise until the desired pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution can now be disposed of as hazardous chemical waste.[9][11] It should be transferred to a clearly labeled waste container. Do not pour chemical waste down the drain.[12][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating to contain vapors.
-
Contain: For small spills, use a spill kit with absorbent material that is non-reactive with the compound (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and from the edges inward, cover the spill with a neutralizing agent such as sodium bicarbonate.
-
Clean-up: Once the reaction has subsided, collect the absorbed material using spark-proof tools and place it in a designated, sealed container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and institutional safety office.
Waste Container Labeling and Storage
Proper labeling and storage of the final neutralized waste are crucial for regulatory compliance and safety.[13][14][15]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents (e.g., "Aqueous solution of 4-(5-carboxy-furan-2-yl)-benzoic acid ethyl ester, sodium salt, and sodium chloride"). The date of accumulation should also be clearly visible.[15]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources.[13][14]
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]
- MSDS of Benzoic acid, 4-chloro-3-fluoro-, ethyl ester. (n.d.). Retrieved from a chemical supplier's website. (A specific URL was not provided in the search results, but this information is typically available from suppliers like Sigma-Aldrich, Fisher Scientific, etc.)
- Google Patents. (n.d.). CN103571521A - Method for removing chlorine-containing organic compound from oil product.
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from a BASF corporate website. (A specific URL was not provided in the search results.)
-
Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).
- Kenyatta University. (n.d.). Removal of chlorinated organic compounds in water. Retrieved from the Kenyatta University institutional repository.
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
WaterProfessionals. (n.d.). Dechlorination | Chlorine | Chloramines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants. Retrieved from [Link]
- University of Georgia. (n.d.). UGA Research - Standard Operating Procedure.
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Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
PubMed. (n.d.). Chlorinated volatile organic compounds (Cl-VOCs) in environment. Retrieved from [Link]
- Standard Operating Procedure for Hydrochloric Acid. (n.d.).
-
YouTube. (2020, September 30). Hydrolysis of an acid chloride. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
This document provides a detailed protocol for the safe handling, use, and disposal of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester (CAS 333435-04-4). The recommendations herein are synthesized from an analysis of the compound's constituent functional groups and established best practices for managing highly reactive chemicals. This guide is intended for researchers, scientists, and drug development professionals who require immediate and essential safety information.
Hazard Analysis: A Multi-faceted Risk Profile
-
The Acyl Chloride Group (-COCl): This is the most significant contributor to the compound's reactivity. Acyl chlorides are notoriously reactive and corrosive.[1] They react vigorously with water, including atmospheric moisture, in a hydrolysis reaction that produces hydrochloric acid (HCl) gas.[1][2] This reaction is the primary source of corrosive and respiratory hazards. Handling must always occur under moisture-free conditions.[3]
-
The Furan Ring: Furan and its derivatives present their own set of hazards. Furan is toxic and can cause irritation to the eyes, skin, and mucous membranes.[4] Inhalation may lead to central nervous system depression and pulmonary edema.[4][5] Critically, furan compounds can form explosive peroxides upon exposure to air and light, a risk that increases with storage time.[6][7] Chronic exposure to some furan compounds has been linked to an increased risk of cancer.[4]
-
Benzoic Acid Ethyl Ester Moiety: While less hazardous than the other groups, similar chlorinated aromatic esters are known to cause skin, eye, and respiratory irritation.[8][9]
The combination of these functional groups necessitates a stringent and multi-layered approach to personal protective equipment (PPE) and handling protocols.
| Hazard Class | Description | Primary Contributing Group |
| Corrosive | Reacts with moisture to form hydrochloric acid, causing severe burns to skin, eyes, and respiratory tract.[1] | Acyl Chloride |
| Moisture Sensitive | Reacts violently with water, releasing corrosive gas.[2][3] | Acyl Chloride |
| Respiratory Hazard | Inhalation of vapors or HCl gas can cause severe irritation, pulmonary edema, and potential long-term damage.[4][10] | Acyl Chloride, Furan |
| Skin & Eye Irritant | Direct contact can cause severe irritation, burns, and permanent eye damage.[4][8][10] | Acyl Chloride, Furan, Ester |
| Potential Carcinogen | Furan compounds are suspected to be carcinogenic in humans.[5] | Furan |
| Peroxide Former | May form explosive peroxides upon prolonged exposure to air.[6][7] | Furan |
Core Personal Protective Equipment (PPE) Requirements
A comprehensive suite of PPE is mandatory to mitigate the identified risks. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[11]
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles AND a full-face shield.[12] | Provides maximum protection from splashes of the corrosive liquid and protects the entire face from corrosive HCl vapors.[10] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). Double-gloving is strongly recommended.[10][12] | Acyl chlorides can degrade common glove materials. Check the manufacturer's compatibility chart. Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing. For larger quantities or splash risks, a chemical-resistant apron or suit is required.[11][12] | Prevents skin contact with the corrosive and toxic liquid. Flame-retardant material is a precaution due to the potential flammability of related organic compounds. |
| Respiratory Protection | Primary: All handling must be performed within a certified and properly functioning chemical fume hood.[13][14] Emergency: A NIOSH-approved respirator with acid gas cartridges must be available for immediate use in case of a spill or fume hood failure.[12] | Protects against the inhalation of highly corrosive and toxic vapors. A fume hood is the primary engineering control and is non-negotiable.[15] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety. Researchers working with this compound must be proficient in these procedures and should never work alone.[3]
Workflow for Handling this compound
Sources
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- 3. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
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- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
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- 11. westlab.com [westlab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
